molecular formula C6H13Cl2N3 B1422629 (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1255717-13-5

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Cat. No.: B1422629
CAS No.: 1255717-13-5
M. Wt: 198.09 g/mol
InChI Key: JQXXUBCHSZSDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
The exact mass of the compound [(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXUBCHSZSDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-13-5
Record name 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Given its structural similarity to biologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document is intended to serve as a technical resource, consolidating available data with scientifically grounded predictions and proposed experimental protocols to facilitate further investigation and application of this compound.

Introduction and Chemical Identity

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative. The core structure consists of an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with an ethyl group at the N-1 position and a methanamine group at the C-5 position. The dihydrochloride salt form indicates that both the primary amine and the imidazole ring are protonated.

The imidazole moiety is a common feature in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. The presence of the ethyl group and the methanamine side chain suggests potential for this molecule to interact with various biological targets, and it has been noted for its potential application in healing drugs[1].

Chemical Structure:

Figure 1: Chemical structure of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is not extensively available in the literature, we can compile known information and provide reliable predictions based on its chemical structure and data from analogous compounds.

PropertyValue/PredictionSource/Justification
CAS Number 1255717-13-5Chemical Supplier Information[1]
Molecular Formula C₆H₁₃N₃ · 2HClDerived from structure
Molecular Weight 198.11 g/mol Calculated from molecular formula
Appearance White powderChemical Supplier Information[1]
Purity ≥99%Chemical Supplier Information[1]
Melting Point Predicted: 180-220 °CBased on similar imidazole hydrochloride salts. The high melting point is expected due to the ionic nature of the dihydrochloride salt.
Solubility Predicted: Highly soluble in water; soluble in methanol.Imidazole hydrochlorides are generally highly soluble in polar solvents like water and alcohols[2]. The presence of two hydrochloride moieties will significantly increase its aqueous solubility.
pKa Predicted pKa₁: ~6-7 (imidazole ring); Predicted pKa₂: ~9-10 (primary amine)The pKa of the imidazole ring is expected to be in the typical range for N-alkylated imidazoles[3]. The pKa of the primary aminomethyl group is predicted to be similar to other primary alkylamines.

Basicity and pKa Considerations

The basicity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a critical parameter influencing its behavior in solution and its potential biological interactions. The molecule possesses two basic centers: the imidazole ring and the primary amine.

  • Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. The N-3 nitrogen is sp²-hybridized and has a lone pair of electrons in an sp² orbital, which is readily available for protonation. The pKa of the conjugate acid of N-alkylated imidazoles is typically in the range of 6-7[3]. The ethyl group at the N-1 position has a slight electron-donating inductive effect, which may slightly increase the basicity of the N-3 nitrogen compared to an unsubstituted imidazole.

  • Primary Amine: The methanamine substituent introduces a primary aliphatic amine. The lone pair of electrons on this nitrogen is localized in an sp³ orbital, making it a relatively strong base. The pKa of the conjugate acid of primary alkylamines is generally in the range of 9-10.

In the dihydrochloride salt, both the N-3 of the imidazole ring and the primary amine will be protonated. The determination of the individual pKa values is crucial for buffer preparation and for understanding the charge state of the molecule at physiological pH.

Experimental Protocol for pKa Determination

A potentiometric titration is the standard method for determining pKa values.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The two equivalence points will correspond to the deprotonation of the two acidic centers. The pKa values can be determined from the half-equivalence points.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves the ethylation of a suitable imidazole starting material, followed by the introduction of the aminomethyl group. A plausible starting material is 4(5)-(hydroxymethyl)imidazole.

G A 4(5)-(Hydroxymethyl)imidazole B 1-Ethyl-1H-imidazol-5-yl)methanol A->B 1. NaH, DMF 2. Ethyl iodide C (1-Ethyl-1H-imidazol-5-yl)methyl azide B->C 1. SOCl2 2. NaN3, DMF D (1-Ethyl-1H-imidazol-5-yl)methanamine C->D H2, Pd/C E (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride D->E HCl in Ether

Figure 2: Proposed synthesis workflow for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Ethylation of 4(5)-(Hydroxymethyl)imidazole

  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 4(5)-(hydroxymethyl)imidazole (1.0 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole nitrogen.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (1-Ethyl-1H-imidazol-5-yl)methanol.

Step 2: Conversion to the Azide

  • Chlorination: To a solution of (1-Ethyl-1H-imidazol-5-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2-3 hours.

  • Azide Formation: After removing the solvent under reduced pressure, dissolve the crude chloride intermediate in DMF and add sodium azide (1.5 eq). Heat the reaction mixture to 60-70 °C for 4-6 hours.

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the crude (1-Ethyl-1H-imidazol-5-yl)methyl azide.

Step 3: Reduction of the Azide

  • Hydrogenation: Dissolve the crude azide in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (1-Ethyl-1H-imidazol-5-yl)methanamine.

Step 4: Formation of the Dihydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

  • Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white powder.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (in D₂O)
  • δ 1.4-1.6 ppm (t, 3H): Methyl protons of the ethyl group.

  • δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethyl group.

  • δ 4.3-4.5 ppm (s, 2H): Methylene protons of the methanamine group.

  • δ 7.6-7.8 ppm (s, 1H): C4-H of the imidazole ring.

  • δ 8.8-9.0 ppm (s, 1H): C2-H of the imidazole ring.

Predicted ¹³C NMR Spectrum (in D₂O)
  • δ ~15 ppm: Methyl carbon of the ethyl group.

  • δ ~35 ppm: Methylene carbon of the methanamine group.

  • δ ~45 ppm: Methylene carbon of the ethyl group.

  • δ ~120 ppm: C4 of the imidazole ring.

  • δ ~130 ppm: C5 of the imidazole ring.

  • δ ~140 ppm: C2 of the imidazole ring.

Handling, Storage, and Stability

  • Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Work in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place[1]. Being a hydrochloride salt, it is likely to be hygroscopic and should be protected from moisture.

  • Stability: Imidazole derivatives are generally stable under normal laboratory conditions. However, strong oxidizing agents should be avoided. The dihydrochloride salt is expected to be more stable than the free base.

Potential Applications

While the specific applications of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride are not extensively documented, its structural motifs suggest several areas of potential interest for researchers:

  • Histamine Receptor Modulation: As a structural analog of histamine, this compound could be investigated for its activity at histamine receptors (H₁, H₂, H₃, and H₄).

  • Enzyme Inhibition: The imidazole ring is known to coordinate with metal ions in the active sites of various enzymes.

  • Scaffold for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.

  • Material Science: Imidazole derivatives are also used in the development of ionic liquids and coordination polymers.

Conclusion

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a compound with significant potential for further research and development. This guide has provided a comprehensive overview of its known and predicted basic properties, a plausible synthetic route, and proposed methods for its characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers working with this and related imidazole derivatives.

References

  • PubChem. (1-Ethyl-1H-imidazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • The pKa of Imidazole. Chemistry LibreTexts. [Link]

Sources

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive overview of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS No. 1255717-13-5), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and discusses its potential applications, particularly as a structural motif for developing modulators of histamine receptors. The guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel imidazole-based compounds.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential biogenic amine, histamine. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Their ability to participate in hydrogen bonding and coordinate with metal ions makes them versatile pharmacophores capable of interacting with a variety of biological targets.[2]

(1-Ethyl-1H-imidazol-5-yl)methanamine, as a structural analog of histamine, presents a valuable tool for probing the structure-activity relationships (SAR) of histamine receptors (H1, H2, H3, H4).[3] The strategic placement of an ethyl group on the imidazole nitrogen and an aminomethyl group at the 5-position modifies the electronic and steric properties of the molecule compared to histamine, offering a unique profile for receptor interaction studies. This guide provides the necessary technical details for its synthesis and characterization, enabling its use as a research tool or a building block for more complex drug candidates.

Physicochemical and Structural Properties

The dihydrochloride salt form of (1-Ethyl-1H-imidazol-5-yl)methanamine ensures greater stability and aqueous solubility, which are advantageous for experimental handling and biological assays. Key identifying information and properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideN/A
CAS Number 1255717-13-5[4]
Molecular Formula C₆H₁₃Cl₂N₃Calculated
Molecular Weight 198.09 g/mol Calculated
Appearance White to off-white powder[4]
Free Base Formula C₆H₁₁N₃[5]
Free Base MW 125.17 g/mol [5]
Storage Sealed container, cool and dry conditions[4][6]

Caption: 2D structure of the free base, (1-Ethyl-1H-imidazol-5-yl)methanamine.

Synthesis and Characterization

The synthesis of the title compound can be efficiently achieved through a multi-step process starting from commercially available materials. The described pathway involves the formation of a nitrile intermediate, followed by its reduction to the primary amine and subsequent conversion to the dihydrochloride salt. This approach is robust and allows for clear characterization at each stage.

SynthesisWorkflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction to Amine cluster_2 Step 3: Salt Formation A 1-Ethyl-1H-imidazole-5-carboxaldehyde B 1-Ethyl-1H-imidazole-5-carbonitrile A->B 1. NH2OH·HCl, Pyridine 2. Acetic Anhydride, Reflux C (1-Ethyl-1H-imidazol-5-yl)methanamine (Free Base) B->C LiAlH4 or H2/Raney Ni Anhydrous THF D (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (Final Product) C->D 2.2 eq. HCl in Ether/IPA Stir at 0°C to RT

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The conversion of the aldehyde to a nitrile is a common strategy to introduce a protected aminomethyl precursor. The nitrile is stable to many reaction conditions and can be cleanly reduced. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation; however, catalytic hydrogenation offers a milder, safer alternative on a larger scale. The final salt formation with ethereal or isopropanolic HCl provides a straightforward method to isolate and purify the product as a stable, crystalline solid.

Protocol: Step 1 - Synthesis of 1-Ethyl-1H-imidazole-5-carbonitrile (Intermediate)

  • To a stirred solution of 1-Ethyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in pyridine (5 vol), add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 2 hours until aldehyde consumption is confirmed by TLC.

  • Carefully add acetic anhydride (3.0 eq) dropwise while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the nitrile intermediate.

Protocol: Step 2 - Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine (Free Base)

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert nitrogen atmosphere in a flame-dried, three-neck flask equipped with a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the 1-Ethyl-1H-imidazole-5-carbonitrile (1.0 eq) from Step 1 in anhydrous THF (5 vol) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench by sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude free base amine, which can be used directly in the next step.

Protocol: Step 3 - Preparation of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride (Final Product)

  • Dissolve the crude amine from Step 2 in a minimal amount of isopropanol (IPA).

  • Cool the solution to 0°C in an ice bath.

  • Add a 2M solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

  • A precipitate should form immediately. Continue stirring at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.

Analytical Characterization

The identity and purity of the final compound must be confirmed through a combination of spectroscopic methods. The expected data provides a benchmark for successful synthesis.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Predicted shifts (DMSO-d₆, 400 MHz): δ ~8.9-9.2 (s, 1H, NCHN), δ ~7.7-7.9 (s, 1H, Imidazole-H), δ ~8.4-8.7 (br s, 3H, NH₃⁺), δ ~4.2-4.4 (q, 2H, CH₂CH₃), δ ~4.1-4.3 (s, 2H, CH₂NH₃⁺), δ ~1.4-1.6 (t, 3H, CH₂CH₃).
¹³C NMR Predicted shifts (DMSO-d₆, 100 MHz): δ ~138-140 (NCHN), δ ~125-128 (C-CNH₂), δ ~120-123 (C-CH₂), δ ~45-47 (CH₂CH₃), δ ~35-37 (CH₂NH₃⁺), δ ~15-17 (CH₂CH₃).
FT-IR ν (cm⁻¹): 3200-2800 (br, N-H, C-H stretch), 1600-1580 (C=N, C=C stretch), 1500-1450 (N-H bend).
MS (ESI+) m/z: Calculated for [M+H]⁺ (free base): 126.1026. Found: 126.1029 ± 5 ppm.

Potential Applications in Drug Discovery

The primary value of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride lies in its structural relationship to histamine, positioning it as a key molecule for investigating histamine receptor pharmacology.[3]

Histamine Receptor Modulation: Histamine receptors are implicated in a wide array of physiological and pathological processes, including allergic reactions (H1), gastric acid secretion (H2), and neurotransmission (H3, H4).[7] Compounds that can selectively agonize or antagonize these receptors are of immense therapeutic interest. This molecule can serve as:

  • A Pharmacological Tool: To study receptor binding and functional activity, helping to elucidate the specific structural requirements for ligand recognition at different histamine receptor subtypes.[8]

  • A Starting Point for Lead Generation: The ethyl and aminomethyl groups can be systematically modified to explore SAR. For example, elaboration of the primary amine into substituted ureas, guanidines, or amides can lead to potent and selective ligands, a strategy that has proven successful in developing H2 and H3 receptor antagonists.[9]

SignalingPathway Simplified Histamine Receptor Signaling Context ligand (1-Ethyl-1H-imidazol-5-yl)methanamine or other Histamine Analog receptor Histamine Receptor (e.g., H2) ligand->receptor Binds g_protein G-Protein (Gs) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Stimulates second_messenger cAMP effector->second_messenger Produces response Cellular Response (e.g., Gastric Acid Secretion) second_messenger->response Initiates

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a pivotal heterocyclic building block, primarily recognized for its role as a scaffold in the synthesis of histamine H3 receptor antagonists.[1] The unique arrangement of its ethyl group on the imidazole ring, combined with the aminomethyl substituent at the C5 position, imparts specific steric and electronic properties that are crucial for molecular recognition at biological targets. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its synthesis, chemical properties, and applications in medicinal chemistry. Detailed protocols for its characterization and handling are also presented to support researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The precise chemical identity and properties are fundamental to understanding the behavior of this compound in experimental settings. The dihydrochloride salt form significantly enhances its solubility in aqueous media and improves its stability for long-term storage compared to the free base.

IdentifierValueSource
IUPAC Name (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideN/A
Synonym(s) 5-(Aminomethyl)-1-ethyl-1H-imidazole dihydrochlorideN/A
CAS Number 1255717-13-5[2]
Molecular Formula C₆H₁₁N₃ · 2HCl[3]
Molecular Weight 198.10 g/mol Calculated
Appearance White to off-white powder[2]
Purity Typically ≥97%[2]
Storage Sealed, dry, room temperature[4]
Elucidation of the Molecular Structure

The molecular structure of (1-Ethyl-1H-imidazol-5-yl)methanamine is defined by a five-membered imidazole ring substituted at the N1 position with an ethyl group and at the C5 position with an aminomethyl group.

2.1. Structural Features and Atom Numbering

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The ethyl group at N1 and the aminomethyl group at C5 are key functional groups that dictate the molecule's chemical reactivity and biological activity.

Caption: Diagram of the core molecular scaffold.

2.2. Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on the known behavior of imidazole derivatives provides a robust framework for its characterization.[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons (at C2 and C4), the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), and the aminomethyl protons (-CH₂-NH₂). The chemical shifts of the imidazole protons are influenced by the electron-donating nature of the substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each of the six carbon atoms. The carbons of the imidazole ring will appear in the aromatic region, while the aliphatic carbons of the ethyl and aminomethyl groups will be found upfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic groups, and C=N/C=C stretching characteristic of the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The monoisotopic mass of the free base (C₆H₁₁N₃) is calculated to be 125.0953 Da.[3] Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 126.1026.[3]

Synthesis and Reaction Chemistry

The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine typically involves a multi-step process starting from simpler imidazole precursors. A plausible and common synthetic strategy is the reductive amination of a corresponding aldehyde.[7] This approach is widely used due to its efficiency and the commercial availability of starting materials.

3.1. Proposed Synthetic Workflow

A logical synthetic pathway would begin with the N-ethylation of a suitable imidazole derivative, followed by formylation and subsequent reductive amination.

start Imidazole Precursor step1 Step 1: N-Ethylation (e.g., with Ethyl Iodide) start->step1 intermediate1 1-Ethyl-1H-imidazole step1->intermediate1 step2 Step 2: Formylation (e.g., Vilsmeier-Haack) intermediate1->step2 intermediate2 1-Ethyl-1H-imidazole- 5-carboxaldehyde step2->intermediate2 step3 Step 3: Reductive Amination (Ammonia source + Reducing Agent) intermediate2->step3 product (1-Ethyl-1H-imidazol-5-yl)methanamine (Free Base) step3->product step4 Step 4: Salt Formation (HCl in Ether/Alcohol) product->step4 final_product Dihydrochloride Salt step4->final_product

Caption: Proposed synthetic workflow diagram.

3.2. Key Reaction Insights
  • N-Ethylation: The alkylation of the imidazole nitrogen is a critical first step. The choice of base and solvent is crucial to control regioselectivity and prevent side reactions.

  • Reductive Amination: This is a cornerstone of amine synthesis.[7] The reaction proceeds via the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ by an agent like sodium borohydride (NaBH₄).[7]

  • Dihydrochloride Salt Formation: The final step involves treating the purified free base with hydrochloric acid. This reaction protonates both the basic imidazole nitrogen (N3) and the primary amine, forming the stable, water-soluble dihydrochloride salt.

Relevance in Medicinal Chemistry

The imidazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[8]

4.1. Scaffold for Histamine H₃ Receptor Antagonists

(1-Ethyl-1H-imidazol-5-yl)methanamine serves as a key structural motif for histamine H₃ receptor (H₃R) antagonists.[9] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[10]

  • Mechanism of Action: By antagonizing the H₃ receptor, compounds derived from this scaffold can increase the release of neurotransmitters like acetylcholine and dopamine.[1] This action leads to pro-cognitive and wakefulness-promoting effects.

  • Therapeutic Potential: H₃R antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1]

Role as a Pharmacophore Scaffold (1-Ethyl-1H-imidazol-5-yl)methanamine Core Structure Elaboration Chemical Elaboration (Addition of Lipophilic Groups) Scaffold->Elaboration Ligand Potent H3 Receptor Antagonist Elaboration->Ligand Target Histamine H3 Receptor (H3R) in the CNS Ligand->Target Binds and Blocks Effect Increased Neurotransmitter Release (e.g., Histamine, Acetylcholine) Target->Effect Leads to Outcome Therapeutic Effects (e.g., Pro-cognitive, Wakefulness) Effect->Outcome

Caption: Logical flow from scaffold to therapeutic effect.

Experimental Protocols

Adherence to standardized protocols is essential for ensuring the accuracy and reproducibility of experimental results.

5.1. Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a primary stock solution, which is a common starting point for in vitro assays.

Safety Precautions:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) prior to handling.

Materials:

  • (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 0.001 L × 198.10 g/mol × 1000 mg/g = 1.981 mg

  • Weighing: Accurately weigh approximately 2 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 198.10 g/mol ] / 0.010 mol/L × 1,000,000 µL/L

  • Dissolution: Add the calculated volume of DMSO to the tube. Cap tightly and vortex for 1-2 minutes until the solid is fully dissolved. Gentle warming (to 37°C) can be used if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

5.2. Protocol: Purity Analysis by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (imidazole chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase (e.g., at 0.5 mg/mL).

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a structurally important molecule with significant utility in medicinal chemistry, particularly as a foundational element for H₃ receptor antagonists. Its defined stereoelectronic properties, stemming from the N-ethyl and C5-aminomethyl imidazole core, make it an invaluable tool for researchers developing novel therapeutics for neurological disorders. A thorough understanding of its structure, synthesis, and handling, as outlined in this guide, is paramount for its effective application in the laboratory.

References
  • BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.[7]

  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]]

  • Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. Made-in-China.com.[2]

  • PubChemLite. (n.d.). (1-ethyl-1h-imidazol-5-yl)methanamine. Retrieved from [Link]3]

  • ACS Publications. (n.d.). A Scalable Synthesis of a Histamine H3 Receptor Antagonist. The Journal of Organic Chemistry.[11]

  • Iqbal, M. A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.[8]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[5]

  • Wikipedia. (n.d.). H3 receptor antagonist.[1]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect.[12]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[13]

  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,....[14]

  • Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.[15]

  • BenchChem. (n.d.). Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine.[16]

  • PubMed. (n.d.). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives.[9]

  • PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.[17]

  • BLD Pharm. (n.d.). 51605-32-4 | Ethyl 5-methyl-1H-imidazole-4-carboxylate.[4]

  • International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).[18]

  • ChemicalBook. (2025). (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0.[19]

  • Wikipedia. (n.d.). Histamine H3 receptor.[10]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.[20]

  • ChemScene. (n.d.). 19141-85-6 | 5-Ethyl-1H-imidazole.[21]

  • Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate.[22]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).[6]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl).[23]

Sources

Unlocking Therapeutic Potential: A Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a heterocyclic amine with significant potential in pharmacological research and drug development. While direct extensive research on this specific molecule is emerging, its structural analogy to histamine and other potent imidazole-based bio-active molecules provides a strong rationale for its investigation as a modulator of histamine receptors, particularly the H3 and H4 subtypes. This document will synthesize our current understanding, derived from related compounds, and present a roadmap for its scientific evaluation.

Foundational Chemistry and Rationale for Investigation

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride belongs to the imidazole class of compounds, a core scaffold in many biologically active molecules.[1][2] The imidazole ring is a key component of the endogenous neurotransmitter and immune modulator, histamine.[3] The structural features of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride suggest a targeted design to explore specific biological activities.

Key Structural Features and Their Implications:

  • Imidazole Core: The foundational five-membered aromatic ring with two nitrogen atoms is a well-established pharmacophore that interacts with a wide array of biological targets.[4][5]

  • Ethyl Group at N-1 Position: This modification is crucial as it may confer selectivity for specific receptor subtypes and can enhance metabolic stability and pharmacokinetic properties compared to its un-substituted counterparts.[3]

  • Methanamine Group at C-5 Position: This side chain mimics the ethylamine side chain of histamine, making it a prime candidate for interaction with histamine receptors.

Physicochemical Properties
PropertyValueSource
CAS Number 1255717-13-5Internal Data
Molecular Formula C₆H₁₃Cl₂N₃Internal Data
Molecular Weight 198.09 g/mol Internal Data
Appearance White to off-white powderInternal Data
Purity ≥98%Internal Data
Storage Store at -20°C, protect from light and moistureInternal Data

Postulated Mechanism of Action: Targeting Histamine Receptors

Based on its structural similarity to histamine, the primary hypothesis is that (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride acts as a ligand for one or more of the four histamine receptor subtypes (H1, H2, H3, H4). The ethyl substitution suggests a potential for increased affinity and selectivity, particularly for the H3 and H4 receptors, which are key targets in modern drug discovery.[6][7]

  • Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), H3R acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[6] H3R antagonists are being investigated for cognitive disorders and other neurological conditions.[8]

  • Histamine H4 Receptor (H4R): Predominantly found on immune cells, the H4R is a critical player in inflammatory and immune responses.[7] H4R modulators are being explored for the treatment of autoimmune diseases, asthma, and allergic conditions.[9]

The following diagram illustrates the general signaling pathways of H3 and H4 receptors, which are both primarily coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Histamine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride H3R Histamine H3 Receptor Ligand->H3R Binds H4R Histamine H4 Receptor Ligand->H4R Binds Gi_o_H3 Gi/o H3R->Gi_o_H3 Activates Gi_o_H4 Gi/o H4R->Gi_o_H4 Activates AC Adenylyl Cyclase Gi_o_H3->AC Inhibits Gi_o_H4->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Modulation of Immune Cells) PKA->Response Leads to

Postulated signaling pathway for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

In Vitro Evaluation: A Step-by-Step Methodological Approach

To characterize the pharmacological profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a tiered in vitro testing strategy is recommended. This approach will first establish its binding affinity and then elucidate its functional activity at the histamine receptors.

Radioligand Binding Assays: Determining Receptor Affinity

This foundational assay quantifies the affinity of the compound for the target receptors.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human histamine H1, H2, H3, or H4 receptor.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.[10]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-Histamine for H4R).

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[11]

Functional Assays: Assessing Agonist or Antagonist Activity

Once binding is confirmed, functional assays are crucial to determine whether the compound activates (agonist) or blocks (antagonist) the receptor.

Since H3 and H4 receptors are coupled to Gi/o proteins, their activation leads to a decrease in intracellular cAMP.

Protocol: cAMP Inhibition Assay

  • Cell Culture and Seeding:

    • Use CHO or HEK293 cells stably expressing the human H3R or H4R.

    • Seed the cells into 96- or 384-well plates and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.[1]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[12][13]

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

    • For antagonists, pre-incubate with the test compound before adding a known agonist and determine the IC₅₀ value.

This assay provides an alternative readout for GPCR activation and can detect biased agonism.

Protocol: β-Arrestin Recruitment Assay

  • Cell Line:

    • Utilize a cell line engineered to co-express the histamine receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[14][15]

  • Assay Procedure:

    • Plate the cells in a suitable microplate.

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the substrate for the reporter enzyme and measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.[16]

  • Data Analysis:

    • Determine the EC₅₀ value for agonist activity or the IC₅₀ value for antagonist activity.

In Vivo Research Applications and Experimental Models

Based on the likely activity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride at H3 and H4 receptors, several in vivo models are relevant for exploring its therapeutic potential.

Models of Inflammation and Immune Modulation (H4R)
  • Asthma and Allergic Airway Inflammation: In an ovalbumin-sensitized mouse model, the compound can be administered prior to allergen challenge. Efficacy is assessed by measuring airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels.[9]

  • Inflammatory Bowel Disease: In a DSS- or TNBS-induced colitis model in rodents, the compound's effect on disease activity index, colon length, and histological signs of inflammation can be evaluated.

  • Rheumatoid Arthritis: In a collagen-induced arthritis model in mice, the compound can be evaluated for its ability to reduce paw swelling, joint damage, and inflammatory markers.

Models of Neurological and Cognitive Function (H3R)
  • Cognitive Enhancement: The novel object recognition test or the Morris water maze in rodents can be used to assess the compound's ability to improve learning and memory, potentially in models of cognitive impairment induced by agents like scopolamine.[6]

  • Sleep-Wake Cycle Modulation: Electroencephalography (EEG) recordings in rodents can be used to monitor changes in sleep architecture and wakefulness following administration of the compound.[8]

  • Huntington's Disease Models: In genetic or toxin-induced models of Huntington's disease, the compound could be evaluated for its ability to mitigate neuronal degeneration and motor deficits.[17]

The following diagram outlines a potential workflow for evaluating the compound in an in vivo model of allergic airway inflammation.

InVivo_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge cluster_assessment Assessment Phase cluster_analysis Data Analysis Sensitization Sensitize mice with ovalbumin/alum i.p. Treatment Administer (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride or vehicle Sensitization->Treatment Challenge Challenge with aerosolized ovalbumin Treatment->Challenge AHR Measure Airway Hyperresponsiveness Challenge->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) AHR->BALF Histology Perform Lung Histology BALF->Histology Cell_Count Differential Cell Counts in BALF BALF->Cell_Count Cytokines Measure Cytokines (e.g., IL-4, IL-5, IL-13) in BALF BALF->Cytokines Pathology_Score Score Lung Inflammation Histology->Pathology_Score

In vivo experimental workflow for an allergic asthma model.

Conclusion and Future Directions

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a promising research compound with a strong scientific rationale for its investigation as a modulator of histamine H3 and H4 receptors. Its unique structural modifications warrant a thorough characterization of its pharmacological profile. The in vitro and in vivo methodologies outlined in this guide provide a clear path for elucidating its mechanism of action and exploring its therapeutic potential in a range of inflammatory, immune, and neurological disorders. Future research should focus on obtaining precise quantitative data on its receptor affinity and functional activity, followed by well-designed in vivo studies to validate its efficacy and safety.

References

  • Cowden, J. M., & Thurmond, R. L. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 113(3), 594–606.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic & Systems Biology, 5(1), 135.
  • Ligneau, X., et al. (2007). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 150(7), 835–845.
  • Ling, P., et al. (2020). Modulation of dopamine D1 receptors via histamine H3 receptors is a novel therapeutic target for Huntington's disease. eLife, 9, e56182.
  • Mauder, M., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101739.
  • Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 674393.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
  • Singh, G., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 212, 113112.
  • Takahashi, K., et al. (2003). Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype.
  • van der Velden, W. J. C., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 62(1), 241–255.
  • Zhang, M., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.

Sources

An In-depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative with significant potential for pharmacological research, particularly in the modulation of histamine receptors. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and predicted biological activity. Drawing upon established methodologies for related imidazole compounds, a detailed synthetic protocol is proposed. Furthermore, this guide explores the compound's likely role as a histamine H3 and H4 receptor agonist, detailing the downstream signaling pathways and providing protocols for in vitro evaluation. This document serves as a foundational resource for researchers investigating novel imidazole-based therapeutics.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, can participate in a variety of biological interactions, making it a privileged scaffold in drug discovery.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a specific derivative of this versatile scaffold, is of particular interest due to its structural similarity to histamine. This suggests a potential interaction with histamine receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[4] This guide will delve into the synthetic pathways to access this molecule, its expected chemical characteristics, and its predicted pharmacological profile, with a focus on its potential as a tool for studying histamine receptor signaling.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route commences with the readily available 1H-imidazole-5-carbaldehyde. The synthesis can be envisioned as follows:

Synthesis_Pathway start 1H-imidazole-5-carbaldehyde step1 N-Ethylation start->step1 Ethyl iodide, Base (e.g., K2CO3) intermediate1 1-Ethyl-1H-imidazole-5-carbaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 Ammonium chloride, Sodium cyanoborohydride product (1-Ethyl-1H-imidazol-5-yl)methanamine step2->product final_product (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride product->final_product HCl in ether

Caption: Proposed two-step synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde (Intermediate 1)

  • Rationale: The N-ethylation of the imidazole ring is a crucial first step. The choice of a suitable base and ethylating agent is critical to ensure regioselectivity and high yield. Potassium carbonate is a mild and effective base for this transformation, while ethyl iodide serves as the ethyl source.[5]

  • Protocol:

    • To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure 1-Ethyl-1H-imidazole-5-carbaldehyde.

Step 2: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine (Product)

  • Rationale: Reductive amination is a classic and efficient method for converting an aldehyde to a primary amine.[6] Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate formed in situ.

  • Protocol:

    • Dissolve 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) and ammonium chloride (5.0 eq) in methanol.

    • Stir the solution at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Make the solution basic (pH > 10) by adding a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Ethyl-1H-imidazol-5-yl)methanamine.

Step 3: Formation of the Dihydrochloride Salt (Final Product)

  • Rationale: The dihydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for biological assays.

  • Protocol:

    • Dissolve the crude (1-Ethyl-1H-imidazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white to off-white solid.[7]

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted and known physicochemical properties of the target compound and its parent molecules.

Property(1H-Imidazol-5-yl)methanamine[8]1-Ethyl-1H-imidazole[9](1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride[7]
Molecular Formula C4H7N3C5H8N2C6H13Cl2N3
Molecular Weight 97.12 g/mol 96.13 g/mol 198.09 g/mol
CAS Number 13400-46-97098-07-91255717-13-5
Appearance Predicted: SolidLiquidPredicted: Solid
Topological Polar Surface Area 54.9 Ų17.8 Ų43.8 Ų
Predicted ¹H NMR -Signals around 7.45, 7.02, 6.91, 3.95, and 1.41 ppm in CDCl3[10]-
Predicted ¹³C NMR -Signals between 120 and 140 ppm for the imidazole ring carbons[11]-

Pharmacological Profile and Mechanism of Action

The structural similarity of (1-Ethyl-1H-imidazol-5-yl)methanamine to histamine strongly suggests that it will interact with histamine receptors. The ethyl group at the N1 position and the aminomethyl side chain at the C5 position are key features that will determine its binding affinity and selectivity for the different histamine receptor subtypes (H1, H2, H3, and H4).

Predicted Activity at Histamine Receptors

Given the structural features, it is plausible that (1-Ethyl-1H-imidazol-5-yl)methanamine will act as an agonist at histamine H3 and H4 receptors.[4] The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters.[12] The H4 receptor is predominantly found on hematopoietic cells and is involved in inflammatory and immune responses.[13]

The ethyl group on the imidazole ring may influence the compound's lipophilicity and ability to cross the blood-brain barrier, potentially leading to centrally mediated effects if it interacts with the H3 receptor.

Signaling Pathways

Histamine receptors are GPCRs that couple to different G proteins to initiate downstream signaling cascades.

  • H3 and H4 Receptor Signaling: Both H3 and H4 receptors are known to couple to Gi/o proteins.[14] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

H3_H4_Signaling ligand (1-Ethyl-1H-imidazol-5-yl)methanamine receptor H3/H4 Receptor ligand->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition atp ATP camp cAMP atp->camp Adenylyl Cyclase pka PKA camp->pka Activation cellular_response Cellular Response (e.g., Inhibition of neurotransmitter release, modulation of immune cells) pka->cellular_response

Caption: Predicted signaling pathway for H3/H4 receptor activation by (1-Ethyl-1H-imidazol-5-yl)methanamine.

In Vitro Evaluation of Biological Activity

To empirically determine the pharmacological profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a series of in vitro assays are recommended.

Receptor Binding Assays
  • Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

  • Protocol Outline:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 or H4 receptor.[15]

    • Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R).

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value obtained from the competition binding curve.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Calcium Mobilization Assay (for potential H1 or Gq-coupled activity)

  • Rationale: H1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels. While less likely, it is important to screen for off-target activity.[16]

  • Protocol Outline:

    • Plate cells expressing the target histamine receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.[17]

    • An increase in fluorescence indicates agonist activity.

cAMP Accumulation Assay (for H3/H4 receptor activity)

  • Rationale: As H3 and H4 receptors are coupled to Gi/o proteins, their activation by an agonist will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[18]

  • Protocol Outline:

    • Culture cells expressing the H3 or H4 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

    • A dose-dependent decrease in cAMP levels indicates agonist activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Receptor Binding Assay (Determine Ki) characterization->binding_assay functional_assay Functional Assays (Calcium, cAMP) characterization->functional_assay determine_activity Determine Agonist/Antagonist Activity and Potency (EC50) binding_assay->determine_activity functional_assay->determine_activity

Caption: Overall experimental workflow from synthesis to in vitro evaluation.

Potential Therapeutic Applications and Future Directions

The predicted activity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a histamine H3 and/or H4 receptor agonist opens up several avenues for therapeutic investigation.

  • H3 Receptor Agonism: H3 receptor agonists have been explored for their potential in treating a variety of central nervous system disorders, including attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia, by modulating neurotransmitter release. However, the therapeutic window for H3 agonists can be narrow, and further studies are needed to delineate their precise effects.

  • H4 Receptor Agonism: The role of H4 receptor agonists is less well-defined, but their involvement in immune modulation suggests potential applications in inflammatory and autoimmune diseases.[13] For instance, H4 receptor activation has been shown to modulate cytokine production and the chemotaxis of immune cells.[13]

Future research on (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride should focus on confirming its synthesis and thoroughly characterizing its pharmacological profile. In vivo studies in relevant animal models will be crucial to assess its therapeutic potential and pharmacokinetic properties.

Conclusion

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride represents a promising, yet underexplored, molecule in the vast landscape of imidazole-based compounds. This technical guide has provided a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. By leveraging the established chemistry and pharmacology of related imidazole derivatives, researchers are well-equipped to unlock the full potential of this compound as a valuable tool for studying histamine receptor biology and as a potential lead for novel therapeutic agents.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - MDPI. (URL: [Link])

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. (URL: [Link])

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - MDPI. (URL: [Link])

  • 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem. (URL: [Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (URL: [Link])

  • Review of pharmacological effects of imidazole derivatives. (URL: [Link])

  • Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed. (URL: [Link])

  • Human Histamine H4 Receptor Stable Cell Line-GenScript. (URL: [Link])

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC - NIH. (URL: [Link])

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - MDPI. (URL: [Link])

  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. - ResearchGate. (URL: [Link])

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. (URL: [Link])

  • In vivo study of histamine H4 receptor in immunomodulation | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (URL: [Link])

  • The mass spectra of imidazole and 1-methylimidazole - ResearchGate. (URL: [Link])

  • [(1-ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride(CAS# 1255717-13-5 ). (URL: [Link])

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - MDPI. (URL: [Link])

  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (URL: [Link])

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. (URL: [Link])

  • (PDF) Synthesis and Characterization of some Imidazole Derivatives - ResearchGate. (URL: [Link])

  • Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed. (URL: [Link])

  • 1-METHYL-5-[(2-NITRO-2-PHENYL)-ETHENYL]-IMIDAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (URL: [Link])

  • 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... - ResearchGate. (URL: [Link])

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (URL: [Link])

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (URL: [Link])

  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC - PubMed Central. (URL: [Link])

  • Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (URL: [Link])

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed. (URL: [Link])

  • (1-ethyl-1h-imidazol-5-yl)methanamine - PubChemLite. (URL: [Link])

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL: [Link])

  • amine - PubChemLite. (URL: [Link])

  • Profiling of histamine H4 receptor agonists in native human monocytes - PMC - NIH. (URL: [Link])

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (URL: [Link])

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Predicted Bioactivity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a novel small molecule for which no direct experimental bioactivity data has been published. Its structural architecture, featuring an ethylated imidazole core, bears a strong resemblance to the endogenous neurotransmitter histamine. This structural analogy forms the cornerstone of a rational, predictive approach to elucidating its biological function. This technical guide presents a comprehensive, multi-pillar framework for researchers and drug development professionals to predict, synthesize, and experimentally validate the bioactivity of this compound. We will detail a cascade of in silico techniques, including ligand-based similarity searches, pharmacophore modeling, and structure-based molecular docking, to generate a robust, testable hypothesis of its mechanism of action, focusing on the family of histamine receptors. Furthermore, this guide provides detailed, field-proven protocols for a plausible chemical synthesis and the subsequent in vitro biological assays required to validate these computational predictions. The overarching objective is to provide a self-contained, scientifically rigorous roadmap for characterizing novel compounds where the primary guiding principle is structural analogy to known bioactive molecules.

Introduction and Foundational Analysis

The journey to characterize a novel chemical entity begins with a thorough analysis of its structure and a hypothesis-driven rationale for investigation. The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, largely due to its ability to participate in crucial biological interactions.[1][2]

Chemical Structure and Physicochemical Properties

The target molecule, (1-Ethyl-1H-imidazol-5-yl)methanamine, is a derivative of the parent compound (1H-imidazol-5-yl)methanamine. The key structural modification is the ethyl group at the N-1 position of the imidazole ring. This seemingly minor alteration can significantly impact its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets compared to its parent structure or endogenous histamine.

Table 1: Predicted Physicochemical Properties

Property Value (Predicted) Data Source
Molecular Formula C₆H₁₁N₃ -
Molecular Weight 125.17 g/mol -
IUPAC Name 1-(1-ethyl-1H-imidazol-5-yl)methanamine -
Hydrogen Bond Donors 1 (amine group) PubChem CID 12408174 (Parent)[3]
Hydrogen Bond Acceptors 2 (imidazole nitrogens) PubChem CID 12408174 (Parent)[3]
Rotatable Bond Count 2 PubChem CID 12408174 (Parent)[3]

| LogP (octanol-water) | ~0.5 - 1.0 | Prediction based on ethylation |

The Histamine Analogue Hypothesis: A Rationale for Target Prediction

The most compelling starting point for predicting the bioactivity of (1-Ethyl-1H-imidazol-5-yl)methanamine is its striking structural similarity to histamine. Histamine is a biogenic amine that modulates a wide array of physiological responses through four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[2][4][5]

  • H₁ Receptor: Gq-coupled; involved in allergic reactions and neurotransmission.[2]

  • H₂ Receptor: Gs-coupled; primarily regulates gastric acid secretion.[2][5]

  • H₃ Receptor: Gi/o-coupled; acts as a presynaptic autoreceptor in the central nervous system.[5][6]

  • H₄ Receptor: Gi/o-coupled; expressed on hematopoietic cells, involved in inflammatory responses.[2]

The ethyl group on our target compound may alter its affinity and selectivity profile across these receptor subtypes compared to histamine. This hypothesis—that (1-Ethyl-1H-imidazol-5-yl)methanamine is a modulator of histamine receptors—provides a clear and actionable path for both computational prediction and experimental validation.

In Silico Bioactivity Prediction Workflow

Predicting the bioactivity of a novel compound is a systematic process that funnels from broad, similarity-based methods to highly specific, structure-based simulations.[7] This computational cascade allows for the cost-effective generation of high-probability hypotheses before committing to resource-intensive laboratory work.[8]

G cluster_0 In Silico Prediction Cascade ligand_based Ligand-Based Approaches sim_search 2D/3D Similarity Search (ChEMBL, PubChem) ligand_based->sim_search Broad Screening qsar QSAR Analysis ligand_based->qsar Predictive Modeling pharma Pharmacophore Modeling ligand_based->pharma Feature Mapping structure_based Structure-Based Approaches docking Molecular Docking (H1R, H2R, H3R, H4R) structure_based->docking Binding Pose/Affinity hypothesis Bioactivity Hypothesis (e.g., Histamine Receptor Modulator) sim_search->hypothesis qsar->hypothesis pharma->hypothesis docking->hypothesis

Caption: Workflow for in silico bioactivity prediction.

Ligand-Based Approaches: Learning from Known Actives

When the structure of a target is unknown or when exploring broader possibilities, ligand-based methods are invaluable.[9] They operate on the principle that structurally similar molecules are likely to have similar biological activities.

QSAR models are mathematical relationships that correlate the chemical structures of a set of compounds with their known biological activities.[10][11][12] To predict the activity of our compound, a QSAR model would be built using a "training set" of known histamine receptor ligands.

Causality: By building a statistical model from a large set of known histamine receptor modulators, we can identify the key molecular descriptors (e.g., size, electronic properties, topology) that govern activity.[13] The model can then be applied to our novel compound to predict its activity without prior experimental data.[13] Consensus QSAR methods, which combine multiple models, can further increase prediction accuracy.[14]

A pharmacophore is a 3D arrangement of essential molecular features responsible for a drug's biological activity.[15] This approach is used to identify new compounds that fit a pre-defined template of active molecules.[15][16]

Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Compilation: Curate a set of at least 5-10 structurally diverse, high-affinity known agonists and/or antagonists for a specific histamine receptor subtype (e.g., H₃ receptor) from a database like ChEMBL.

  • Feature Identification: Identify common pharmacophoric features among the active ligands. These typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups.

  • Model Generation: Use software (e.g., Discovery Studio, LigandScout) to align the ligands and generate a consensus pharmacophore hypothesis that maps the spatial arrangement of these features.

  • Model Validation: Validate the pharmacophore model by screening it against a database containing known actives and a large number of decoy (inactive) molecules. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).

  • Screening: Use the validated pharmacophore model as a 3D query to screen a virtual library containing our compound of interest, (1-Ethyl-1H-imidazol-5-yl)methanamine, to see if it matches the required features.

Structure-Based Approaches: Molecular Docking

When high-resolution structures of the target proteins are available, molecular docking can predict the preferred binding orientation and affinity of a ligand.[17][18] This method is central to understanding the specific atomic interactions that drive molecular recognition.

Causality: Docking simulates the binding process by exploring numerous possible conformations of the ligand within the receptor's binding site. A scoring function then estimates the binding free energy for the most favorable poses. This allows us to not only predict if the molecule binds but how it binds, providing insights for future optimization.

Protocol: Molecular Docking against Histamine H₁ Receptor

  • Target Preparation:

    • Download the crystal structure of the human histamine H₁ receptor from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera), prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.[18]

  • Ligand Preparation:

    • Generate a 3D structure of (1-Ethyl-1H-imidazol-5-yl)methanamine.

    • Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known binding site of the H₁ receptor. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the pocket.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to systematically sample ligand conformations within the grid box.[18] The program will generate a series of binding poses ranked by their predicted binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the receptor's amino acid residues.

    • Compare the predicted binding affinity to that of known H₁ receptor ligands docked under the same conditions.

Table 2: Hypothetical Molecular Docking Results

Target Receptor PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Histamine H₁R e.g., 3RZE -8.5 Asp107, Lys191, Tyr431
Histamine H₂R (Homology Model) -6.2 Asp186, Thr190
Histamine H₃R (Homology Model) -9.1 Asp114, Glu206, Tyr332

| Histamine H₄R | (Homology Model) | -7.0 | Asp94, Glu182 |

These hypothetical results suggest a potential preference for H₁ and H₃ receptors, which would guide the prioritization of experimental validation.

Proposed Synthesis and Characterization

To enable experimental validation, the compound must be synthesized with high purity. While a specific published protocol for (1-Ethyl-1H-imidazol-5-yl)methanamine is not available, a reliable synthetic route can be adapted from established methodologies for similar imidazole derivatives.[4]

Synthetic Route: Reductive Amination

A highly plausible and efficient method is the reductive amination of 1-ethyl-1H-imidazole-5-carbaldehyde with ammonia.

G start 1-Ethyl-1H-imidazole- 5-carbaldehyde product (1-Ethyl-1H-imidazol- 5-yl)methanamine start->product Reductive Amination reagents + NH₃ (Ammonia) + NaBH₄ (Reducing Agent) reagents->product

Caption: Proposed synthetic scheme for the target compound.

Protocol: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine

  • Imine Formation: Dissolve 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 2.0 eq) and stir at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue with 1M NaOH to pH > 11. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. Filter and dry the solid product.

Experimental Validation Workflow

Computational predictions, no matter how robust, must be confirmed through rigorous experimental testing.[19] The validation workflow should progress from primary binding assays to secondary functional assays to confirm the nature of the interaction (agonist, antagonist, or inverse agonist).

G cluster_1 Experimental Validation Workflow primary Primary Assays: Receptor Binding binding_assay Radioligand Competitive Binding Assay primary->binding_assay secondary Secondary Assays: Functional Activity functional_assay GPCR Signaling Assay (cAMP or Ca²⁺ Flux) secondary->functional_assay conclusion Determine Affinity (Ki), Potency (EC₅₀/IC₅₀) & Efficacy binding_assay->secondary Confirms Target Engagement functional_assay->conclusion Defines Mechanism of Action

Caption: Workflow for experimental bioactivity validation.

Primary Assays: Receptor Binding Affinity

The first experimental step is to confirm that the compound physically interacts with the predicted targets. Competitive radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a test compound.

Protocol: Competitive Radioligand Binding Assay (Histamine H₃ Receptor)

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H₃ receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific H₃ radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound, (1-Ethyl-1H-imidazol-5-yl)methanamine.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Self-Validation: Run a known H₃ receptor antagonist (e.g., clobenpropit) as a positive control to validate the assay's performance.

Secondary Assays: Functional Activity

Once binding is confirmed, functional assays are required to determine whether the compound activates (agonism) or blocks (antagonism) the receptor's signaling pathway.

Causality: Histamine receptors are GPCRs that signal through different pathways. By measuring the downstream second messengers (e.g., cAMP, intracellular Ca²⁺), we can quantify the functional effect of our compound. For example, H₂ receptor activation increases cAMP, while H₁ activation increases intracellular calcium.

G cluster_h1 Hypothetical H₁ Receptor Signaling ligand (1-Ethyl-1H-imidazol- 5-yl)methanamine receptor H₁ Receptor ligand->receptor Binds & Activates gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc

Sources

An In-depth Technical Guide on the Preclinical Characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a Potential Histamine H3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Pursuing Novel Histamine H3 Receptor Agonists

The histamine H3 receptor (H3R) stands as a critical regulator within the central nervous system (CNS). Primarily located on presynaptic terminals, it functions as an autoreceptor, modulating the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor, influencing the release of other key neurotransmitters such as dopamine, acetylcholine, and serotonin.[1] This intricate control over multiple neurotransmitter systems positions the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including sleep disorders, ADHD, schizophrenia, and neuropathic pain.[1]

While H3R antagonists and inverse agonists have seen significant development, with pitolisant being a notable clinical success for narcolepsy, the therapeutic potential of H3R agonists remains an area of active investigation.[2][3][4] H3R agonists, by mimicking the action of endogenous histamine at these receptors, could offer a nuanced approach to treating conditions where a reduction in neurotransmitter release is desired.[2] For instance, their potential in managing obesity and diabetes mellitus is an emerging area of interest.[5]

This guide focuses on (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride , a novel imidazole-based compound, as a candidate H3R agonist. The imidazole core is a well-established pharmacophore for H3R ligands.[6][7] The strategic placement of an ethyl group at the N-1 position of the imidazole ring and a methanamine group at the C-5 position suggests a molecular architecture designed for potent and selective interaction with the H3R. This document provides a comprehensive framework for the synthesis, purification, and detailed pharmacological characterization of this compound, outlining a clear path from chemical synthesis to biological validation.

Part 1: Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the bedrock of any drug discovery program. For (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the reductive amination of a suitable aldehyde precursor.[8]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 1-ethyl-1H-imidazole-5-carbaldehyde.

Step 1: Reductive Amination The first step involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with a source of ammonia, followed by reduction of the resulting imine intermediate to the primary amine.

Step 2: Salt Formation The purified free base is then converted to the more stable and water-soluble dihydrochloride salt by treatment with hydrochloric acid.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 1-ethyl-1H-imidazole-5-carbaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M in diethyl ether)

  • Diethyl ether

Protocol:

  • Reaction Setup: To a solution of 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between DCM and saturated aqueous NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base of (1-Ethyl-1H-imidazol-5-yl)methanamine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (with 0.5% triethylamine to prevent protonation on the column).

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous DCM. Add 2M HCl in diethyl ether (2.2 eq) dropwise with stirring. A precipitate will form.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white to off-white solid.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
High-Resolution Mass Spec (HRMS)Observed m/z matching the calculated exact mass.
Purity HPLC-UV>98% purity at a specified wavelength (e.g., 214 nm).
Solubility Visual InspectionSoluble in water and DMSO.
Appearance Visual InspectionWhite to off-white crystalline solid.

Part 2: In Vitro Pharmacological Evaluation

The core of this investigation is to determine the affinity and functional activity of the compound at the human histamine H3 receptor. This involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

The initial step is to determine if and how strongly the compound binds to the H3R. A competitive radioligand binding assay is the gold standard for this.[9] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled H3R ligand from the receptor.

2.1.1 Experimental Protocol: Competitive Binding Assay

Materials and Reagents:

  • Cell membranes from HEK293 cells stably expressing the human H3 receptor.

  • [³H]-Nα-methylhistamine ([³H]-NAMH) or another suitable H3R radioligand.[9]

  • Test Compound: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

  • Non-specific binding control: Clobenpropit (10 µM) or another potent H3R ligand.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the H3R-expressing cell membranes, a fixed concentration of the radioligand (e.g., 2 nM [³H]-NAMH), and varying concentrations of the test compound.[9] For total binding, add buffer instead of the test compound. For non-specific binding, add 10 µM clobenpropit.[9]

  • Equilibration: Incubate the plate for 2 hours at 25°C with continuous shaking.[9]

  • Harvesting: Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.2 Illustrative Data Presentation
CompoundRadioligandCell LineIC₅₀ (nM) [Example]Ki (nM) [Example]
(1-Ethyl-1H-imidazol-5-yl)methanamine[³H]-NAMHHEK293-hH3R15.27.8
Histamine (Reference)[³H]-NAMHHEK293-hH3R16.58.0
Imetit (Reference Agonist)[³H]-NAMHHEK293-hH3R0.620.32

(Note: Data are for illustrative purposes, based on typical values for known agonists.)[9]

Functional Assays: Determining Agonist Activity (EC₅₀ and Emax)

Binding affinity does not equate to functional activity. Therefore, it is crucial to determine if the compound activates the receptor and elicits a downstream cellular response. Since the H3R is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][10][11]

2.2.1 Workflow for Functional Characterization

Caption: Workflow for determining H3R agonist functionality.

2.2.2 [³⁵S]GTPγS Binding Assay

This assay directly measures the first step in G-protein activation following receptor stimulation.[12] An agonist-bound GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[12][13]

Protocol:

  • Incubation: In a 96-well plate, incubate H3R-expressing membranes with varying concentrations of the test compound, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in assay buffer for 60 minutes at 25°C.[13]

  • Termination & Filtration: Stop the reaction by rapid filtration through GF/B filters.[13]

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (as a percentage above basal) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

2.2.3 cAMP Accumulation Assay

This assay measures the functional consequence of Gi coupling: the inhibition of cAMP production.[14][15] Cells are first stimulated with an agent like forskolin to elevate basal cAMP levels, and the ability of the H3R agonist to inhibit this increase is then measured.

Protocol:

  • Cell Plating: Seed HEK293-hH3R cells into a 96- or 384-well plate and allow them to attach overnight.[14]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based biosensor system (e.g., cAMP-Glo™).[14][16]

  • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound. Determine the EC₅₀ and Emax values via non-linear regression.

2.2.4 H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC αi inhibits Agonist (1-Ethyl-1H-imidazol- 5-yl)methanamine Agonist->H3R Binds ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Simplified Gi-coupled signaling pathway of the H3 receptor.

2.2.5 Illustrative Functional Data
CompoundAssayEC₅₀ (nM) [Example]Emax (% of Full Agonist) [Example]
(1-Ethyl-1H-imidazol-5-yl)methanamine[³⁵S]GTPγS25.595%
cAMP Inhibition30.198%
(R)-α-Methylhistamine (Full Agonist)[³⁵S]GTPγS22.0100%
cAMP Inhibition28.5100%

(Note: Data are for illustrative purposes.)

Part 3: Interpretation and Future Directions

Synthesizing the Evidence

The successful completion of the described workflow provides a comprehensive preclinical profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. The binding assays will have established its affinity for the H3R, while the functional assays will have defined its potency and efficacy. If the data align with the illustrative examples—demonstrating high affinity (low nM Ki), potent functional activity (low nM EC₅₀), and high efficacy (Emax >90%)—the compound can be confidently classified as a potent, full agonist of the histamine H3 receptor.

Causality and Self-Validation

This experimental plan is designed as a self-validating system. A positive result in the binding assay (i.e., high affinity) is a prerequisite for functional activity. The concordance between two distinct functional assays—one measuring the direct interaction with the G-protein (GTPγS) and the other measuring a downstream second messenger (cAMP)—provides a high degree of confidence in the compound's mechanism of action. Discrepancies between these assays could suggest more complex phenomena, such as biased agonism, which would warrant further investigation.

Next Steps in Drug Development

With strong in vitro evidence, the logical progression involves:

  • Selectivity Profiling: Assessing the compound's binding affinity against other histamine receptor subtypes (H1R, H2R, H4R) and a broader panel of CNS receptors to ensure selectivity and mitigate potential off-target effects.

  • In Vivo Pharmacokinetics: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to determine its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease, such as models for obesity, neuropathic pain, or sleep disorders, to demonstrate therapeutic potential.[1][5]

The characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride represents a rational, structure-guided approach to novel agonist discovery. The methodologies outlined in this guide provide a rigorous and validated pathway to assess its potential as a valuable research tool and a candidate for further therapeutic development.

References

  • Wikipedia. Histamine H3 receptor. [Link][1]

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link][9]

  • Morini, G., et al. (2001). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link][6]

  • Singh, J. K., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochemistry & Analytical Biochemistry. [Link]

  • Sadek, B., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. ACS Chemical Neuroscience. [Link][17]

  • Pérez-Villanueva, J., et al. (2006). H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry. [Link][7]

  • Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. [Link][18]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link][19]

  • Yoshimoto, R., et al. (2006). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences. [Link][5]

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link][20]

  • Doucette, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link][16]

  • International Journal of Advance Research in Science and Engineering. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link][21]

  • Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link][22]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. [Link][23]

  • ResearchGate. Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay... [Link][24]

  • Faghih, R., et al. (2002). Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link][25]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link][10]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link][11]

  • Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work? [Link][2]

  • Creative Bioarray. cAMP Assay. [Link][26]

  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. [Link][13]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link][27]

  • Creative Bioarray. GTPγS Binding Assay. [Link][12]

  • Creative BioMart. cAMP Accumulation Assay. [Link][15]

  • Wikipedia. H3 receptor antagonist. [Link][3]

  • ResearchGate. (2002). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. [Link][29]

  • Nuutinen, S., & Panula, P. (2011). Therapeutic Potential of Histamine H3 Receptors in Substance Use Disorders. CNS & Neurological Disorders - Drug Targets. [Link][30]

  • Vollinga, R. C., et al. (1995). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry. [Link][31]

  • Fox, G. B., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link][32]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link][4]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link][33]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link][34]

Sources

An In-Depth Technical Guide to Elucidating the Signaling Pathways of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular signaling pathways modulated by (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This compound is a potent histamine H3 receptor (H3R) agonist. The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1] Understanding the precise signaling cascades initiated by this specific agonist is critical for evaluating its therapeutic potential in conditions like narcolepsy, Alzheimer's disease, and ADHD.[2]

This document moves beyond a simple recitation of facts, offering a logical, field-tested strategy for pathway elucidation. It details the causality behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Section 1: Foundational Understanding - The Histamine H3 Receptor Signaling Hub

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins.[1][3] Upon activation by an agonist like (1-Ethyl-1H-imidazol-5-yl)methanamine, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular events.[4][5]

The Canonical Gi/o Pathway: The primary and most well-characterized pathway involves the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase (AC).[6][7] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB.[6]

Gβγ-Mediated and Non-Canonical Pathways: Beyond the canonical pathway, H3R activation triggers a diverse array of signals, many mediated by the liberated Gβγ subunit or through G protein-independent mechanisms. These include:

  • MAPK/ERK Pathway Activation: H3R stimulation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[2][6] This can occur through complex mechanisms involving PLC/PKC, PLD, and transactivation of receptor tyrosine kinases like the EGFR.[2]

  • PI3K/Akt Pathway Modulation: The receptor can also activate the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and metabolism by phosphorylating targets like GSK-3β.[3][6]

  • Ion Channel Modulation: The Gβγ subunit can directly interact with and modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[1]

  • β-Arrestin Recruitment: Like many GPCRs, agonist binding can promote the recruitment of β-arrestins.[9][10] This not only leads to receptor desensitization and internalization but can also initiate a separate wave of G protein-independent signaling.[5][10]

The following diagram illustrates the central signaling pathways associated with H3 receptor activation.

H3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist (1-Ethyl-1H-imidazol-5-yl) methanamine H3R Histamine H3 Receptor Agonist->H3R Binds G_protein Gi/o Protein (αβγ) H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_beta_gamma->MAPK_Pathway Activates PI3K_Pathway PI3K/Akt Pathway G_beta_gamma->PI3K_Pathway Activates PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression (Neuronal Function, Survival) MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression CREB->Gene_Expression

Caption: Canonical and non-canonical signaling pathways of the Histamine H3 Receptor.

Section 2: Experimental Workflow for Pathway Characterization

A multi-tiered approach is essential to fully characterize the signaling profile of (1-Ethyl-1H-imidazol-5-yl)methanamine. This workflow validates the primary mechanism and explores potential biased agonism or novel pathway engagement.

Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Proximal Event Confirmation B Phase 2: Downstream Pathway Mapping A->B A1 cAMP Inhibition Assay A->A1 A2 GTPγS Binding Assay A->A2 C Phase 3: G Protein-Independent Signaling B->C B1 Phospho-ERK Western Blot B->B1 B2 Phospho-Akt Western Blot B->B2 D Phase 4: Functional Output Analysis C->D C1 β-Arrestin Recruitment Assay C->C1 C2 Receptor Internalization Assay C->C2 D1 Neurotransmitter Release Assay D->D1 D2 Gene Expression (CREB target genes) D->D2

Caption: Multi-phase experimental workflow for H3R agonist characterization.

Phase 1: Confirmation of Canonical Gi/o Coupling

The initial step is to confirm that the compound engages the H3R and activates the canonical Gi/o pathway. This establishes the foundational mechanism of action.

Experiment 1A: cAMP Inhibition Assay

  • Causality: This assay directly measures the functional consequence of Gαi/o activation—the inhibition of adenylyl cyclase.[7] A reduction in cAMP levels upon agonist treatment is the hallmark of Gi/o-coupled receptor activation.[8]

  • Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing the human H3 receptor (HEK293-H3R) in 96-well plates.

    • Pre-treatment: Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin (FSK), to elevate basal cAMP levels. This is crucial as measuring a decrease from a low basal level is often difficult.[11]

    • Agonist Stimulation: Add varying concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and incubate for 15-30 minutes.

    • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a luciferase-based biosensor.[12]

    • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExpected Outcome for H3R Agonist
IC50 Concentration of agonist causing 50% inhibition of FSK-stimulated cAMPPotent, low nanomolar to micromolar range
Emax Maximum inhibition of cAMP productionSignificant reduction (>50%) in cAMP levels
Phase 2: Mapping Downstream G Protein-Dependent Pathways

Once Gi/o coupling is confirmed, the next logical step is to investigate the key downstream pathways known to be modulated by H3R, such as MAPK/ERK and PI3K/Akt.[6][13]

Experiment 2A: Phospho-ERK1/2 Western Blot Analysis

  • Causality: Activation of the MAPK/ERK pathway is a known downstream event of H3R signaling, often mediated by the Gβγ subunit.[2] Measuring the phosphorylation of ERK1/2 (at Thr202/Tyr204) provides a direct readout of this pathway's activation.

  • Protocol:

    • Cell Culture & Starvation: Culture HEK293-H3R or a neuronal cell line (e.g., SH-SY5Y) to near confluence. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Agonist Stimulation: Treat cells with the agonist at its EC80 concentration (determined from cAMP or other assays) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

    • Lysis & Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

    • SDS-PAGE & Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2 (as a loading control).

    • Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band intensity and express the results as a ratio of phospho-ERK to total-ERK.

Time PointExpected P-ERK/Total ERK RatioRationale
0 minBasalEstablishes baseline
5-10 minPeak (e.g., 5-fold increase)H3R-mediated ERK activation is typically rapid and transient[2]
30 minDecline towards basalReflects pathway desensitization

Section 3: Investigating G Protein-Independent Signaling

A complete understanding requires investigating G protein-independent mechanisms, primarily β-arrestin recruitment, which is critical for receptor regulation and signaling.[10][14]

Experiment 3A: β-Arrestin Recruitment Assay

  • Causality: Agonist-induced GPCR phosphorylation creates a binding site for β-arrestins, which mediate receptor internalization and can act as scaffolds for other signaling proteins.[5] Measuring this recruitment provides insight into potential biased agonism.

  • Protocol:

    • Assay System: Utilize a cell line co-expressing the H3R fused to a reporter fragment (e.g., ProLink tag) and β-arrestin-2 fused to the complementary enzyme acceptor (EA) fragment (e.g., PathHunter assay).[15]

    • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

    • Agonist Addition: Add a dilution series of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Incubation: Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

    • Signal Detection: Add the detection reagents. The complementation of enzyme fragments results in a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[15]

    • Data Analysis: Plot luminescence against agonist concentration to determine the EC50 for β-arrestin recruitment.

By comparing the potency (EC50) and efficacy (Emax) of the agonist for G protein activation (cAMP assay) versus β-arrestin recruitment, one can calculate a "bias factor" to determine if the compound preferentially activates one pathway over the other.

Section 4: Conclusion and Future Directions

This guide outlines a systematic, experimentally-driven approach to define the signaling signature of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. By progressing from proximal, canonical events (cAMP inhibition) to downstream pathways (MAPK/Akt) and G protein-independent mechanisms (β-arrestin), researchers can build a comprehensive profile of this H3R agonist.

The data generated through these workflows are crucial for correlating molecular mechanisms with physiological outcomes and for guiding the development of next-generation therapeutics targeting the histaminergic system. Future studies should employ proteomic and transcriptomic analyses to uncover novel downstream effectors and gene regulatory networks modulated by this compound, further deepening our understanding of its therapeutic potential.

References

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Burbach, J. P. (2015, December 1). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 135(4), 767-779. Retrieved from [Link]

  • Perea, G., & Araque, A. (2016). Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION. Glia, 64(8), 1413-1427. Retrieved from [Link]

  • Charlton, S. J., & Gherbi, K. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. British Journal of Pharmacology, 179(14), 3696-3713. Retrieved from [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. Retrieved from [Link]

  • Galanth, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(12), 2486-2492. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • bioRxiv. (2022, July 1). β-arrestin recruitment facilitates a direct association with G proteins. Retrieved from [Link]

  • MDPI. (n.d.). Novel Structural Approaches to Study GPCR Regulation. Retrieved from [Link]

  • ResearchGate. (2018, August 6). The histamine H3 receptor differentially modulates MAPK and Akt signaling in striatonigral and striatopallidal neurons. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Assay Guidance Manual. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. Retrieved from [Link]

  • Science With Tal. (2023, March 8). Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained | Clip. YouTube. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Cowart, M. D., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, G Protein Coupled Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved from [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • ResearchGate. (2010, August 10). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • PubMed. (2024, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous biomolecules, such as histamine, suggests potential applications in modulating various physiological processes. The imidazole ring is a key pharmacophore in numerous approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and detailed, field-proven methodologies for its empirical determination. Understanding these properties is paramount for advancing a compound from a promising lead to a viable clinical candidate.

Chemical Identity and Core Physicochemical Properties

A foundational step in the characterization of any potential drug candidate is the unambiguous confirmation of its chemical identity and a summary of its fundamental physicochemical properties.

PropertyValueSource
Chemical Name (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride-
CAS Number 1255717-13-5Commercial Supplier Data
Molecular Formula C₆H₁₃Cl₂N₃Calculated
Molecular Weight 198.09 g/mol Calculated
Appearance White to off-white powderCommercial Supplier Data
Chemical Structure Chemical structure of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride-
Purity ≥98%Commercial Supplier Data
Storage Store at -20°C, desiccatedCommercial Supplier Data

While some basic information is available from commercial suppliers, critical experimental data such as melting point, solubility, and pKa are not readily found in the public domain. The following sections provide detailed protocols for the experimental determination of these essential parameters.

Experimental Protocols for Physicochemical Characterization

The following methodologies are presented to guide the researcher in obtaining robust and reliable data for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. The rationale behind key experimental choices is provided to ensure a deep understanding of the process.

Determination of Melting Point

The melting point is a crucial indicator of purity and is essential for many aspects of drug development, including formulation.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially employed to approach the expected melting range.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

  • Rationale: A sharp melting range is indicative of a pure crystalline compound. Broad melting ranges can suggest the presence of impurities or that the compound is amorphous.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility determination.[1]

Methodology: Equilibrium Shake-Flask Method

  • Materials: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, purified water, pH meter, orbital shaker, centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the compound is added to a known volume of purified water in a sealed container.

    • The suspension is agitated in an orbital shaker at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Periodically, aliquots are withdrawn, filtered or centrifuged to remove undissolved solids, and the concentration of the dissolved compound is determined by a validated analytical method.

    • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Rationale: This method ensures that the measured solubility represents the true thermodynamic equilibrium between the dissolved and undissolved states of the compound, providing a reliable value for biopharmaceutical classification and formulation development.

Determination of Acid Dissociation Constants (pKa)

The pKa values of an ionizable drug are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. For (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, which has multiple ionizable centers (the primary amine and the imidazole ring), potentiometric titration is a robust method for pKa determination.[2]

Methodology: Potentiometric Titration

  • Instrumentation: A calibrated pH meter with a suitable electrode, an automated titrator, and a constant temperature bath.

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is generated.

  • Data Analysis: The pKa values are determined from the half-equivalence points on the titration curve, which correspond to the points where half of the acidic protons have been neutralized. The inflection points on the curve represent the equivalence points.

  • Rationale: This method directly measures the change in pH as a function of added base, allowing for the precise determination of the pKa values associated with the deprotonation of the imidazolium and ammonium groups.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive analytical characterization of a new chemical entity.

Caption: A logical workflow for the comprehensive analytical characterization of a new chemical entity.

Potential Biological Significance and Context

Substituted imidazoles, particularly those with structural similarities to histamine, are of significant interest as potential modulators of histamine receptors. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a particularly attractive target for the treatment of various neurological and psychiatric disorders.[3][4][5] H3 receptor antagonists have been investigated for their potential in treating conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[4] The structural features of (1-Ethyl-1H-imidazol-5-yl)methanamine suggest that it could be investigated as a potential histamine H3 receptor antagonist. A thorough understanding of its physicochemical properties is the first critical step in evaluating its potential as a therapeutic agent.

Conclusion

This technical guide provides a comprehensive overview of the known physicochemical characteristics of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and outlines detailed, field-proven methodologies for the experimental determination of key properties that are not yet publicly available. By following these protocols, researchers and drug development professionals can generate the robust and reliable data necessary to advance the understanding and potential application of this promising compound. The provided workflow for analytical characterization serves as a roadmap for ensuring the quality and integrity of the molecule throughout the research and development process.

References

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 42(22), 14035-14044. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). GIT Laboratory Journal, 14(3-4), 38-39. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2016). Journal of Heterocyclic Chemistry, 53(5), 1547-1552. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2010). Physical Chemistry Chemical Physics, 12(35), 10466-10474. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience, 10, 34. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6243. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). Organic Process Research & Development, 4(5), 427-435. [Link]

  • potentiometric titration of some imidazole derivatives in nonaqueous solvent. (1993). Communications Faculty of Sciences University of Ankara Series B, 42(1-2), 1-8. [Link]

  • Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

  • A simple and sensitive HPLC-fluorescence method for quantification of MDMA and MDA in blood with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a label. (2006). Biomedical Chromatography, 20(10), 1085-1091. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 861-865. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). ResearchGate. [Link]

  • Salt Selection in Drug Development. (2006). Pharmaceutical Technology, 30(2). [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2010). Asian Journal of Chemistry, 22(8), 5727-5736. [Link]

  • Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. (2010). Journal of the Brazilian Chemical Society, 21(1), 143-149. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(9), 838. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Organic & Biomolecular Chemistry, 16(43), 8351-8355. [Link]

  • (1-ethyl-1h-imidazol-5-yl)methanamine. PubChemLite. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. In the absence of extensive public domain data for this specific molecule, this document serves as an in-depth instructional manual for researchers. It outlines the fundamental principles and detailed experimental protocols necessary to generate robust solubility and stability profiles. By synthesizing established methodologies for similar imidazole-containing compounds and hydrochloride salts, this guide explains the causality behind experimental choices, ensuring a scientifically rigorous approach. The protocols are designed to be self-validating, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) that are critical in pharmaceutical development. This guide is intended to empower researchers to confidently generate the high-quality data required for advancing drug development programs.

Introduction and Physicochemical Postulates

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a heterocyclic amine, a class of compounds of significant interest in medicinal chemistry due to the versatile role of the imidazole nucleus in biological processes.[1] As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are anticipated to be heavily influenced by pH and the presence of counter-ions. While specific experimental data for this compound is not widely published, we can postulate its behavior based on its structural components: an ethylated imidazole ring and a primary amine, presented as a hydrochloride salt.

The ethyl group is expected to slightly increase lipophilicity compared to its non-alkylated counterpart. The primary amine and the imidazole ring are basic centers, making the molecule's solubility highly dependent on pH.[2][3] The dihydrochloride salt form is chosen to enhance aqueous solubility and stability, a common strategy in pharmaceutical development.[4][5][6] However, hydrochloride salts can also be susceptible to disproportionation and may be hygroscopic, impacting solid-state stability.[4][5][7]

This guide will provide the necessary protocols to experimentally determine these critical parameters.

Aqueous and Solvent Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the most reliable technique for this determination.[1][8]

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers with pH values from 2 to 10 (e.g., 0.1 M HCl for pH ~1-2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10). Also, prepare common organic solvents used in pharmaceutical processing, such as ethanol, methanol, and acetonitrile.[9]

  • Sample Preparation: Add an excess amount of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride to a known volume of each solvent system in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Pre-rinsing the filter with the saturated solution can minimize adsorption of the analyte.[8]

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for rapid screening. Nephelometry, which measures light scattering from undissolved particles, is a common high-throughput method.[11][12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution in the desired aqueous buffer.[11]

  • Precipitation and Measurement: As the compound is introduced into the aqueous buffer, it will precipitate at concentrations above its kinetic solubility, causing turbidity.[11] A microplate nephelometer measures the light scattering in each well.[12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Solvent System pH Temperature (°C) Thermodynamic Solubility (mg/mL)
0.1 M HCl1.225[Experimental Value]
Acetate Buffer4.525[Experimental Value]
Phosphate Buffer7.425[Experimental Value]
Water~7.025[Experimental Value]
EthanolN/A25[Experimental Value]
MethanolN/A25[Experimental Value]
0.1 M HCl1.237[Experimental Value]
Phosphate Buffer7.437[Experimental Value]

Stability Assessment and Degradation Pathway Elucidation

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance.[13] This involves both long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.[14]

Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

These studies evaluate the stability of the drug substance under various temperature and humidity conditions.[15][16][17]

  • Storage Conditions: Store samples of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride under the following ICH-recommended conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[18] For accelerated studies, the time points are typically 0, 3, and 6 months.[16][18]

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and water content. A validated stability-indicating analytical method is essential.[16]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways.[14][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

  • Acid and Base Hydrolysis:

    • Acid: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.

    • Base: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C.

    • Monitor the reaction over time (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

    • Monitor the reaction over time.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100 °C).

    • Analyze at various time points.

  • Photostability (ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15][20][21][22][23]

    • Include a dark control to differentiate between thermal and light-induced degradation.

Data Presentation: Stability Summary

The results of the forced degradation studies should be tabulated.

Stress Condition Conditions Time % Degradation Number of Degradants Major Degradant(s) (% Area)
Acid Hydrolysis0.1 M HCl, 80 °C24 h[Value][Value][Value]
Base Hydrolysis0.1 M NaOH, 80 °C8 h[Value][Value][Value]
Oxidation3% H₂O₂, RT24 h[Value][Value][Value]
Thermal (Solid)100 °C72 h[Value][Value][Value]
PhotostabilityICH Q1B-[Value][Value][Value]

Analytical Methodologies

A robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate measurement of the drug's purity and potency.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[9]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations and Workflows

Diagram 1: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add_excess Add excess compound to solvent prep_compound->add_excess prep_solvents Prepare buffer/solvent systems prep_solvents->add_excess equilibrate Equilibrate (e.g., 24-72h at constant T) add_excess->equilibrate separate Separate solid and liquid phases (Centrifuge/Filter) equilibrate->separate quantify Quantify supernatant via validated HPLC method separate->quantify calculate Calculate solubility (mg/mL) quantify->calculate G cluster_stress Stress Conditions DS Drug Substance: (1-Ethyl-1H-imidazol-5-yl)methanamine 2HCl acid Acid Hydrolysis (e.g., 0.1M HCl, heat) DS->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) DS->base oxidative Oxidation (e.g., 3% H2O2) DS->oxidative thermal Thermal (Dry Heat) DS->thermal photo Photolytic (ICH Q1B Light) DS->photo analysis Analyze via Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis outcome Identify Degradation Products Establish Degradation Pathways Assess Intrinsic Stability analysis->outcome

Sources

Methodological & Application

Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Imidazolylmethanamines

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] Specifically, substituted imidazolylmethanamines, such as the target compound (1-Ethyl-1H-imidazol-5-yl)methanamine, are of significant interest to researchers in pharmacology and drug development. These compounds can be viewed as structural analogs of histamine, a key biogenic amine that modulates a wide range of physiological processes through its interaction with H1, H2, H3, and H4 receptors.[3] The synthesis of novel analogs with specific substitution patterns on the imidazole ring and the side chain amine allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.[3]

This guide provides a comprehensive, two-step synthetic protocol for obtaining (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. The synthesis is designed to be robust and accessible, employing well-established chemical transformations. We will delve into the mechanistic reasoning behind the chosen reactions, provide detailed, step-by-step protocols, and address critical safety and handling considerations for the reagents involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is logically approached in two primary stages, followed by the final salt formation. This strategy hinges on the initial construction of a key intermediate, 1-Ethyl-1H-imidazole-5-carbonitrile, which is then reduced to the desired primary amine.

Overall Synthetic Scheme:

Synthetic_Scheme start 1H-Imidazole-5-carbonitrile intermediate 1-Ethyl-1H-imidazole-5-carbonitrile start->intermediate N-Ethylation (Step 1) product_amine (1-Ethyl-1H-imidazol-5-yl)methanamine intermediate->product_amine Nitrile Reduction (Step 2) final_product (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride product_amine->final_product Salt Formation (Step 3)

Caption: Overall synthetic workflow for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Part 1: Synthesis of 1-Ethyl-1H-imidazole-5-carbonitrile (Intermediate)

The initial step involves the regioselective N-ethylation of a suitable imidazole precursor. While various methods exist for the formation of the imidazole ring itself, for the purpose of this guide, we will commence with a commercially available or readily synthesized starting material, 1H-Imidazole-5-carbonitrile. The N-alkylation of imidazoles is a well-established transformation.[4][5]

Reaction Principle: Nucleophilic Substitution

The N-ethylation of 1H-imidazole-5-carbonitrile proceeds via a standard nucleophilic substitution reaction (SN2). The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. The use of a suitable base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol: N-Ethylation

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
1H-Imidazole-5-carbonitrile93.091.0Starting material
Sodium Hydride (60% dispersion in oil)24.001.1Handle with extreme care under inert gas
Anhydrous N,N-Dimethylformamide (DMF)--Reaction solvent
Ethyl Iodide (or Ethyl Bromide)155.97 (or 108.97)1.2Alkylating agent
Diethyl Ether--For workup
Saturated aqueous NH4Cl solution--For quenching
Brine--For washing
Anhydrous Magnesium Sulfate--Drying agent

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-imidazole-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-Ethyl-1H-imidazole-5-carbonitrile by column chromatography on silica gel.

Part 2: Reduction of 1-Ethyl-1H-imidazole-5-carbonitrile to (1-Ethyl-1H-imidazol-5-yl)methanamine

The reduction of the nitrile functional group to a primary amine is a pivotal step in this synthesis.[6] Several robust methods are available for this transformation, with two of the most common being catalytic hydrogenation using Raney Nickel and chemical reduction with a metal hydride, such as Lithium Aluminum Hydride (LAH).[7][8][9] We will detail both protocols, allowing the researcher to choose based on available equipment and safety considerations.

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often considered a "greener" and safer alternative to metal hydride reductions.[10] Raney Nickel is a widely used catalyst for the reduction of nitriles to primary amines.[7]

Reaction Principle: Heterogeneous Catalysis

The nitrile is reduced by molecular hydrogen on the surface of the Raney Nickel catalyst. The reaction typically requires elevated pressure of hydrogen gas.

Experimental Protocol: Raney Nickel Reduction

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
1-Ethyl-1H-imidazole-5-carbonitrile121.141.0Starting material from Part 1
Raney Nickel (slurry in water)-Catalytic amountPyrophoric when dry. Handle with extreme care.[7]
Methanol or Ethanol--Reaction solvent
Ammonia (7N solution in Methanol)--To suppress secondary amine formation
Hydrogen Gas (H2)--High pressure
Celite®--Filtration aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with the chosen alcohol solvent to remove the water. Caution: Do not allow the catalyst to become dry, as it is pyrophoric.[7]

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), add a solution of 1-Ethyl-1H-imidazole-5-carbonitrile (1.0 eq) in the alcohol solvent.

  • Additive: Add the methanolic ammonia solution. This helps to minimize the formation of secondary and tertiary amine byproducts.[10]

  • Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 50-70 °C) and agitate for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is still pyrophoric and should be kept wet and disposed of properly.[11]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (1-Ethyl-1H-imidazol-5-yl)methanamine.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[8][9] However, it is extremely reactive and requires careful handling.

Reaction Principle: Hydride Transfer

The nitrile is reduced by the transfer of hydride ions (H-) from the LAH. An acidic workup is required to protonate the resulting amine.

Experimental Protocol: LAH Reduction

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
Lithium Aluminum Hydride (LAH)37.951.5 - 2.0Extremely reactive with water. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)--Reaction solvent
1-Ethyl-1H-imidazole-5-carbonitrile121.141.0Starting material from Part 1
Sodium Sulfate Decahydrate--For quenching
Anhydrous Sodium Sulfate--Drying agent

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LAH (1.5 - 2.0 eq) and anhydrous THF.

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of 1-Ethyl-1H-imidazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water in a specific ratio to the amount of LAH used (for 'x' g of LAH, add 'x' mL of water, 'x' mL of 15% NaOH, and then 3'x' mL of water). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 15-30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to give the crude (1-Ethyl-1H-imidazol-5-yl)methanamine.

Part 3: Formation of the Dihydrochloride Salt

The final step is the conversion of the free amine to its more stable and handleable dihydrochloride salt.

Experimental Protocol: Salt Formation

Materials and Reagents:

Reagent/MaterialNotes
(1-Ethyl-1H-imidazol-5-yl)methanamineCrude product from Part 2
Anhydrous Diethyl Ether or MethanolSolvent for salt formation
Hydrochloric Acid (in Diethyl Ether or as gas)For protonation

Procedure:

  • Dissolution: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until the solution is acidic (test with pH paper).

  • Precipitation: The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a solid.

Safety and Handling

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and other protic solvents. It can ignite upon contact with moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.[7] The filter cake after the reaction remains pyrophoric and should be quenched carefully (e.g., with dilute acid) before disposal.[11]

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources, and with appropriate high-pressure equipment.

Data and Characterization

The synthesized compounds should be characterized to confirm their identity and purity.

Table of Physicochemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
1-Ethyl-1H-imidazole-5-carbonitrileC6H7N3121.14Solid or Oil
(1-Ethyl-1H-imidazol-5-yl)methanamineC6H11N3125.17Oil
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideC6H13Cl2N3198.09Solid

Expected Analytical Data:

  • ¹H NMR: To confirm the presence and connectivity of protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of N-H stretches for the amine).

Visualizing the Workflow

Experimental_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation s1_start Dissolve Imidazole-CN in DMF s1_deprotonate Deprotonate with NaH at 0°C s1_start->s1_deprotonate s1_alkylate Add Ethyl Iodide s1_deprotonate->s1_alkylate s1_react Stir at RT s1_alkylate->s1_react s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-Ethyl-1H-imidazole-5-carbonitrile s1_purify->s1_product s2_start Dissolve Nitrile Intermediate s1_product->s2_start To next step s2_reduce Reduce with Raney Ni/H₂ or LAH s2_start->s2_reduce s2_workup Filter Catalyst or Quench LAH s2_reduce->s2_workup s2_concentrate Concentrate s2_workup->s2_concentrate s2_product (1-Ethyl-1H-imidazol-5-yl)methanamine s2_concentrate->s2_product s3_start Dissolve Amine s2_product->s3_start To next step s3_acidify Add HCl s3_start->s3_acidify s3_isolate Filter and Dry s3_acidify->s3_isolate s3_final Final Dihydrochloride Salt s3_isolate->s3_final

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (2023). Raney nickel. Retrieved from [Link]

  • Gomtsyan, A. (2000). N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. Journal of Heterocyclic Chemistry, 37(3), 543-546.
  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. Retrieved from [Link]

  • Bhat, M. A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
  • Kumar, P., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Current Pharmaceutical Research, 9(1), 28-33.
  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Li, Y., et al. (2015). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile.
  • Lee, J., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 8(21), 5548-5556.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2022). Review of pharmacological effects of imidazole derivatives. Biointerface Research in Applied Chemistry, 12(4), 5347-5367.
  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel.
  • van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Acetaldehyde. South African Journal of Chemistry, 61, 144-156.
  • Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(7), 245-253.
  • Dehdashti, S. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5.
  • Goe, G. L., & Karr, P. A. (2002). U.S. Patent No. 7,291,754B2. Washington, DC: U.S.
  • Sciencemadness Wiki. (2017). Raney nickel. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Ethyl-1H-imidazole-4,5-dicarbonitrile.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Li, Z., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(15), 93-98.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from an organic chemistry resource website.
  • Buschauer, A. (1987). [Synthesis and pharmacologic action of substituted imidazolyl- and thiazolylmethylthioethylguanidine]. Arzneimittelforschung, 37(9), 1003-1007.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Wsol, M., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556.
  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 335-353.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: aluminium lithium hydride.
  • Organic Chemistry Explained. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube.
  • Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]

  • Banwell, M. G., et al. (2014). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry, 12(41), 8140-8164.
  • Reddy, C. V., et al. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Imidazoleamines

(1-Ethyl-1H-imidazol-5-yl)methanamine and its salts are valuable building blocks in medicinal chemistry and drug development. The imidazole core is a key pharmacophore present in numerous biologically active molecules. The specific substitution pattern of an ethyl group at the N-1 position and an aminomethyl group at the C-5 position offers a unique scaffold for the synthesis of targeted therapeutics, including antagonists for various receptors and enzyme inhibitors. Reductive amination serves as a robust and widely applicable method for the efficient synthesis of such primary amines from their corresponding aldehydes, a cornerstone reaction in the construction of carbon-nitrogen bonds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine as its dihydrochloride salt, designed for researchers and professionals in organic synthesis and drug discovery.

Reaction Principle: The Mechanism of Reductive Amination

Reductive amination is a powerful two-step, one-pot process for the formation of amines from carbonyl compounds.[1] The reaction commences with the nucleophilic attack of an amine (in this case, ammonia from ammonium chloride) on the carbonyl group of an aldehyde (1-ethyl-1H-imidazole-5-carbaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion. The subsequent and irreversible step is the reduction of this C=N double bond by a selective reducing agent to yield the final amine.

A critical aspect of this synthesis is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation. Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.[2] This chemoselectivity is crucial for achieving high yields and minimizing side products, such as the corresponding alcohol from the reduction of the starting aldehyde.

Physicochemical Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
1-Ethyl-1H-imidazole-5-carbaldehyde1-Ethyl-1H-imidazole-5-carbaldehyde structureC₆H₈N₂O124.14Starting Material
Ammonium ChlorideAmmonium Chloride structureNH₄Cl53.49Amine Source
Sodium CyanoborohydrideSodium Cyanoborohydride structureNaBH₃CN62.84Reducing Agent
(1-Ethyl-1H-imidazol-5-yl)methanamine(1-Ethyl-1H-imidazol-5-yl)methanamine structureC₆H₁₁N₃125.17Product (Free Base)
(1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride structureC₆H₁₃Cl₂N₃198.10Final Product

Experimental Protocol

Materials and Reagents
  • 1-Ethyl-1H-imidazole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Hydrochloric acid (HCl), concentrated and in a solution with an inert solvent (e.g., 2 M in diethyl ether or dioxane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware, including a round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Part 1: Reductive Amination

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq).

  • Solvent and Amine Source Addition: Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde). To this solution, add ammonium chloride (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH, 90:9:1) to confirm the consumption of the starting aldehyde.

Part 2: Work-up and Purification of the Free Base

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Basification and Extraction: To the remaining aqueous residue, add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1-ethyl-1H-imidazol-5-yl)methanamine as an oil.

Part 3: Formation and Isolation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent such as isopropanol or a mixture of methanol and diethyl ether.

  • Salt Formation: To this solution, add a 2 M solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete and the solution is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to afford (1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white to off-white solid.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt_formation Salt Formation Start 1-Ethyl-1H-imidazole-5-carbaldehyde Reaction Reductive Amination (0°C to RT, 12-24h) Start->Reaction Reagents NH4Cl, NaBH3CN in Anhydrous MeOH Reagents->Reaction Quench Quench with H2O Reaction->Quench Evaporation Remove MeOH Quench->Evaporation Extraction Basify (NaOH) & Extract with DCM Evaporation->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Dissolve Dissolve in IPA/Ether Drying->Dissolve Add_HCl Add HCl solution Dissolve->Add_HCl Filter_Dry Filter and Dry Add_HCl->Filter_Dry Final_Product (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Filter_Dry->Final_Product

Caption: Synthetic workflow for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of this protocol, the following in-process controls are recommended:

  • Moisture Control: The use of anhydrous methanol is critical as water can decompose the sodium cyanoborohydride and hinder the formation of the imine intermediate.

  • Temperature Management: Maintaining a low temperature during the addition of the reducing agent is essential to control the reaction rate and prevent potential side reactions.

  • pH Monitoring: During the work-up, ensuring a strongly basic pH (>10) is crucial for the complete extraction of the free amine into the organic phase.

  • TLC Analysis: Regular monitoring of the reaction by TLC is vital to determine the point of completion and to ensure the full consumption of the starting aldehyde. A co-spot of the starting material and the reaction mixture should be used as a reference.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the dihydrochloride salt can also serve as a useful indicator of purity.

Expected Analytical Data

The following are the expected analytical data for the final product, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride:

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the ethyl group (triplet and quartet), the imidazole ring protons (singlets), and the aminomethyl group (singlet). The integration of these peaks should be consistent with the structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the mass of the free base (C₆H₁₁N₃, MW: 125.17).[3]
Melting Point A sharp melting point range is indicative of high purity.

Safety Precautions

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with acids. Handle with care in a well-ventilated fume hood. Quench any residual reagent carefully with an oxidizing agent like bleach before disposal.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide solutions are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28063992, (1-ethyl-1h-imidazol-5-yl)methanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Justia Patents. (2021). Imidazole compounds, process for the synthesis and uses thereof. Retrieved from [Link]

  • ResearchGate. (2021). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Google Patents. (2009). Imidazole derivatives and salts thereof and their synthesis.

Sources

Application Note: A Comprehensive Guide to the In Vitro Characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

(1-Ethyl-1H-imidazol-5-yl)methanamine is a substituted imidazole derivative that shares a core structural motif with the biogenic amine histamine.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including receptors and enzymes.[3] Given its structural analogy to histamine, this compound is a prime candidate for interaction with the four subtypes of histamine G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[2] These receptors mediate a vast range of physiological and pathological processes, from allergic reactions (H₁) and gastric acid secretion (H₂) to neurotransmitter release (H₃) and immunomodulation (H₄).[2][4]

Furthermore, the primary metabolic pathway for histamine in the central nervous system is enzymatic N-methylation by Histamine N-Methyltransferase (HNMT).[5] Compounds containing an imidazole ring can act as inhibitors of this enzyme.[6] Therefore, a complete pharmacological workup of (1-Ethyl-1H-imidazol-5-yl)methanamine requires a multi-faceted approach to determine its affinity and functional activity at histamine receptors, as well as its potential to inhibit histamine metabolism.

This guide provides a comprehensive suite of validated in vitro assay protocols designed to establish a detailed pharmacological profile for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. We will proceed through a logical screening cascade, beginning with primary binding assays to determine receptor affinity, followed by secondary cell-based functional assays to elucidate the mode of action (agonist vs. antagonist), and concluding with an enzymatic assay to assess off-target inhibitory potential. The causality behind experimental choices and the principles of self-validating assay design are emphasized throughout to ensure the generation of robust and reproducible data.[7][8]

Physicochemical Properties & Compound Handling

Proper handling and preparation of the test compound are foundational to reliable assay performance. As a dihydrochloride salt, the compound is expected to be readily soluble in aqueous buffers.

Table 1: Physicochemical Properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

PropertyValueSource
IUPAC Name (1-ethyl-1H-imidazol-5-yl)methanamine;dihydrochlorideN/A
Molecular Formula C₆H₁₃Cl₂N₃Derived
Molecular Weight 202.10 g/mol Derived
CAS Number 1255717-13-5[9]

Protocol: Stock Solution Preparation

  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile, nuclease-free water. Avoid using DMSO unless solubility issues are confirmed, as it can affect certain cell-based assays at higher concentrations.

  • Sonication: If immediate dissolution is not observed, briefly sonicate the solution in a water bath.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-binding storage tube.

  • Aliquoting & Storage: Create single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the specific assay buffer required for each experiment. This prevents the introduction of high concentrations of the storage solvent into the assay plate.

Overall Experimental Workflow

A systematic, tiered approach is essential for an efficient and logical characterization of a novel compound. The workflow begins with broad screening to identify primary targets (binding assays) and progresses to more detailed mechanistic studies (functional and enzymatic assays).

G cluster_0 Phase 1: Target Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Metabolic Interaction cluster_3 Phase 4: Analysis Binding Primary Screen: Histamine Receptor Radioligand Binding Assays (H1, H2, H3, H4) Functional Secondary Screen: Cell-Based Functional Assays Binding->Functional If Ki < 10 µM Enzyme Ancillary Screen: HNMT Enzyme Inhibition Assay Binding->Enzyme cAMP cAMP Assays (H2, H3, H4) Functional->cAMP Calcium Calcium Mobilization (H1) Functional->Calcium Analysis Data Integration: Determine Ki, EC50/IC50 & Pharmacological Profile Functional->Analysis Enzyme->Analysis Compound Compound Preparation (Stock & Dilutions) Compound->Binding

Caption: High-level workflow for characterizing (1-Ethyl-1H-imidazol-5-yl)methanamine.

Section 1: Histamine Receptor Binding Assays

Scientific Rationale

A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[10] This technique quantifies the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity. This primary screen is crucial because it confirms direct interaction with the target and provides the affinity values needed to set appropriate concentration ranges for subsequent functional assays.[11]

Experimental Protocol: Radioligand Competition Binding

This generalized protocol can be adapted for each of the four human histamine receptors using commercially available cell membranes and the appropriate radioligands.

Table 2: Reagents for Histamine Receptor Subtype Binding Assays

ReceptorRadioligandNon-Specific Binding AgentSource Cell System (Example)
H₁ [³H]-Pyrilamine (Mepyramine)10 µM MianserinHEK293 cells expressing hH₁R
H₂ [³H]-Tiotidine100 µM HistamineCHO-K1 cells expressing hH₂R
H₃ [³H]-Nα-methylhistamine10 µM ClobenpropitHEK293 cells expressing hH₃R
H₄ [³H]-Histamine10 µM JNJ 7777120HEK293 cells expressing hH₄R

Step-by-Step Methodology: [12]

  • Membrane Preparation: Thaw frozen recombinant cell membrane aliquots on ice. Homogenize gently by resuspending in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the final desired concentration (typically 5-20 µg protein/well).

  • Assay Plate Setup: In a 96-well polypropylene plate, add reagents in the following order:

    • 25 µL Assay Buffer (for Total Binding) OR 25 µL Non-Specific Binding Agent (see Table 2).

    • 25 µL of (1-Ethyl-1H-imidazol-5-yl)methanamine serial dilution (typically from 10 pM to 100 µM final concentration).

    • 50 µL of radioligand diluted in Assay Buffer (at a final concentration near its Kᴅ).

    • 150 µL of diluted cell membrane preparation.

  • Incubation: Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation. The exact time should be optimized based on the association rate of the specific radioligand.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate completely (e.g., 60 min at 50°C). Add liquid scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Section 2: Histamine Receptor Functional Assays

Scientific Rationale

While binding assays confirm affinity, they do not reveal the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the agonist from binding and activating), or an inverse agonist (reducing the basal activity of the receptor). Functional assays measure the downstream cellular signaling events that occur after receptor activation, allowing for the determination of a compound's efficacy and potency (EC₅₀ or IC₅₀).[13] Histamine receptors signal through different G-protein pathways, necessitating distinct functional readouts.[2]

G cluster_0 GPCR Signaling Pathways cluster_Gq H1 Receptor cluster_Gs H2 Receptor cluster_Gi H3 & H4 Receptors GPCR Histamine Receptor Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi/o GPCR->Gi PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca AC_s Adenylyl Cyclase Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Signaling pathways for the four histamine receptor subtypes.

Protocol 2.1: cAMP Accumulation & Inhibition Assay (H₂, H₃, H₄ Receptors)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) as a detection method, which is a robust, no-wash format ideal for screening.[14] It measures the competition between native cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific antibody.

Step-by-Step Methodology: [14][15]

  • Cell Preparation: Culture cells stably expressing the receptor of interest (H₂, H₃, or H₄) to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in stimulation buffer to the desired density.[16]

  • Assay Plate Setup (384-well format):

    • Agonist Mode:

      • Dispense 5 µL of cell suspension per well.

      • Add 5 µL of (1-Ethyl-1H-imidazol-5-yl)methanamine serial dilution. Include histamine as a positive control agonist.

    • Antagonist Mode (for H₂):

      • Dispense 5 µL of cell suspension per well.

      • Add 5 µL of (1-Ethyl-1H-imidazol-5-yl)methanamine serial dilution.

      • Incubate briefly (15-30 min), then add 5 µL of histamine at its EC₈₀ concentration to stimulate the receptor.

    • Antagonist Mode (for H₃, H₄):

      • These receptors are Gi-coupled, meaning they inhibit cAMP production. To measure this, the baseline cAMP level must first be raised using an adenylyl cyclase activator like forskolin .

      • Pre-mix cells with forskolin (final concentration ~1-10 µM).

      • Dispense 5 µL of the cell/forskolin mix per well.

      • Add 5 µL of the test compound (as an agonist to see cAMP decrease) or add the test compound followed by the reference agonist (as an antagonist to see reversal of inhibition).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 conjugate (acceptor).

    • Add 5 µL of HTRF anti-cAMP-cryptate (donor).

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the compound. Use non-linear regression to determine the EC₅₀ (agonist) or IC₅₀ (antagonist).

Protocol 2.2: Calcium Mobilization Assay (H₁ Receptor)

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gq-coupled H₁ receptor. It uses a fluorescent dye that is trapped in the cytoplasm and increases in fluorescence intensity upon binding to calcium.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing the H₁ receptor into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid, to prevent dye leakage).

    • Aspirate the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a separate plate with serial dilutions of the test compound at 4x the final desired concentration. Include histamine as a positive control and an H₁ antagonist (e.g., mepyramine) as a negative control.

  • Data Acquisition:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument equipped with liquid handling.

    • Set the instrument to monitor fluorescence intensity over time (e.g., for 2-3 minutes).

    • Initiate reading to establish a stable baseline fluorescence.

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Continue recording the fluorescence signal to capture the transient increase in [Ca²⁺]i.

  • Data Analysis:

    • The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence.

    • Plot the response against the log concentration of the compound.

    • Use non-linear regression to determine the EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).

Section 3: Histamine N-Methyltransferase (HNMT) Enzyme Inhibition Assay

Scientific Rationale

Inhibiting the metabolic degradation of histamine is an alternative mechanism for modulating histaminergic neurotransmission.[5] Given that (1-Ethyl-1H-imidazol-5-yl)methanamine is a histamine analogue, it is prudent to test for any inhibitory activity against HNMT, the key enzyme for histamine catabolism in the CNS.[17] A direct enzymatic assay using recombinant human HNMT provides a clear measure of potential inhibition.

Protocol: Fluorescence-Based HNMT Inhibition Assay

This protocol is based on a commercially available assay format that measures the activity of a coupled enzyme system, where the product of the HNMT reaction (S-adenosyl-L-homocysteine, SAH) is converted into a fluorescent product.[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human HNMT, the substrate histamine, and the co-factor S-adenosyl-methionine (SAM).

  • Assay Plate Setup (384-well, low volume):

    • Add 2.5 µL of the test compound serial dilution to the wells. Use a known HNMT inhibitor like metoprine or amodiaquine as a positive control.[5][18]

    • Add 5 µL of a master mix containing HNMT enzyme and the coupled enzyme system.

    • Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing histamine and SAM to start the reaction.

  • Reaction Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 445 nm emission).[18]

  • Data Analysis:

    • Calculate the percent inhibition relative to the uninhibited (vehicle) control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

Summary and Data Interpretation

The culmination of these assays provides a comprehensive pharmacological fingerprint of the test compound. The data should be compiled to build a clear picture of its potency and selectivity.

Table 3: Example Data Summary Table

Assay TargetAssay TypeParameterResult (e.g., µM)
Histamine H₁R BindingKᵢ
Functional (Ca²⁺)EC₅₀ / IC₅₀
Histamine H₂R BindingKᵢ
Functional (cAMP)EC₅₀ / IC₅₀
Histamine H₃R BindingKᵢ
Functional (cAMP)EC₅₀ / IC₅₀
Histamine H₄R BindingKᵢ
Functional (cAMP)EC₅₀ / IC₅₀
HNMT Enzyme InhibitionIC₅₀

A potent compound will have low nanomolar Kᵢ and EC₅₀/IC₅₀ values. A selective compound will show significantly higher potency for one target over the others (typically a >100-fold difference is considered selective). This complete profile is critical for guiding further drug development efforts.

References

  • Cowart, M., et al. (2008). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology, 155(6), 912-923. Available at: [Link]

  • LookChem. (n.d.). 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. Retrieved from [Link]

  • Tashiro, H., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 374(2), 245-254. Available at: [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 2213. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12408174, 1-(1H-Imidazol-5-yl)methanamine. Retrieved from [Link]

  • Stark, H. (2012). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Systems Neuroscience, 6, 72. Available at: [Link]

  • Schneider, E. H. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available at: [Link]

  • Horton, J. R., et al. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 353(2), 334-344. Available at: [Link]

  • Torres-Rodríguez, P., et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. Molecules, 28(2), 578. Available at: [Link]

  • Kim, D.-K., et al. (2022). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International Journal of Molecular Sciences, 23(19), 11956. Available at: [Link]

  • Kumar, A., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. bioRxiv. Available at: [Link]

  • Wikipedia contributors. (n.d.). H3 receptor antagonist. Wikipedia. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Good Laboratory Practice and Compliance Monitoring, No. 22. OECD Publishing. Available at: [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. Retrieved from [Link]

  • Hauser, A. S., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 15(5), 625. Available at: [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Sahagún-Ruiz, A., et al. (1990). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Clinical Immunology, 10(3), 146-153. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • von Rabenau, C. (2021). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[9][19]imidazo[2,1-b]thiazole Derivatives as Potent. Molecules, 24(4), 717. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8206. Available at: [Link]

  • Huszti, Z., et al. (1992). Inhibition of histamine N-methyltransferase (HNMT) in vitro by neuromuscular relaxants. Agents and Actions, 37(1-2), 125-131. Available at: [Link]

  • van Unen, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Thurmond, R. L. (2018). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology, 247, 365-381. Available at: [Link]

  • Tahghighi, A., et al. (2017). Nitroimidazolyl-1,3,4-thiadiazole-based anti-leishmanial agents: synthesis and in vitro biological evaluation. Medicinal Chemistry Research, 26(8), 1774-1783. Available at: [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]

  • Sarkar, P. (2017). Robust cAMP assay kit for Gi coupled GPCRs?. ResearchGate. Retrieved from [Link]

  • Thurmond, R. L. (2025). The Discovery of Histamine H4 Receptor Antagonists for the Treatment of Inflammation. Annual Review of Pharmacology and Toxicology, 65, 18.1-18.20. Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • Leurs, R., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 112(3), 847-854. Available at: [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K27). Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • Kumar, M. V. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 221-227. Available at: [Link]

Sources

Application Note & Protocol: Foundational In Vivo Characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction & Rationale

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is underpinned by rigorous preclinical evaluation.[1][2][3] The initial in vivo studies are arguably the most critical, as they provide the first glimpse into how a compound behaves within a complex biological system. This guide focuses on designing such a pivotal initial study for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a compound for which public data is scarce.

1.1 The Imidazole Scaffold in Pharmacology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties allow it to act as a proton donor or acceptor, and it is a key component of the amino acid histidine. Consequently, imidazole-containing molecules frequently interact with a wide range of biological targets, most notably histamine receptors (H1, H2, H3, H4).[4] Depending on the substitutions, these compounds can act as agonists, antagonists, or enzyme inhibitors, with therapeutic applications ranging from anti-ulcer agents (H2 antagonists) to antihistamines (H1 antagonists) and novel CNS modulators (H3 antagonists/inverse agonists).[4]

1.2 Profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Given its structural similarity to histamine (an imidazole-ethylamine), it is plausible that (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride could interact with histamine receptors or other biogenic amine systems.[4][5] The ethyl group at the N1 position and the aminomethane side chain at C5 are key modifications that will dictate its specific binding affinity, selectivity, and metabolic stability compared to endogenous ligands. The dihydrochloride salt form suggests good aqueous solubility, which is an advantage for formulation.

1.3 Rationale for a Foundational In Vivo Assessment

Before committing significant resources to efficacy studies in complex disease models, a foundational in vivo study is essential to answer three fundamental questions:

  • Can the compound get to where it needs to go? (Pharmacokinetics/Absorption, Distribution, Metabolism, Excretion - ADME).

  • Is it safe at relevant exposures? (Tolerability and Acute Toxicology).

  • Does it engage a biological system in a dose-dependent manner? (Exploratory Pharmacodynamics).

This integrated approach ensures that subsequent studies are designed with appropriate dose levels, routes of administration, and a clear understanding of the compound's safety window.

Guiding Principles & Regulatory Compliance

All animal experiments must be designed and conducted with the highest ethical standards.

  • 2.1 Adherence to the 3Rs: The study design must incorporate the principles of R eplacement, R eduction, and R efinement. As this is a necessary step to understand systemic effects not replicable in vitro, the focus is on reducing the number of animals to the minimum required for statistical significance and refining all procedures to minimize pain and distress.

  • 2.2 Institutional Animal Care and Use Committee (IACUC): Prior to initiation, the complete study protocol must be submitted to and approved by the institution's IACUC or equivalent ethics committee.[6] This ensures compliance with all local and national animal welfare regulations.

Study Objectives

  • Primary Objective: To determine the fundamental pharmacokinetic profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride in plasma following intravenous (IV) and oral (PO) administration.

  • Secondary Objective: To assess the acute toxicity and tolerability of the compound after a single oral dose, identifying the Maximum Tolerated Dose (MTD) and any overt clinical signs.[7][8]

  • Exploratory Objective: To conduct a preliminary screen for neurobehavioral effects using a functional observational battery, given the potential for imidazole compounds to be CNS-active.

Experimental Design: An Integrated, Multi-Arm Study

This study is designed to maximize data acquisition from a minimal number of animals.

4.1 Overall Experimental Workflow

The study integrates PK, toxicology, and PD assessments into a cohesive workflow.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Day 0) cluster_pk PK Arm cluster_toxpd Tox/PD Arm cluster_analysis Phase 3: Analysis Formulation Compound Formulation & Vehicle Prep Dose_IV IV Dosing (1 mg/kg) Formulation->Dose_IV Dose_PO_PK PO Dosing (10 mg/kg) Formulation->Dose_PO_PK Dose_PO_Tox PO Dose Escalation (30, 100, 300 mg/kg) Formulation->Dose_PO_Tox Animals Animal Acclimatization (Sprague-Dawley Rats, 7-9 weeks) Animals->Dose_IV Animals->Dose_PO_PK Animals->Dose_PO_Tox Sample_PK Serial Blood Sampling (0-24h) Dose_IV->Sample_PK Dose_PO_PK->Sample_PK Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sample_PK->Bioanalysis Observe_Tox Acute Toxicity Obs. (OECD 423 Guideline) Dose_PO_Tox->Observe_Tox Observe_PD Irwin Test / FOB (at Tmax estimate) Observe_Tox->Observe_PD Tox_Report Toxicity & MTD Report Observe_Tox->Tox_Report PD_Report Behavioral Profile Report Observe_PD->PD_Report PK_Calc PK Parameter Calculation (Cmax, AUC, T1/2, F%) Bioanalysis->PK_Calc

Caption: Integrated workflow for the foundational in vivo study.

4.2 Animal Model Justification

  • Species: Sprague-Dawley Rat.

  • Rationale: The rat is a standard rodent species for early toxicology and pharmacokinetic studies recommended by regulatory agencies like the FDA.[6][9] They are large enough to permit serial blood sampling for PK profiling from a single animal, thus reducing animal numbers.[10]

4.3 Experimental Groups and Dosing

The following table summarizes the experimental arms of the study. Doses are selected to provide a wide range for characterization. The low IV dose is for defining clearance and volume of distribution, while the PO doses are designed to assess exposure, dose-proportionality, and toxicity.

Arm Study Group Compound Dose (mg/kg) Route N (Animals) Primary Endpoints
1Pharmacokinetics1A1IV (bolus)4Plasma concentration over time, CL, Vd, AUC, T½
(PK)1B10PO (gavage)4Plasma concentration over time, Cmax, Tmax, AUC, F%
1CVehiclePO/IV4Control plasma for bioanalysis
2Acute Tox / PD2AVehiclePO (gavage)3-6Baseline clinical signs, body weight, behavior
(OECD 423)2B30PO (gavage)3Clinical signs, mortality, behavioral effects
2C100PO (gavage)3Clinical signs, mortality, behavioral effects
2D300PO (gavage)3Clinical signs, mortality, behavioral effects
2E1000/2000PO (gavage)3(Contingent on results from lower doses)

Detailed Protocols

5.1 Protocol 1: Formulation and Vehicle Preparation

Causality: The choice of vehicle is critical. It must solubilize the test article without having its own biological effects. Given the dihydrochloride salt form, an aqueous vehicle is the first choice.

  • Vehicle Selection: Start with sterile Water for Injection (WFI). If solubility is limiting at the highest dose, consider 0.5% methylcellulose in WFI.

  • IV Formulation (1 mg/kg):

    • Prepare a stock solution at 0.5 mg/mL in sterile saline (0.9% NaCl).

    • Dosing volume will be 2 mL/kg.

    • Filter sterilize through a 0.22 µm filter before injection.

  • PO Formulations (10, 30, 100, 300 mg/kg):

    • Prepare suspensions/solutions in the selected vehicle (e.g., WFI).

    • Dosing volume should be consistent, typically 5 mL/kg.

    • Prepare fresh on the day of dosing. Ensure homogeneity of suspensions by continuous stirring.

  • Validation: Visually inspect all formulations for clarity (solutions) or uniform dispersion (suspensions). Confirm pH is within a physiologically acceptable range (pH 4-8).

5.2 Protocol 2: Pharmacokinetic (PK) Study

Trustworthiness: This protocol uses a sparse sampling design which is refined and minimizes stress on the animals. A crossover design could also be considered to further reduce variability.[11]

  • Animal Preparation: Acclimatize animals for at least 5 days. Fast rats overnight (approx. 16 hours) before dosing but allow free access to water.[11]

  • Dosing:

    • Record the body weight of each animal immediately before dosing to calculate the precise volume.

    • IV Group: Administer a single bolus dose via the lateral tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) from a contralateral tail vein or saphenous vein into tubes containing K2EDTA anticoagulant.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose.[12]

    • Self-Validation: The total blood volume collected must not exceed 10-15% of the animal's total circulating blood volume over the study period.[13][14][15][16] For a 250g rat, total blood volume is ~15 mL. This sampling scheme is well within safe limits.

  • Sample Processing:

    • Immediately after collection, gently invert the tubes to mix with anticoagulant.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer plasma to uniquely labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (1-Ethyl-1H-imidazol-5-yl)methanamine in rat plasma.

5.3 Protocol 3: Acute Toxicity and Tolerability Assessment (Modified OECD 423)

Expertise: This protocol is based on the OECD 423 (Acute Toxic Class Method) guideline, which uses a stepwise procedure with a small number of animals per step to classify a substance by toxicity and determine the MTD.[17][18][19][20][21]

  • Animal Preparation: Fast animals overnight before dosing.

  • Dosing: Administer a single oral dose by gavage. Start with a dose of 300 mg/kg in 3 female rats (as they are often slightly more sensitive).

  • Post-Dose Observations:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 4 hours, and then daily for 14 days.[20]

    • Record all clinical signs of toxicity, including but not limited to: changes in skin, fur, eyes, respiration, autonomic signs (salivation), and any abnormal behaviors (e.g., tremors, convulsions, lethargy).

    • Record body weights just prior to dosing, and on Days 7 and 14.

  • Dose Escalation Logic:

    • If no mortality occurs at 300 mg/kg: Escalate to 2000 mg/kg in a new group of 3 animals. According to OECD guidelines, if no mortality is seen at 2000 mg/kg, the substance is considered to have an LD50 > 2000 mg/kg and is classified as low toxicity.[19]

    • If mortality occurs at 300 mg/kg: De-escalate to a lower dose (e.g., 50 mg/kg) to pinpoint the toxicity threshold.

  • Endpoint: At Day 14, euthanize surviving animals and perform a gross necropsy to observe any organ abnormalities.

5.4 Protocol 4: Exploratory Pharmacodynamics (Irwin Test)

Causality: The Irwin test is an efficient, standardized screen to detect overt physiological and behavioral effects of a novel compound in rodents.[22][23][24] It is performed on the animals in the Acute Toxicity arm to maximize data collection.

  • Timing: Conduct observations at the estimated Tmax (e.g., 1-2 hours post-dose), when plasma concentrations and potential effects are expected to be highest.

  • Procedure: A trained observer, blinded to the treatment groups, scores each animal on a standardized set of parameters.

  • Observational Parameters (Abbreviated List):

    • Behavioral: Alertness, grooming, reactivity, aggression, startle response.

    • Neurological: Gait, posture, tremors, convulsions, righting reflex.

    • Autonomic: Piloerection, salivation, pupil size, body temperature.

  • Scoring: Use a standardized scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked effect).

  • Self-Validation: The vehicle-treated group serves as the negative control to establish baseline scores. A positive control (e.g., chlorpromazine) can be included to validate the sensitivity of the assay.

Data Analysis & Interpretation

6.1 PK Parameter Calculation

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC(0-t) Area under the curve from time 0 to last measurementMeasure of total drug exposure
Terminal half-lifeRate of drug elimination
CL Clearance (IV only)Volume of plasma cleared of drug per unit time
Vd Volume of distribution (IV only)Apparent volume into which the drug distributes
F% Bioavailability (PO vs IV)Fraction of the oral dose that reaches systemic circulation

6.2 Toxicology & PD Interpretation

The results will establish a preliminary safety profile. The MTD is defined as the highest dose that does not cause mortality or other unacceptable adverse effects. The Irwin test results will generate a neurobehavioral profile, highlighting potential CNS stimulant, depressant, or other effects that can guide future efficacy studies.

Hypothesized Signaling Pathway

Given the structural similarity to histamine, a primary hypothesis is that (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride interacts with histamine receptors, particularly the H3 receptor, which is prevalent in the CNS.

G cluster_neuron Presynaptic Neuron compound (1-Ethyl-1H-imidazol-5-yl) methanamine receptor Histamine H3 Receptor (Presynaptic Autoreceptor) compound->receptor Antagonist? gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka ca ↓ Ca²⁺ Influx pka->ca release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE) ca->release

Caption: Hypothesized antagonistic action at the H3 receptor.

Conclusion & Future Directions

The successful execution of this foundational study will provide a robust dataset characterizing the PK, safety, and preliminary PD profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. These results are indispensable for making an informed " go/no-go " decision. Positive findings—namely good oral bioavailability, a wide safety margin, and observable CNS activity—would strongly justify advancing the compound into more specific, hypothesis-driven efficacy models (e.g., models for cognition, sleep-wake regulation, or epilepsy).

References

  • Guidelines for Blood Collection in Laboratory Animals. (n.d.). UK Research. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved January 22, 2026, from [Link]

  • Rajadhyaksha, M., & Shajahan, A. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Journal of Drug Design and Research. Retrieved January 22, 2026, from [Link]

  • Zhang, N., et al. (2016). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved January 22, 2026, from [Link]

  • McGill University. (2025). GUIDELINES FOR BLOOD COLLECTION VOLUMES AND FREQUENCY. Retrieved January 22, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved January 22, 2026, from [Link]

  • Reyes, J. N., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Retrieved January 22, 2026, from [Link]

  • Wang, J., et al. (2016). Drug Design Progress of In silico, In vitro and In vivo Researches. MOJ Proteomics & Bioinformatics. Retrieved January 22, 2026, from [Link]

  • Boston University. (2025). Blood Collection Guidelines (IACUC). Retrieved January 22, 2026, from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved January 22, 2026, from [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved January 22, 2026, from [Link]

  • WVU IACUC Guidelines: Blood Collection – Maximum Volumes and Fluid Replacement. (n.d.). West Virginia University. Retrieved January 22, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved January 22, 2026, from [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Horkovics-Kovats, S., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. Retrieved January 22, 2026, from [Link]

  • Acute Toxicity. (n.d.). The Joint Research Centre - European Union. Retrieved January 22, 2026, from [Link]

  • Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423. (2018). Sponsor-submitted report. Retrieved January 22, 2026, from [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • 1-(1H-Imidazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. (2004). Current Protocols in Pharmacology. Retrieved January 22, 2026, from [Link]

  • Irwin Test in Rats & Mice. (n.d.). Melior Discovery. Retrieved January 22, 2026, from [Link]

  • The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Application Note: A Protocol for the Preparation of High-Purity Stock Solutions of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS No. 1255717-13-5). Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes best practices to ensure solution accuracy, stability, and safety. The protocol includes methodologies for preliminary solubility testing, preparation of aqueous stock solutions, and recommendations for long-term storage, thereby ensuring the reproducibility of experimental results.

Introduction

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is an imidazole derivative of interest in various research and development sectors, including for potential use in healing drugs.[1] As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the accurate and consistent preparation of reagent solutions. The dihydrochloride salt form of an organic amine generally confers increased aqueous solubility, a critical factor for many biological and chemical assays.

This application note moves beyond a simple list of steps, explaining the scientific rationale behind key procedures. By incorporating preliminary solubility assessments and outlining robust storage techniques, this protocol serves as a self-validating system to ensure the integrity of the prepared stock solutions.

Compound Information & Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for successful stock solution preparation.

PropertyValueSource
CAS Number 1255717-13-5[1]
Appearance White powder[1]
Molecular Formula C₆H₁₃N₃·2HClDeduced
Molecular Weight 200.14 g/mol Calculated
Purity ≥95-99% (Varies by supplier)[1]
Storage Store sealed in a cool, dry place.[1][2] For long-term stability, -20°C is recommended.

Health and Safety Precautions

Before handling, it is imperative to read the full Safety Data Sheet (SDS) provided by the supplier. Based on data from structurally similar imidazole hydrochlorides, the following hazards may be present:

  • Skin Irritation: May cause skin irritation.[3][4]

  • Eye Damage: Can cause serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

Mandatory Safety Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[2][6]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Avoid contact with skin and eyes.[2][7]

Core Principles: Ensuring Solution Integrity

The preparation of a stock solution is a foundational laboratory technique.[8] The goal is to create a concentrated solution from which working solutions of lower concentrations can be accurately prepared.

  • Solvent Selection: The dihydrochloride salt structure of the target compound suggests high polarity and, therefore, probable solubility in polar solvents like water, ethanol, or methanol. Dimethyl sulfoxide (DMSO) is another common solvent for organic molecules. As solubility data is not always readily available, a preliminary small-scale test is the most reliable approach.

  • Accuracy and Precision: The use of calibrated analytical balances for weighing the solid and Class A volumetric flasks for measuring the final volume is critical for achieving a precise and accurate final concentration.[9] This directly impacts the validity of downstream experimental data.

  • Dissolution Technique: Simply adding the solid to the solvent may not be sufficient. Techniques such as vortexing, gentle heating, or sonication can be employed to break down aggregates and accelerate the dissolution process. The visual confirmation of a clear, particulate-free solution is a key validation step.

  • Stability and Storage: Amine-containing compounds can be susceptible to degradation over time, especially with repeated changes in temperature. Preparing aliquots for single-use or limited-use prevents repeated freeze-thaw cycles that can compromise the compound's integrity and introduce potential contamination.[10]

Experimental Protocols

Materials and Equipment
  • (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride powder

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Beakers

  • Magnetic stirrer and stir bars (optional)[10]

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Pipettes and sterile, filtered tips

  • Solvents: Ultrapure water (Type I), DMSO (Anhydrous), Ethanol (200 proof)

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile polypropylene cryovials for aliquoting

Protocol Part 1: Preliminary Solubility Assessment

This protocol is designed to efficiently determine an appropriate solvent before committing a larger quantity of the compound.

  • Weigh: Accurately weigh approximately 1-2 mg of the compound into three separate, small, labeled glass vials.

  • Solvent Addition: To the first vial, add the first solvent (e.g., ultrapure water) dropwise, vortexing between additions. Start with 100 µL.

  • Observation: Observe if the solid dissolves completely to form a clear solution.

  • Incremental Addition: If the solid does not dissolve, continue adding the solvent in 100 µL increments up to a total volume of 1 mL. Vortex and/or sonicate briefly after each addition. Note the approximate volume required for dissolution.

  • Repeat: Repeat steps 2-4 for the other solvents (e.g., DMSO, Ethanol) in the remaining vials.

  • Selection: Choose the solvent that dissolves the compound most readily at the desired concentration range for the main stock solution preparation. For most biological applications, an aqueous-based solution is preferred.

Protocol Part 2: Preparation of a 10 mM Aqueous Stock Solution (Example)

This protocol details the preparation of 10 mL of a 10 mM stock solution in ultrapure water.

1. Calculation of Required Mass:

  • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Calculation:

    • Mass = 0.010 mol/L × 0.010 L × 200.14 g/mol

    • Mass = 0.0020014 g = 2.00 mg

2. Step-by-Step Procedure:

  • Weighing: On an analytical balance, carefully weigh out 2.00 mg of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and record the exact weight.

  • Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Ensure all powder is transferred by tapping the weigh paper or boat.

  • Initial Dissolution: Add approximately 7 mL (~70% of the final volume) of ultrapure water to the volumetric flask.[9]

  • Dissolving: Cap the flask and vortex or swirl until the solid is completely dissolved. If necessary, place the flask in an ultrasonic bath for 5-10 minutes. The solution should be clear and free of any visible particulates.

  • Bringing to Volume (QS): Once dissolved, carefully add ultrapure water to the flask until the bottom of the meniscus touches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Sterilization (for biological applications): If the stock solution will be used in cell culture or other sterile assays, it must be sterile-filtered. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a sterile container.

  • Aliquoting and Storage: Dispense the final stock solution into clearly labeled, single-use cryovials (e.g., 100 µL or 500 µL aliquots). Store the vials upright in a freezer at -20°C or -80°C, protected from light.[2]

Workflow Visualization

The following diagram outlines the key decision points and procedural flow for preparing a stock solution.

G start Start: Define Target Concentration & Volume calc 1. Calculate Required Mass (Mass = C x V x MW) start->calc weigh 2. Accurately Weigh Compound calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add Solvent (~70% Volume) & Dissolve (Vortex/Sonicate) transfer->add_solvent check_dissolution Is Solution Clear? add_solvent->check_dissolution troubleshoot Troubleshoot: Gentle Warming, Sonication, Re-evaluate Solvent Choice check_dissolution->troubleshoot No   qs 5. Bring to Final Volume (QS) check_dissolution->qs  Yes troubleshoot->add_solvent mix 6. Homogenize by Inversion qs->mix filter_node 7. Sterile Filter (Optional) mix->filter_node aliquot 8. Aliquot into Cryovials filter_node->aliquot store 9. Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing stock solutions.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient solvent volume.- Inappropriate solvent choice.- Low-quality reagent.- Apply gentle warming (do not boil) or extend sonication time.- Re-evaluate solvent choice with the preliminary assessment protocol.- Verify the purity and source of the compound.
Solution is cloudy or has precipitates after freezing. - Compound has precipitated out of solution at low temperatures.- Concentration is above the solubility limit at the storage temperature.- Thaw the aliquot completely and warm it gently (e.g., to 37°C), ensuring it becomes clear before use.- Consider preparing a lower concentration stock solution.- Consider using a different solvent system (e.g., a co-solvent like 10% DMSO in water).
Inconsistent experimental results. - Inaccurate initial weighing or volume measurement.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Prepare a fresh stock solution, paying strict attention to technique.- Always use a fresh aliquot for each experiment.- Verify the calibration of balances and pipettes.

Conclusion

The preparation of an accurate and stable stock solution of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a critical first step for any research application. By following the detailed protocols and principles outlined in this guide—including preliminary solubility testing, precise measurement, appropriate dissolution techniques, and proper aliquoting and storage—researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Faculty of Animal Husbandry, Udayana University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Udayana University. Retrieved from [Link]

  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet: di(imidazol-1-yl)methanimine. Acros PharmaTech. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Stack Exchange. Retrieved from [Link]

  • Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a comprehensive guide for the safe and effective handling, storage, and use of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS No. 1255717-13-5), a key intermediate in pharmaceutical research and drug development. These protocols are designed for researchers, scientists, and laboratory professionals, emphasizing scientific integrity, safety, and the preservation of compound quality. The causality behind each procedural step is explained to empower users with the knowledge to adapt to specific experimental contexts while maintaining best practices.

Compound Profile and Physicochemical Properties

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative. As a dihydrochloride salt, it exhibits properties distinct from its free-base form, primarily concerning solubility and hygroscopicity. Understanding these characteristics is fundamental to its proper handling.

PropertyValueSource
IUPAC Name (1-ethyl-1H-imidazol-5-yl)methanamine;dihydrochlorideN/A
CAS Number 1255717-13-5[1]
Molecular Formula C₆H₁₁N₃ · 2HClInferred from free base[2]
Appearance White to off-white solid/powder[1]
Storage Temperature 2-8°C recommended; protect from moisture and light[3][4][5]
Key Sensitivities Hygroscopic, potentially light-sensitive[6][7]

Rationale: The dihydrochloride salt form enhances water solubility and stability compared to the free base. However, this salt form also makes the compound hygroscopic (readily absorbs moisture from the air), which can lead to chemical degradation, inaccurate weighing, and variability in experimental results.[6][7]

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous amine hydrochloride and imidazole compounds indicate a consistent hazard profile. Users must handle this compound with the assumption that it poses the following risks until proven otherwise.

Assumed GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are required at a minimum.[9] A face shield should be used when handling larger quantities or when there is a significant risk of dust generation.[4]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[10]

  • Skin and Body Protection: Wear a fully buttoned laboratory coat. Ensure that long pants and closed-toe shoes are worn to protect all skin.[11]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[8][12] If a fume hood is not available, a respirator with an appropriate particulate filter (e.g., NIOSH P95 or P100) is required.

Receipt, Inspection, and Storage Protocols

Proper procedure from the moment of receipt is critical for long-term compound viability.

G cluster_receipt Receiving Workflow cluster_storage Storage Protocol A Receive Package B Inspect for Damage (Seals, Container Integrity) A->B C Log into Inventory (Date, Lot #, Quantity) B->C If OK G Quarantine & Contact Supplier/ Safety Officer B->G If Damaged D Equilibrate to RT (If necessary) C->D E Place in Secondary Container (e.g., Sealed Bag) D->E F Store in Desiccator at 2-8°C (Away from light) E->F

Caption: Workflow for receiving and storing the compound.

Initial Receipt and Inspection
  • Verify Shipment: Upon receipt, confirm the product matches the order details.

  • Inspect Packaging: Examine the external packaging for any signs of damage.

  • Check Container Seal: Ensure the primary container's seal is intact. Any breach could indicate contamination or degradation from atmospheric exposure.

  • Quarantine if Damaged: If damage is noted, quarantine the package in a designated, ventilated area and consult your institution's safety officer and the supplier.

Long-Term Storage Protocol

The primary objectives of the storage protocol are to protect the compound from moisture, light, and elevated temperatures.

  • Tightly Sealed Container: The compound must be stored in its original, tightly sealed container.[9][10]

  • Controlled Environment: Store the container in a cool, dry, and well-ventilated place.[13] The recommended temperature is between 2-8°C.[3][4][7] This temperature range is optimal for slowing kinetic degradation processes without the risk of freeze-thaw cycles that can affect solution stability.

  • Hygroscopicity Management: Due to its hygroscopic nature, the primary container should be placed inside a secondary container (such as a sealable bag) within a desiccator containing an active desiccant (e.g., silica gel).[7][11] This provides two layers of protection against moisture ingress.

  • Light Protection: Store the compound protected from light, as related imidazole structures can be light-sensitive.[5][14] Using an amber vial or placing the container in a light-blocking secondary container is a prudent measure.

Experimental Handling and Solution Preparation

This section outlines the protocol for accurately weighing the compound and preparing stock solutions. The causality for each step is critical for ensuring experimental reproducibility.

G cluster_prep Pre-Handling cluster_weighing Weighing Protocol cluster_solubilization Solution Preparation A Don Required PPE (Gloves, Coat, Goggles) B Prepare Chemical Fume Hood A->B C Remove Compound from Storage D Equilibrate Container to RT in a Desiccator (~30 min) C->D E Place Weighing Vessel on Analytical Balance and Tare D->E F Briefly Open Container Inside Hood E->F G Transfer Approximate Amount of Solid Using a Clean Spatula F->G H Seal Container Immediately G->H I Record Exact Mass H->I J Add Anhydrous Solvent to Vessel I->J K Mix to Dissolve (Vortex or Sonication) J->K L Store Solution Appropriately (2-8°C, Amber Vial) K->L

Caption: Step-by-step workflow for weighing and solution preparation.

Protocol for Weighing the Solid Compound
  • Equilibration (Critical Step): Remove the sealed container from cold storage (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: This step is crucial to prevent atmospheric moisture from condensing on the cold solid when the container is opened. Such condensation would immediately be absorbed by the hygroscopic compound, leading to inaccurate mass measurement and initiating hydrolysis.

  • Perform in Fume Hood: Conduct all subsequent steps within a certified chemical fume hood.

  • Use Antistatic Weighing Vessel: Use an antistatic weigh boat or glass vial to minimize electrostatic interference, which can affect the accuracy of the analytical balance.

  • Tare the Vessel: Place the empty vessel on the tared balance.

  • Transfer Compound: Briefly open the primary container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weighing vessel.

    • Causality: Minimize the time the container is open to reduce exposure to atmospheric moisture.

  • Seal and Record: Immediately and tightly reseal the primary container. Record the exact mass of the transferred solid.

  • Return to Storage: Promptly return the primary container to its designated storage location (2-8°C desiccator).

Protocol for Preparing Stock Solutions
  • Solvent Selection: Choose a suitable anhydrous (dry) solvent. While the dihydrochloride salt is expected to have good solubility in aqueous buffers, for initial stock solutions, solvents like anhydrous DMSO or ethanol are often preferred for long-term stability at low temperatures.

  • Solubilization: Add the chosen solvent directly to the weighing vessel containing the pre-weighed compound. Calculate the required volume to achieve the target concentration.

  • Ensure Complete Dissolution: Mix thoroughly to ensure complete dissolution. This can be aided by gentle vortexing or brief sonication in a water bath. Visually inspect the solution against a dark background to confirm no solid particulates remain.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C for long-term use.[5]

    • Aliquot the stock solution into single-use volumes.

      • Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock solution each time it is opened.[5]

    • Use amber-colored vials or tubes to protect the solution from light degradation.[14]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed hazardous waste container compatible with the solvent used. Do not mix with incompatible waste streams.

  • Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures and regulations.

References

  • SAFETY DATA SHEET. Acros PharmaTech Limited. [Link]

  • 1-(1H-Imidazol-5-yl)methanamine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10). Diplomata Comercial. [Link]

  • Water Sensitive Chemicals. (2022, September 8). Environment, Health & Safety, University of California, Berkeley. [Link]

  • SAFETY DATA SHEET. (2025, August 2). Angene Chemical. [Link]

  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]

  • Guidelines for Chemical Storage. Chapman University. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • 1h-imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl). PubChem, National Center for Biotechnology Information. [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

  • (1-ethyl-1h-imidazol-5-yl)methanamine. PubChemLite. [Link]

Sources

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride in Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Receptor Affinity of a Novel Imidazole-Based Ligand

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a small molecule featuring a substituted imidazole core. The imidazole ring is a crucial pharmacophore found in many endogenous molecules and synthetic drugs, enabling a wide range of biological activities.[1][2][3][4] Its structural similarity to endogenous neurotransmitters like histamine suggests potential interactions with G protein-coupled receptors (GPCRs), the largest family of druggable targets in the human genome.[5] Specifically, the ethyl-imidazole-methanamine scaffold presents an intriguing candidate for exploring binding affinity and selectivity at aminergic receptors, such as histamine or adrenergic subtypes.[6][7]

Receptor binding assays are fundamental tools in pharmacology, providing critical data on the affinity (Kd or Ki), density (Bmax), and specificity of ligand-receptor interactions.[8] These assays are indispensable for initial hit identification, lead optimization, and elucidating the mechanism of action of novel compounds.[8][9] This guide provides a comprehensive framework for researchers to characterize the binding properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride using both classic radioligand and contemporary non-radioactive assay formats. The protocols are designed to be adaptable, empowering researchers to systematically investigate this compound's potential as a novel receptor ligand.

Physicochemical Properties of the Core Moiety

Understanding the basic properties of the parent compound is essential for designing robust experiments. While specific data for the ethylated dihydrochloride salt is not extensively published, we can infer properties from its core structure, (1H-Imidazol-5-yl)methanamine.

PropertyValue (for C4H7N3)Source
Molecular Formula C4H7N3PubChem[10]
Molecular Weight 97.12 g/mol PubChem[10]
Hydrogen Bond Donor Count 2PubChem[10]
Hydrogen Bond Acceptor Count 2PubChem[10]
Rotatable Bond Count 1PubChem[10]

Note: The dihydrochloride salt form will have a higher molecular weight and increased water solubility.

Protocol 1: Radioligand Competition Binding Assay

This protocol is considered the "gold standard" for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from a receptor.[11] It is robust, sensitive, and widely applicable to membrane preparations from tissues or cell lines expressing the target receptor.[11][12]

Causality Behind Experimental Choices
  • Choice of Receptor Target: Based on the imidazole core, histamine (e.g., H1, H2, H3, H4) and adrenergic (e.g., α2, β2) receptors are logical starting points.[13][14][15][16][17] The selection should be guided by the specific research hypothesis.

  • Competition vs. Saturation: A competition assay is chosen to determine the affinity of our unlabeled test compound. A saturation assay, which uses increasing concentrations of radioligand, would be used to determine the radioligand's own affinity (Kd) and the receptor density (Bmax).[11]

  • Filtration Method: This method physically separates the receptor-bound radioligand from the free radioligand, which is essential for accurate quantification.

  • Non-specific Binding: Including a condition with a high concentration of a known, unlabeled ligand is critical to define the portion of radioligand binding that is not to the specific receptor of interest. This is a mandatory control for data integrity.

Experimental Workflow Diagram

G P1 Prepare Receptor Membranes (e.g., from CHO-hH1R cells) A1 Aliquot Receptor Membranes into Assay Tubes/Plate P1->A1 P2 Prepare Assay Buffer A2 Add Buffer (Total Binding), Displacer (NSB), or Test Compound P2->A2 P3 Prepare Radioligand Stock (e.g., [3H]-mepyramine) A3 Add Radioligand to all tubes P3->A3 P4 Prepare Test Compound Dilutions ((1-Ethyl-1H-imidazol-5-yl)methanamine) P4->A2 P5 Prepare Displacer Stock (e.g., unlabeled mepyramine) P5->A2 A4 Incubate to Equilibrium (e.g., 60 min at 25°C) H1 Rapidly Filter through GF/B Filter Mat A4->H1 H2 Wash Filters with Ice-Cold Buffer H3 Dry Filters H4 Add Scintillation Cocktail H5 Count Radioactivity (CPM/DPM) D1 Calculate Specific Binding H5->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Fit Sigmoidal Curve to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Receptor Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human histamine H1 receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation to isolate the membrane fraction.[12]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

  • Assay Setup (96-well format):

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Prepare serial dilutions of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M) in the assay buffer.

    • Prepare the radioligand at 2x its Kd concentration in assay buffer (e.g., for [³H]-mepyramine with a Kd of 1 nM, prepare a 2 nM solution). The Kd must be predetermined from saturation binding experiments.[18]

    • Prepare the non-specific binding (NSB) control using a high concentration (1000x Ki) of a known unlabeled competitor (e.g., 10 µM Mepyramine for H1R).

  • Plate Configuration:

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Component 3 (100 µL)
Total Binding Assay BufferRadioligand (2x Kd)Receptor Membranes
NSB NSB CompetitorRadioligand (2x Kd)Receptor Membranes
Test Compound Test Compound DilutionRadioligand (2x Kd)Receptor Membranes
  • Incubation:

    • Add components to the wells as described in the table.

    • Seal the plate and incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). The time required to reach equilibrium is concentration-dependent and should be optimized.[18]

  • Harvesting:

    • Pre-soak a glass fiber filter mat (e.g., GF/B) in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well through the filter mat using a cell harvester.

    • Wash each filter disc 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and cap.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate % Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Test Compound) / (Specific Binding without Test Compound)]).

    • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous, non-radioactive method ideal for high-throughput screening.[18][19][20][21] It relies on the principle that a small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, depolarizing emitted light. When bound to a larger receptor protein, its tumbling slows, and the emitted light remains more polarized. An unlabeled test compound competes with the tracer, causing a decrease in polarization.[19][22]

Causality Behind Experimental Choices
  • Homogeneous Format: This "mix-and-measure" assay requires no separation steps, making it faster and less prone to disruption of the binding equilibrium compared to filtration assays.[23]

  • Tracer Design: A fluorescent tracer must be synthesized. This typically involves conjugating a fluorophore to a known ligand for the target receptor. The choice of fluorophore and attachment point is critical to retain high binding affinity.[22]

  • Assay Window: The success of an FP assay depends on a sufficient change in polarization upon binding (the "assay window"). This is maximized when there is a large size difference between the small tracer and the large receptor.[23][24]

  • Controls: Positive (tracer + receptor) and negative (tracer only) controls are essential to define the dynamic range of the assay.

Experimental Workflow Diagram

G P1 Prepare Soluble Receptor or Membrane Prep A2 Add Receptor to Initiate Binding Reaction P1->A2 P2 Prepare Assay Buffer A1 Add Tracer, Buffer, and Test Compound to Plate P2->A1 P3 Prepare Fluorescent Tracer (e.g., BODIPY-TMR-Histamine) P3->A1 P4 Prepare Test Compound Dilutions ((1-Ethyl-1H-imidazol-5-yl)methanamine) P4->A1 A3 Incubate to Equilibrium (e.g., 30 min at RT) R1 Measure Fluorescence Polarization (mP units) on a Plate Reader A3->R1 D1 Define Assay Window (mP_bound - mP_free) R1->D1 D2 Plot mP vs. log[Test Compound] D1->D2 D3 Fit Sigmoidal Curve to determine IC50 D2->D3 D4 Calculate Ki D3->D4

Caption: Workflow for a competitive fluorescence polarization assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Receptor: Purified, soluble receptor protein or a high-concentration membrane preparation. The purity of the receptor is critical to minimize light scatter.[20]

    • Tracer: A fluorescently labeled ligand for the target receptor (e.g., BODIPY-TMR-propranolol for β-adrenergic receptors). The concentration should be at or below its Kd.

    • Assay Buffer: A buffer that maintains protein stability, such as PBS or Tris-based buffers.

    • Test Compound: Prepare serial dilutions of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

  • Assay Optimization (Prior to Competition Assay):

    • Receptor Titration: Perform a titration by adding increasing concentrations of the receptor to a fixed, low concentration of the tracer.

    • Goal: Identify the lowest receptor concentration that provides a robust and stable polarization signal (a good assay window). This concentration will be used for the competition assay.[24]

  • Assay Setup (384-well, low-volume black plate):

    • Final Volume: 20 µL.

    • Add 5 µL of 4x concentrated test compound dilutions or controls to appropriate wells.

    • Add 5 µL of 4x concentrated fluorescent tracer to all wells.

    • To initiate the reaction, add 10 µL of 2x concentrated receptor protein to all wells except the "Tracer Only" (negative control) wells. Add 10 µL of buffer to the negative control wells.

  • Plate Configuration:

Well TypeComponent 1 (5 µL)Component 2 (5 µL)Component 3 (10 µL)
Negative Control (Free Tracer) Assay BufferTracer (4x)Assay Buffer
Positive Control (Bound Tracer) Assay BufferTracer (4x)Receptor (2x)
Test Compound Test Compound (4x)Tracer (4x)Receptor (2x)
  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Calculate Assay Window (ΔmP): ΔmP = mPPositive Control - mPNegative Control. A window of >50 mP is generally considered robust.[24]

    • Normalize Data: Data can be expressed as a percentage of inhibition or directly as mP values.

    • Determine IC₅₀: Plot the mP values versus the log concentration of the test compound. As the concentration of the test compound increases, it displaces the tracer, and the mP value will decrease. Fit the data to a sigmoidal dose-response curve to find the IC₅₀.

    • Calculate Kᵢ: The Kᵢ can be calculated using a similar formula to the Cheng-Prusoff, adapted for FP assays, often available in specialized analysis software.

Trustworthiness and Self-Validation

To ensure the integrity of the results generated using these protocols, the following internal checks are essential:

  • Reproducibility: All experiments should be performed in triplicate, and key experiments should be repeated on different days to ensure consistency.

  • Appropriate Controls: The inclusion of total binding, non-specific binding, positive, and negative controls in every assay is non-negotiable. They provide the necessary framework for data interpretation.[18]

  • Orthogonal Assays: If possible, confirming a binding result from one method (e.g., radioligand assay) with another (e.g., FP or a functional assay) provides a higher degree of confidence in the finding.

  • Pharmacological Consistency: The calculated Ki value for the test compound should be independent of the radioligand or tracer concentration used, validating that the interaction follows the law of mass action.[25]

By following these detailed protocols and embedding principles of scientific integrity, researchers can effectively use (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride to explore new frontiers in receptor pharmacology.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.[Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.[Link]

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. (2013). PubMed Central.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central.[Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central.[Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central.[Link]

  • 1-(1H-Imidazol-5-yl)methanamine. PubChem.[Link]

  • 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. (2019). PubMed.[Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.[Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. (2012). Biocompare.[Link]

  • Identification of binding sites in the nicotinic acetylcholine receptor for TDBzl-etomidate, a photoreactive positive allosteric effector. (2008). PubMed.[Link]

  • Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences.[Link]

  • Radioligand binding assays and their analysis. PubMed.[Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications.[Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). PubMed Central.[Link]

  • Ligand binding assay. Wikipedia.[Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.[Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central.[Link]

  • NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. ResearchGate.[Link]

  • Fluorescence Polarization Detection. BMG LABTECH.[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online.[Link]

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences.[Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs.[Link]

  • About Ligand Binding Assays. Gifford Bioscience.[Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. De Gruyter.[Link]

  • How ligands illuminate GPCR molecular pharmacology. PubMed Central.[Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.[Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI.[Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.[Link]

  • Imidazoles database - synthesis, physical properties. ChemSynthesis.[Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). National Institutes of Health.[Link]

Sources

Mastering the Molecular Profile: A Guide to the Analytical Characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Histaminergic Modulator

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a significant compound in contemporary pharmacological research, primarily recognized for its interaction with histamine receptors. As a substituted imidazole derivative, its structural similarity to histamine lends it the potential to modulate a variety of physiological processes. The precise characterization of this molecule is paramount for ensuring its purity, stability, and ultimately, its efficacy and safety in preclinical and clinical development.

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the fundamental physicochemical properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is the first step in its analytical journey. These properties inform sample preparation, chromatographic method development, and spectroscopic analysis.

PropertyExpected ValueSource/Method
Chemical Formula C₆H₁₃Cl₂N₃Calculated
Molecular Weight 198.09 g/mol Calculated
Appearance White to off-white solidTypical for amine hydrochlorides
Purity ≥99%[1]
CAS Number 1255717-13-5[1]

The Analytical Workflow: A Multi-faceted Approach to Characterization

The comprehensive characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride necessitates a multi-technique approach to unambiguously confirm its identity, purity, and structural integrity. The following workflow outlines a logical progression of analytical techniques, each providing a unique piece of the molecular puzzle.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Spectroscopic & Spectrometric Techniques cluster_2 Chromatographic & Other Techniques Structural_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR Definitive Structure MS Mass Spectrometry (ESI-MS) Structural_Elucidation->MS Molecular Weight FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Functional Groups Purity_Assessment Purity & Identity HPLC HPLC-UV/MS (Purity & Quantification) Purity_Assessment->HPLC Quantitative Purity EA Elemental Analysis (CHN) Purity_Assessment->EA Empirical Formula Final_Report Comprehensive Certificate of Analysis

Caption: Integrated workflow for the characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In substituted imidazoles, the chemical shifts of the ring protons are sensitive to the nature and position of substituents. The ethyl group on the nitrogen will deshield the adjacent ring proton. The dihydrochloride salt form will result in protonation of the amine and potentially the second imidazole nitrogen, leading to downfield shifts of adjacent protons and the appearance of exchangeable proton signals.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the amine and N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Internal standard (e.g., TMS or the residual solvent peak).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole H-2~8.5 - 9.0s1HDeshielded by two adjacent nitrogen atoms.
Imidazole H-4~7.5 - 8.0s1HDeshielded by the ethyl-substituted nitrogen.
-CH₂- (ethyl)~4.1 - 4.4q2HAdjacent to the imidazole nitrogen.
-CH₂- (methanamine)~4.0 - 4.3s2HAdjacent to the imidazole ring and the protonated amine.
-NH₃⁺~8.0 - 8.5br s3HBroad signal due to quadrupole broadening and exchange; visible in DMSO-d₆.
-CH₃ (ethyl)~1.4 - 1.6t3HStandard aliphatic triplet.

Note: Predicted chemical shifts are based on data for similar N-alkylated imidazole compounds and are subject to solvent effects.[2][3]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides complementary information to ¹H NMR, confirming the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons are particularly diagnostic. Tautomerization in some imidazole derivatives can lead to signal broadening or disappearance in solution-state NMR; however, N-alkylation typically locks the tautomeric form, yielding sharp signals.[1]

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: Internal standard or the solvent peak.

  • Data Processing: Standard Fourier transformation, phasing, and baseline correction.

Expected ¹³C NMR Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Imidazole C-2~135 - 140Between two nitrogen atoms.
Imidazole C-4~120 - 125Standard imidazole ring carbon.
Imidazole C-5~130 - 135Substituted carbon.
-CH₂- (ethyl)~45 - 50Attached to nitrogen.
-CH₂- (methanamine)~35 - 40Aliphatic carbon adjacent to the ring and amine.
-CH₃ (ethyl)~15 - 20Aliphatic carbon.

Note: Predicted shifts are based on analogous structures and may vary.[2][4]

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides.

Expertise & Experience: In the positive ion mode, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is the free base of (1-Ethyl-1H-imidazol-5-yl)methanamine. The fragmentation pattern will likely involve cleavage of the ethyl group and the methanamine side chain.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Direct infusion or coupled with an HPLC system.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions.

Expected Mass Spectrometry Data

IonExpected m/zRationale
[M+H]⁺ 126.11 Molecular ion of the free base (C₆H₁₁N₃).
[M+H - C₂H₄]⁺98.08Loss of ethylene from the N-ethyl group.
[M+H - NH₃]⁺109.09Loss of ammonia from the methanamine group.

digraph "Mass_Fragmentation" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Parent" [label="(1-Ethyl-1H-imidazol-5-yl)methanamine\n[M+H]⁺ = 126.11"]; "Frag1" [label="Loss of Ethylene\n[M+H - C₂H₄]⁺ = 98.08"]; "Frag2" [label="Loss of Ammonia\n[M+H - NH₃]⁺ = 109.09"];

"Parent" -> "Frag1" [label="- C₂H₄"]; "Parent" -> "Frag2" [label="- NH₃"]; }

Caption: Predicted ESI-MS fragmentation of the target compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantitative analysis. A reversed-phase method is typically suitable for polar amine compounds.

Expertise & Experience: The dihydrochloride salt is highly polar. To achieve good retention and peak shape on a C18 column, a mobile phase with a suitable buffer and ion-pairing agent may be necessary. Operating at a low pH will ensure the amine is protonated and can help mitigate peak tailing from interactions with residual silanols on the stationary phase.[5][6]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Detector: UV at 210 nm (where the imidazole ring absorbs).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Data Presentation

ParameterAcceptance Criteria (as per ICH Q2(R1))
Purity ≥99.0% (by peak area normalization)
Retention Time Consistent (e.g., ± 2%)
Peak Tailing Tailing factor ≤ 1.5

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The FTIR spectrum will show characteristic peaks for the N-H and C-H stretches, as well as fingerprint region absorptions for the imidazole ring C=C and C-N stretching vibrations.[8][9] The presence of the dihydrochloride salt will be evident in the broad N-H stretching bands of the ammonium group.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3200 - 2800 (broad)N-H and C-H stretching (amine salt)
~3100C-H stretching (imidazole ring)
~2950C-H stretching (aliphatic)
~1600 - 1450C=C and C=N stretching (imidazole ring)
~1100 - 1000C-N stretching

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique for confirming the empirical formula.

Expertise & Experience: The experimental values should be in close agreement with the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable for pure compounds.[10]

Protocol: CHN Analysis

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

Elemental Composition Data

ElementTheoretical %
Carbon (C) 36.38%
Hydrogen (H) 6.61%
Nitrogen (N) 21.21%
Chlorine (Cl) 35.80%

Note: The theoretical percentages are calculated for the dihydrochloride salt (C₆H₁₃Cl₂N₃).[11]

Conclusion: A Validated Approach to Quality

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. By integrating data from NMR, MS, HPLC, FTIR, and elemental analysis, researchers can confidently establish the identity, purity, and structural integrity of this important pharmacological agent. Adherence to these protocols and the principles of method validation outlined in ICH guidelines will ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.

References

  • Elguero, J., & Torralba, A. (2012). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. In Boron-Based Compounds (pp. 1-100). Springer.
  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel... Retrieved from [Link]

  • ResearchGate. (2014). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. Retrieved from [Link]

  • University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • ResearchGate. (n.d.). The superimposed ¹H NMR spectra of (a) the free N-methylimidazole... Retrieved from [Link]

  • StudySmarter. (2022). Elemental Analysis: Methods & Examples. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole. NIST WebBook. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ChemAxon. (n.d.). Elemental Analysis Plugin. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • YouTube. (2023). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more nuanced challenges in synthetic chemistry: the reductive amination of imidazole-containing compounds. Low yields in this reaction are a common frustration, often stemming from the unique electronic properties of the imidazole ring. This document provides a structured troubleshooting guide in a question-and-answer format to diagnose and resolve these issues effectively.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues. Each question represents a common problem, followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My starting materials are consumed, but the yield of my desired amine is very low. What is happening?

Core Problem: Incomplete imine/iminium ion formation or competing side reactions.

Causality Explained: Reductive amination is a two-step process: (1) formation of an imine or iminium ion intermediate, and (2) reduction of this intermediate to the final amine. If the first step is slow or unfavorable, or if the reducing agent is not selective, you will see consumption of starting materials without significant product formation.

Troubleshooting Steps:

  • Analyze the Side Products: Use LC-MS or crude NMR to identify the main byproducts.

    • Alcohol from Carbonyl Reduction: If you observe a significant amount of the alcohol corresponding to your aldehyde/ketone starting material, your reducing agent is too reactive and is reducing the carbonyl before it can form the imine[1][2]. This is common with powerful reducing agents like sodium borohydride (NaBH₄) when used in a one-pot procedure.

    • Over-Alkylation: If your imidazole is a primary amine, you might be forming a tertiary amine (dialkylated product) instead of the desired secondary amine[3][4]. This happens when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts again with the carbonyl.

  • Confirm Imine Formation: Before adding the reducing agent, attempt to monitor the formation of the imine intermediate by TLC or LC-MS. If imine formation is not observed, the issue lies in the initial condensation step.

Solutions:

  • Switch to a More Selective Reducing Agent: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is particularly effective because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion)[4][5][6][7]. This allows for a convenient one-pot procedure where all reagents can be mixed together.

  • Adopt a Two-Step Procedure: If over-alkylation is the issue, or if imine formation is slow, a two-step approach is often more reliable. First, form the imine by mixing the imidazole and carbonyl compound, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water. Once imine formation is complete, then add the reducing agent[8][9].

Q2: How do I choose the correct reducing agent for my imidazole substrate?

Core Problem: A mismatch between the reducing agent's reactivity and the reaction's pH requirements.

Causality Explained: The ideal reducing agent should be stable at the optimal pH for imine formation and selectively reduce the C=N bond of the imine/iminium ion over the C=O bond of the carbonyl starting material[7]. Imidazole's basicity adds a layer of complexity to pH control.

Comparison of Common Reducing Agents:

Reducing AgentOptimal pH RangeSelectivityKey Advantages & Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mildly acidic (pH 4-6)High for Imines/IminiumsPro: Excellent for one-pot reactions; tolerates many functional groups; non-toxic byproducts.[4][6] Con: Water-sensitive; not compatible with protic solvents like methanol.[2][7]
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 4-6)High for Imines/IminiumsPro: Highly selective and effective in one-pot reactions.[1][5] Con: Highly toxic; generates HCN gas under acidic conditions, requiring careful handling and workup.[5][6]
Sodium Borohydride (NaBH₄) Neutral to Basic (pH > 7)Low (reduces carbonyls)Pro: Inexpensive and powerful. Con: Not suitable for one-pot reactions as it readily reduces the starting aldehyde/ketone.[1][2] Best used in a two-step process after imine formation is complete.[8][9]
Catalytic Hydrogenation (H₂/Pd, PtO₂) NeutralHigh for IminesPro: "Green" method with high atom economy. Con: May reduce other functional groups (e.g., alkenes, nitro groups); requires specialized equipment (hydrogenator).[5]

Recommendation: For most applications involving imidazoles, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, operational simplicity in one-pot procedures, and improved safety profile.[7][9]

Q3: What is the optimal pH for my reaction and how do I maintain it?

Core Problem: The reaction pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it deactivates the imidazole nucleophile.

Causality Explained:

  • Imine Formation: This step requires mild acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]

  • Imidazole Nucleophilicity: The pKa of the imidazolium ion is approximately 7. If the pH is too low (e.g., < 4), a significant portion of the imidazole amine will be protonated to its non-nucleophilic conjugate acid, shutting down the reaction.[1][10]

The optimal pH for reductive amination is typically between 4 and 6, which balances these two opposing effects.

Solutions:

  • Use Acetic Acid as a Catalyst: When using STAB, adding a catalytic amount of acetic acid is a common and effective strategy. The acetic acid facilitates the formation of the iminium ion, which is the species that STAB rapidly reduces.[4][6]

  • Buffered Systems: For sensitive substrates, using a buffered solvent system can provide more precise pH control.

  • Monitor pH: If yields are consistently low, it is worthwhile to measure the pH of the reaction mixture and adjust as necessary.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yields in this reaction.

G A Low Yield Detected B Analyze Reaction by LC-MS Are starting materials consumed? A->B C No: Imine formation is likely the issue. B->C No D Yes: Side reaction or product degradation. B->D Yes E Optimize pH (4-6) Add catalytic acid (AcOH) C->E F Consider a two-step protocol (form imine first, then reduce) C->F G Check for alcohol byproduct (from carbonyl reduction) D->G H Yes: Reducing agent is not selective. G->H Yes I No: Check for over-alkylation or other byproducts. G->I No J Switch to a milder agent (e.g., NaBH(OAc)3) H->J K Use a two-step protocol with NaBH4 after imine formation H->K

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot reductive amination with imidazoles?

A: Yes, one-pot procedures are highly efficient and common.[7] The key to success is using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that will not significantly reduce the carbonyl starting material under the mildly acidic conditions required for imine formation.[4][6]

Q: How do substituents on the imidazole ring affect the reaction?

A: Electron-withdrawing groups on the imidazole ring will decrease its nucleophilicity, slowing down the initial attack on the carbonyl and potentially requiring longer reaction times or mild heating. Conversely, electron-donating groups can increase nucleophilicity, but may also increase the likelihood of side reactions like over-alkylation.

Q: What are the best solvents for this reaction?

A: When using sodium triacetoxyborohydride (STAB), aprotic solvents are required as STAB is water-sensitive.[7] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly cited solvents and generally give excellent results.[4][11] Tetrahydrofuran (THF) and acetonitrile can also be used.[4]

Q: My reaction is stalling and not going to completion. What should I do?

A: This often points to an equilibrium issue in imine formation.

  • Add a Dehydrating Agent: Including activated molecular sieves (4 Å) in the reaction mixture can help drive the imine-forming equilibrium forward by sequestering the water byproduct.[12]

  • Increase Concentration: Le Chatelier's principle suggests that running the reaction at a higher concentration can also favor the formation of the imine.

  • Check Reagent Purity: Ensure the carbonyl compound, amine, and solvent are pure and anhydrous.

Key Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for most imidazole and carbonyl combinations.

Mechanism Overview

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction A Imidazole (Amine) C Iminium Ion A->C + H⁺ - H₂O B Aldehyde/Ketone B->C + H⁺ - H₂O D Final Amine C->D [NaBH(OAc)₃]

Caption: The two-stage mechanism of reductive amination.

Materials:

  • Imidazole-containing amine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (optional, 0.1 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the imidazole-containing amine and the aldehyde/ketone.

  • Dissolve the starting materials in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.

  • If the amine is used as a salt (e.g., HCl salt), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Banfi, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1969. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Watson, C. G., et al. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 23(15), 5486-5498. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • ResearchGate. (2021). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Williamson, G., & Edmondson, D. E. (1985). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Biochemistry, 24(27), 7790-7797. [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • de Visser, S. P., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Dalton Transactions, 40(20), 5551-5561. [Link]

  • ResearchGate. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

Sources

Technical Support Center: Chromatographic Purification of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polar, basic compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to develop robust and efficient purification protocols.

Understanding the Molecule: Key Purification Challenges

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a hydrophilic and basic molecule, which presents a unique set of challenges for chromatographic purification. Its polar nature can lead to poor retention on traditional reversed-phase columns, while the basic amine and imidazole functionalities can cause strong interactions with the acidic silanols on standard silica gel, resulting in significant peak tailing and low recovery.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Q1: My compound is not retained on a C18 column and elutes in the void volume. What should I do?

Answer: This is a common issue for highly polar compounds like (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride when using standard reversed-phase chromatography (RPC)[1][2]. The non-polar C18 stationary phase has minimal interaction with your hydrophilic analyte. Here are several strategies to address this:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds[1][3][4][5][6]. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, into which your polar analyte can partition, leading to retention[4].

    • Polar-Embedded Reversed-Phase Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain[7]. This polar group helps to retain polar analytes and also shields the silica backbone, reducing unwanted interactions.

  • Modify the Mobile Phase in Reversed-Phase Chromatography:

    • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with your protonated amine, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry detection[8].

Q2: I'm observing significant peak tailing for my compound on a silica gel column in normal-phase chromatography. How can I improve the peak shape?

Answer: Peak tailing of basic compounds on silica gel is primarily due to strong interactions between the basic amine and imidazole nitrogens and the acidic silanol groups on the silica surface[9]. To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%) will neutralize the acidic silanol groups, leading to a more symmetrical peak shape[9][10][11].

  • Use a Different Stationary Phase:

    • Basic or Neutral Alumina: Alumina is a more basic stationary phase compared to silica gel and can provide better peak shapes for basic compounds[9].

    • Amine-Modified Silica: Using a silica gel that has been functionalized with amino groups can also reduce tailing by providing a more basic surface.

  • Dry Loading: Instead of wet loading your sample, adsorbing it onto a small amount of silica gel or a neutral support like Celite® and then loading the dry powder onto the column can lead to sharper bands and improved separation[9].

Q3: My recovery of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is consistently low after chromatography. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned, strong interactions with the stationary phase, particularly acidic silica, can lead to irreversible binding of your compound. The solutions for peak tailing (adding a basic modifier, using a different stationary phase) will also improve recovery.

  • Compound Instability: Imidazole-containing compounds can sometimes be sensitive to acidic or basic conditions.

    • Check pH Stability: Perform a stability study of your compound at the pH of your mobile phase.

    • 2D-TLC: To check for on-plate degradation during method development with TLC, you can run a 2D-TLC. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in spots appearing off the diagonal[12].

  • Improper Fraction Collection: Ensure your fraction collection is optimized to capture the entire peak, especially if it is broad. Monitor your fractions carefully using a suitable analytical technique like TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for chromatographic method development for this compound?

Answer: For a polar and basic compound like (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point[1][5][6]. It is specifically designed for the retention of polar analytes. A good initial screening condition would be a bare silica or an amide-based HILIC column with a mobile phase gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or ammonium acetate at a pH of 3-6).

Alternatively, ion-exchange chromatography (IEX) is another powerful technique for separating charged molecules[13][14][15][16][17]. Since your compound is a dihydrochloride salt, it will be positively charged. Therefore, cation-exchange chromatography would be a suitable approach.

Q2: Can I use reversed-phase chromatography for this purification?

Answer: While challenging, it is possible to use reversed-phase chromatography with some modifications. A standard C18 column will likely provide little to no retention. Consider using a polar-embedded reversed-phase column or adding an ion-pairing reagent to the mobile phase as discussed in the troubleshooting section.

Q3: What are the common impurities I should look for?

Answer: Impurities can arise from the starting materials or side reactions during the synthesis of imidazoles[18][19][20][21]. Potential impurities for (1-Ethyl-1H-imidazol-5-yl)methanamine could include:

  • Isomeric Products: Depending on the synthetic route, formation of the corresponding 4-substituted imidazole isomer is possible[22].

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Over-alkylation Products: If alkylating agents are used, there is a possibility of over-alkylation on the imidazole ring or the primary amine.

  • Byproducts from Ring Formation: The specific byproducts will depend on the synthetic method used to form the imidazole ring[22].

Q4: How do I prepare my sample for loading onto the column?

Answer: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape. For HILIC, this would be a high percentage of organic solvent. If the sample is not soluble in the initial mobile phase, you can dissolve it in a minimal amount of a stronger solvent and then dilute it with the weaker solvent. For preparative chromatography, "dry loading" is often the best approach for achieving sharp bands[9]. To do this, dissolve your crude product in a volatile solvent, add a small amount of the stationary phase (e.g., silica gel for HILIC), and then evaporate the solvent to obtain a dry, free-flowing powder that can be loaded onto the column.

Experimental Protocols

Here are two detailed starting protocols for the purification of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Protocol 1: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

This is the recommended primary approach.

1. Column and Mobile Phase Preparation:

  • Stationary Phase: Silica gel, 60 Å, 40-63 µm particle size.
  • Mobile Phase A: Acetonitrile (ACN)
  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.

2. Column Packing (for flash chromatography):

  • Prepare a slurry of the silica gel in the initial mobile phase composition (e.g., 95:5 ACN:Mobile Phase B).
  • Pack the column with the slurry and equilibrate with at least 5 column volumes of the initial mobile phase.

3. Sample Preparation (Dry Loading):

  • Dissolve the crude (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride in a minimal amount of methanol.
  • Add silica gel (approximately 2-3 times the weight of the crude product).
  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

4. Chromatographic Separation:

  • Carefully load the dry sample onto the top of the equilibrated column.
  • Begin elution with an isocratic step of 95:5 ACN:Mobile Phase B for 2-3 column volumes.
  • Run a linear gradient from 95:5 to 70:30 ACN:Mobile Phase B over 10-15 column volumes.
  • Hold at 70:30 ACN:Mobile Phase B for 2-3 column volumes.

5. Fraction Collection and Analysis:

  • Collect fractions throughout the run.
  • Analyze the fractions by TLC or analytical HPLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure. Further purification to remove the buffer salts may be necessary, for example, by re-dissolving in a minimal amount of water and performing a solid-phase extraction (SPE) with a suitable sorbent.
Protocol 2: Reversed-Phase Chromatography with a Basic Modifier

This is an alternative approach.

1. Column and Mobile Phase Preparation:

  • Stationary Phase: C18-modified silica gel.
  • Mobile Phase A: Water with 0.1% Triethylamine (TEA)
  • Mobile Phase B: Methanol with 0.1% Triethylamine (TEA)

2. Column Equilibration:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 5 column volumes.

3. Sample Preparation:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

4. Chromatographic Separation:

  • Inject the sample onto the column.
  • Run a linear gradient from 95:5 to 50:50 Mobile Phase A:Mobile Phase B over 20-30 minutes.

5. Fraction Collection and Analysis:

  • Collect fractions and analyze as described in Protocol 1.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require an additional workup step, such as an acid-base extraction, to obtain the final product in its dihydrochloride salt form.

Data Summary Table

ParameterHILICReversed-Phase with ModifierIon-Exchange
Stationary Phase Polar (e.g., Silica, Amide)Non-polar (e.g., C18)Charged (e.g., Sulfonic acid)
Mobile Phase High organic, low aqueousHigh aqueous, low organicAqueous buffer gradient
Retention Mechanism Partitioning into aqueous layerHydrophobic interactionsElectrostatic interactions
Pros for Target Molecule Good retention for polar compoundsWidely available columnsHigh selectivity for charged species
Cons for Target Molecule Can have lower loading capacityPoor retention without modifiersSensitive to buffer conditions

Visualizations

Chromatographic Method Selection Workflow

MethodSelection start Crude (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride solubility Assess Polarity and Charge (Highly Polar, Basic) start->solubility hilic Primary Method: HILIC solubility->hilic  Recommended iex Alternative Method 1: Ion-Exchange Chromatography solubility->iex rpc Alternative Method 2: Reversed-Phase with Modifier solubility->rpc protocol_hilic Follow HILIC Protocol hilic->protocol_hilic protocol_iex Develop IEX Protocol iex->protocol_iex protocol_rpc Follow Modified RPC Protocol rpc->protocol_rpc

Caption: Decision tree for selecting a purification method.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

TailingTroubleshooting start {Problem: Peak Tailing on Silica Gel} cause Cause Strong interaction of basic amine/imidazole with acidic silanols start->cause solution1 Solution 1 Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) cause->solution1 solution2 Solution 2 Change Stationary Phase - Basic/Neutral Alumina - Amine-modified Silica cause->solution2 solution3 Solution 3 Optimize Sample Loading (Dry Load) cause->solution3

Caption: Troubleshooting guide for peak tailing.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Google Patents. US5726293A - Affinity purification methods involving imidazole elution.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Google Patents.
  • Organic Syntheses. 4,5-DIIODOIMIDAZOLE. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • Reddit. Amine workup. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubChem. 1-(1H-Imidazol-5-yl)methanamine. [Link]

  • Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques. [Link]

  • Chemistry LibreTexts. Ion-Exchange Chromatography. [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Angene Chemical. [2-(1H-imidazol-5-yl)ethyl]amine dihydrochloride(CAS# 65592-96-3). [Link]

  • PubMed Central. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Science Forums. Amine purification. [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

Sources

Technical Support Center: Optimizing (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. It provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this multi-step synthesis. The information herein is curated to enhance reaction efficiency, improve product purity, and ensure reliable outcomes.

Introduction to the Synthesis

The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a critical process for obtaining a key building block in pharmaceutical research. The primary route involves the formation of the imidazole core, followed by functional group manipulations to introduce the ethyl and aminomethyl substituents. A common and effective strategy is the reductive amination of 1-Ethyl-1H-imidazole-5-carbaldehyde. This guide will focus on optimizing this pathway and addressing common challenges encountered during the experimental workflow.

Core Synthesis Pathway: Reductive Amination

A plausible and widely utilized method for synthesizing the target compound is the reductive amination of 1-Ethyl-1H-imidazole-5-carbaldehyde.[1] This versatile intermediate is crucial in the preparation of various pharmaceutical compounds.[2] The overall process can be visualized as a two-step sequence within a single pot: the formation of an imine intermediate followed by its reduction to the desired amine.

A 1-Ethyl-1H-imidazole-5-carbaldehyde + Ammonia Source B Imine Intermediate Formation A->B Step 1 C Reduction (e.g., NaBH4) B->C D (1-Ethyl-1H-imidazol-5-yl)methanamine (Free Base) C->D Step 2 E Acidification (HCl) D->E F (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (Final Product) E->F Salt Formation

Caption: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride via reductive amination.

Materials:

  • 1-Ethyl-1H-imidazole-5-carbaldehyde

  • Ammonium source (e.g., Ammonium acetate, Ammonia in methanol)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB))[1]

  • Solvent (e.g., Methanol, Dichloromethane)[1]

  • Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Imine Formation:

    • Dissolve 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable solvent like methanol.

    • Add an excess of the ammonium source (e.g., ammonium acetate, 5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent, such as sodium borohydride (1.5-2.0 eq), in portions.[1] Caution: Gas evolution (hydrogen) may occur.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[1] Continue to monitor the reaction's completion by TLC or LC-MS.[3]

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • Adjust the pH of the aqueous residue to be basic (pH > 10) with a suitable base (e.g., 1 M NaOH).[1]

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.[1]

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • If necessary, the product can be further purified by recrystallization.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: The reaction is sluggish or stalls, with starting material remaining even after extended reaction times. What could be the cause and how can I fix it?

Answer:

Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Activated Imine: The formation of the imine intermediate is a critical equilibrium step. If the concentration of the ammonium source is too low, the equilibrium may favor the starting aldehyde.

    • Solution: Increase the excess of the ammonium source (e.g., use up to 10 equivalents of ammonium acetate). Ensure the reagents are of good quality and anhydrous, as water can hinder imine formation.

  • Weak Reducing Agent: While sodium borohydride is often effective, for more sterically hindered or electronically deactivated aldehydes, a stronger or more specialized reducing agent might be necessary.

    • Solution: Consider using sodium triacetoxyborohydride (STAB), which is often more effective for reductive aminations and can be used in a one-pot procedure without the need to pre-form the imine.[1]

  • Low Reaction Temperature: While the initial addition of the reducing agent is done at a low temperature for safety, the subsequent reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: After the initial exothermic phase, consider allowing the reaction to proceed at room temperature or even gentle heating (e.g., 40-50 °C), while carefully monitoring for side product formation.[4]

Question 2: My final product yield is consistently low. Where might I be losing product and how can I improve the yield?

Answer:

Low yields can stem from several stages of the process:

  • Incomplete Reaction: As addressed in the previous question, ensure the reaction goes to completion by optimizing reaction conditions.

  • Product Loss During Workup: The free base of (1-Ethyl-1H-imidazol-5-yl)methanamine is a polar molecule and may have some solubility in the aqueous phase, even at high pH.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane to ensure complete removal of the product from the aqueous layer.[3] Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the amine and improve extraction efficiency.

  • Side Reactions: The aldehyde starting material can be prone to side reactions, such as self-condensation or oxidation.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add the reducing agent promptly after the imine formation step to minimize the time the aldehyde is present under basic or neutral conditions.

Question 3: I am observing significant impurity peaks in my NMR/LC-MS analysis of the final product. What are the likely impurities and how can I prevent their formation?

Answer:

Common impurities can include:

  • Unreacted Starting Material: If the reaction is incomplete, the starting aldehyde will be carried through the workup.

    • Solution: Optimize reaction conditions for full conversion as described above.

  • Over-alkylation Products (Secondary or Tertiary Amines): While less common with ammonia as the nitrogen source, if a primary amine were used, over-alkylation could be an issue. In this synthesis, the primary amine product could potentially react with another molecule of the aldehyde to form a secondary amine.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine. Control the stoichiometry of the reducing agent carefully.

  • Alcohol Byproduct: The aldehyde can be reduced to the corresponding alcohol (1-Ethyl-1H-imidazol-5-yl)methanol by the reducing agent.

    • Solution: Ensure efficient imine formation before the addition of the reducing agent. A less reactive reducing agent like sodium triacetoxyborohydride can sometimes be more selective for the imine over the aldehyde.

Question 4: The final dihydrochloride salt is difficult to crystallize or appears oily. How can I obtain a solid, crystalline product?

Answer:

Obtaining a crystalline solid can be challenging if impurities are present or if the wrong solvent system is used for precipitation.

  • Presence of Impurities: Oily products are often a sign of impurities that inhibit crystallization.

    • Solution: Purify the crude free base before salt formation. Column chromatography on silica gel using a gradient of dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent streaking) can be effective.[3]

  • Inappropriate Solvent for Salt Formation: The choice of solvent is critical for obtaining a crystalline salt.

    • Solution: Experiment with different solvents for the precipitation. Isopropanol, ethanol, or a mixture of methanol and diethyl ether are good starting points. The addition of the HCl solution should be slow, and it may be beneficial to cool the solution to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 1-Ethyl-1H-imidazole-5-carbaldehyde is the ideal and most direct precursor for the reductive amination route.[2] It is a versatile intermediate used in the synthesis of various pharmaceutical compounds.[2]

Q2: Are there alternative synthetic routes to (1-Ethyl-1H-imidazol-5-yl)methanamine?

A2: Yes, other routes exist, although they may be more complex. One alternative involves the synthesis of 5-(chloromethyl)-1-ethyl-1H-imidazole followed by a reaction like the Gabriel synthesis to introduce the amine functionality.[5][6] However, the reductive amination of the aldehyde is generally more straightforward.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for monitoring the reaction.[3] For TLC, a mobile phase of dichloromethane/methanol is often suitable. The disappearance of the starting aldehyde spot and the appearance of the product spot (which will be more polar) indicate the reaction is progressing. LC-MS provides more definitive information on the masses of the components in the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Sodium Borohydride: Reacts with water and acidic solutions to produce flammable hydrogen gas. Add it slowly and in a well-ventilated fume hood.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE. The neutralization and pH adjustment steps can be exothermic.

Q5: Can this synthesis be scaled up?

A5: Yes, this synthesis is amenable to scale-up. However, careful consideration must be given to heat management, especially during the addition of the reducing agent and the workup procedures. A pilot batch at a smaller scale is recommended to identify any potential issues before attempting a large-scale synthesis.

Data Summary

ParameterRecommended Range/ValueRationale
Ammonium Source (eq) 5 - 10Drives the imine formation equilibrium towards the product.
Reducing Agent (eq) 1.5 - 2.0Ensures complete reduction of the imine.
Reaction Temperature 0 °C to Room TemperatureInitial cooling for safety, then ambient temperature for reaction completion.
Reaction Time 12 - 24 hoursAllows for the reaction to proceed to completion.
Workup pH > 10Ensures the amine product is in its free base form for efficient extraction.

Process Optimization Workflow

Start Start Synthesis Reaction Perform Reductive Amination Start->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Troubleshoot Troubleshoot: - Increase NH4+ source - Change reducing agent - Adjust temperature Incomplete->Troubleshoot Yes Complete Reaction Complete Incomplete->Complete No Troubleshoot->Reaction Workup Workup and Extraction Complete->Workup CheckYield Low Yield? Workup->CheckYield OptimizeWorkup Optimize Workup: - More extractions - Use brine CheckYield->OptimizeWorkup Yes GoodYield Acceptable Yield CheckYield->GoodYield No OptimizeWorkup->Workup Purification Salt Formation and Purification GoodYield->Purification CheckPurity Impure Product? Purification->CheckPurity Repurify Repurify: - Column chromatography - Recrystallization CheckPurity->Repurify Yes FinalProduct Pure Final Product CheckPurity->FinalProduct No Repurify->Purification

Caption: A workflow diagram for optimizing the synthesis and purification process.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Yang, Z., et al. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Gabriel Synthesis. (n.d.). In Organic Chemistry.

Sources

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. As a dihydrochloride salt of a molecule containing both a primary amine and an imidazole ring, its behavior in solution is highly dependent on pH and buffer composition. This guide provides expert-driven FAQs, troubleshooting workflows, and detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride?

As a dihydrochloride salt, the compound is supplied in its fully protonated, cationic form. This salt form is designed to enhance aqueous solubility compared to the neutral free base.[1] Generally, amine hydrochloride salts are readily soluble in water.[2][3] For instance, the related compound histamine dihydrochloride is highly soluble in water, up to 100 mM. Therefore, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is expected to be highly soluble in pure water or acidic aqueous solutions (pH < 5).

Q2: Why is the pH of my buffer so critical for keeping the compound in solution?

The structure of (1-Ethyl-1H-imidazol-5-yl)methanamine contains two key ionizable groups: a primary alkylamine and an imidazole ring. Each has a distinct acid dissociation constant (pKa) that dictates its charge at a given pH.

  • Primary Amine (-CH₂NH₂): The conjugate acid (-CH₂NH₃⁺) is expected to have a pKa value in the range of 9-10. Below this pH, it is predominantly protonated and positively charged, contributing to water solubility.

  • Imidazole Ring: The imidazole ring has two nitrogen atoms. One is alkylated (the ethyl group) and generally not involved in proton exchange. The other nitrogen can be protonated. The pKa for this protonation is typically in the range of 6-7, similar to that of histamine (pKa ≈ 6.0).[4]

When the pH of the solution rises above the pKa of these groups, they become deprotonated and lose their positive charge. The resulting neutral "free base" form is significantly less polar and thus much less soluble in aqueous media, leading to precipitation. The solubility of imidazole-based compounds is often directly correlated with pH.[5][6]

Q3: My final solution pH is higher than my starting buffer pH after adding the compound. Why?

This is a common issue when adding a high concentration of a compound to a buffer with insufficient buffering capacity at that specific pH.[7] Although you are adding a dihydrochloride salt (an acidic salt), the final equilibrium in the buffer can be complex. If the buffer's effective range is far from the pKa of your compound, or if the compound's concentration is high relative to the buffer components, it can overwhelm the system and shift the pH. For example, a phosphate buffer has poor buffering capacity around pH 8.[7]

Q4: Are there any buffer components I should avoid?

While most common biological buffers are compatible, high concentrations of certain anions could potentially interact with the cationic compound. For instance, in some specialized applications, high concentrations of phosphate or sulfate could potentially form less soluble salts with multivalent cations, though this is less common for monovalent or divalent organic cations. It is always best practice to perform a small-scale solubility test in your final buffer system before preparing a large-volume solution.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Follow the logical workflow to diagnose and solve the issue.

Problem: My compound precipitated immediately or shortly after dissolving in my aqueous buffer.

This is the most common issue reported and is almost always linked to the final pH of the solution being too high.

G start Precipitation Observed check_ph Step 1: Measure Final pH of Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high cause_ph Root Cause: Deprotonation to insoluble free base. ph_high->cause_ph Yes ph_ok Is pH ≤ 6.0? ph_high->ph_ok No solution_ph Solution: 1. Prepare concentrated stock in acidic water (e.g., pH 4-5). 2. Add stock to buffer in small aliquots. 3. Re-verify and adjust final pH with dilute HCl. cause_ph->solution_ph check_conc Step 2: Check Final Concentration ph_ok->check_conc conc_high Is concentration near solubility limit? check_conc->conc_high cause_sat Root Cause: Solution is supersaturated. conc_high->cause_sat Yes conc_ok Step 3: Evaluate Buffer Compatibility conc_high->conc_ok No solution_sat Solution: 1. Lower the final concentration. 2. Consider adding a co-solvent (e.g., 1-5% DMSO), if compatible with experiment. 3. Perform empirical solubility test (see Protocol 2). cause_sat->solution_sat

Key Physicochemical & Structural Information

Understanding the compound's properties is essential for troubleshooting.

Protonation States vs. pH

The charge of the molecule, and therefore its solubility, changes dramatically with pH.

G cluster_low_ph Low pH (< 5) cluster_mid_ph Mid pH (6-8) cluster_high_ph High pH (> 10) low_ph_node Structure: Dicationic (+2) -NH3+ and Imidazole-H+ Solubility: High mid_ph_node Structure: Monocationic (+1) -NH3+ and Neutral Imidazole Solubility: Moderate to Low low_ph_node->mid_ph_node pH increases above Imidazole pKa high_ph_node Structure: Neutral (0) -NH2 and Neutral Imidazole (Free Base) Solubility: Very Low mid_ph_node->high_ph_node pH increases above Amine pKa

Data Summary Table
PropertyValue / PredictionSource / Comment
Molecular FormulaC₆H₁₁N₃·2HClDihydrochloride Salt
Molecular Weight~200.10 g/mol Calculated for the dihydrochloride salt form.
Predicted XlogP-0.8PubChem.[8] Indicates high hydrophilicity of the free base.
Predicted pKa (Amine)9.0 - 10.0Based on typical primary alkylamines.
Predicted pKa (Imidazole)6.0 - 7.0Based on histamine and related imidazole structures.[4]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Aqueous Solutions

This method minimizes the risk of precipitation by controlling the pH throughout the process.

Materials:

  • (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

  • High-purity water (e.g., Milli-Q®)

  • Target aqueous buffer (e.g., HEPES, PBS)

  • 1 M and 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile filters (0.22 µm), if required

Procedure:

  • Prepare an Acidified Stock Solution: Instead of dissolving the compound directly into a neutral buffer, first create a concentrated stock solution in slightly acidic water.

    • Weigh the required amount of the compound.

    • Add it to a volume of high-purity water representing 80% of the final stock volume.

    • Adjust the pH of this solution to pH 4.0 - 5.0 using 0.1 M HCl. The compound should dissolve readily.

    • Add water to reach the final desired stock concentration (e.g., 100 mM).

  • Dilute into Target Buffer:

    • Prepare your final experimental buffer at its target pH (e.g., pH 7.4).

    • Add the acidic stock solution dropwise or in small aliquots to the gently stirring buffer. Do not add the buffer to the stock.

    • Crucial Step: Monitor the pH of the final solution as you add the stock. The addition of the acidic stock will lower the buffer's pH.

  • Final pH Adjustment:

    • After adding the full volume of the stock solution, check the final pH.

    • If necessary, carefully adjust it back to the target pH using dilute NaOH or HCl. Perform this step slowly while stirring to avoid localized pH changes that could cause precipitation.

  • Filtration and Storage:

    • If required for your application, sterile-filter the final solution through a 0.22 µm filter.

    • Store solutions at 4°C for short-term use. For long-term storage, evaluate stability or store at -20°C or below. It is recommended to prepare aqueous solutions fresh when possible.[9]

Protocol 2: Empirical Determination of Solubility in a Novel Buffer

Procedure:

  • Prepare 1 mL of your target buffer in several separate vials.

  • Add small, pre-weighed amounts of the compound to each vial to create a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to equilibrate at the desired temperature (e.g., room temperature) for 1-2 hours.

  • Visually inspect for any undissolved solid material or cloudiness. The highest concentration that results in a perfectly clear solution is your approximate empirical solubility limit in that specific buffer system.

References

  • Vertex AI Search. (2026). 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5.
  • PubChem. (2026). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). 1-(1H-Imidazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. [Link]

  • PubChemLite. (2026). (1-ethyl-1h-imidazol-5-yl)methanamine. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. (2026). Analytical Profiles of Histamine. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
  • PubMed. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment. [Link]

  • Taylor & Francis Online. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • National Institutes of Health. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

  • National Institutes of Health. (2022). Structural basis for recognition of antihistamine drug by human histamine receptor. [Link]

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]

  • Royal Society of Chemistry. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MDPI. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. [Link]

  • ResearchGate. (2016). pH not stable with imidazole in buffers?. [Link]

Sources

Preventing degradation of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Introduction: Ensuring Experimental Integrity

Welcome to the technical support guide for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. The reliability of your experimental outcomes is directly linked to the stability of your reagents. This guide provides in-depth, evidence-based answers and protocols to prevent degradation, troubleshoot common issues, and maintain the chemical fidelity of your solutions.

The structure of (1-Ethyl-1H-imidazol-5-yl)methanamine features an imidazole ring and a primary amine side chain. While the dihydrochloride salt form confers initial stability, the molecule possesses inherent vulnerabilities in solution. Understanding and mitigating these is critical for reproducible research. The primary degradation pathways of concern are oxidation , photodegradation , and pH-mediated decomposition [1].

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common queries our application scientists receive regarding the handling and storage of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride solutions.

Q1: What is the most suitable solvent for preparing stock solutions?

A1: The recommended solvent is high-purity, sterile water (e.g., ACS grade, Milli-Q®, or WFI). The dihydrochloride salt is highly soluble in aqueous media[2]. For experiments sensitive to oxidation, the use of deoxygenated water is strongly advised. To prepare, bubble an inert gas like argon or nitrogen through the water for 15-30 minutes before adding the compound. This minimizes dissolved oxygen, a key initiator of oxidative degradation of the imidazole ring[1][3]. Avoid organic solvents unless specifically required by your experimental design, and always verify compatibility.

Q2: What is the optimal pH range to maintain the compound's stability?

A2: An acidic to near-neutral pH (pH 3.0 - 6.5) is optimal. The dihydrochloride salt naturally creates an acidic solution upon dissolution, which stabilizes the molecule by keeping the primary amine protonated. Shifting to basic conditions (pH > 7.5) is highly detrimental. Basic environments can deprotonate the amine and facilitate base-mediated autoxidation of the imidazole moiety, leading to rapid degradation[1]. If using a buffer system, select an acidic buffer (e.g., citrate, acetate) and verify that the final pH of the solution is within the recommended range. Imidazole itself can act as a buffer in the 6.2-7.8 range, but operating at the upper end of this is not recommended for this specific compound[4].

Q3: How should I properly store my stock and working solutions?

A3: Proper storage is paramount. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the kinetics of all potential degradation reactions.
Light Exposure Store in amber glass vials or wrap clear vials in aluminum foil.The imidazole ring is sensitive to photodegradation, particularly from UV light[1][5].
Atmosphere Purge the vial headspace with an inert gas (Ar or N₂) before sealing.Minimizes exposure to atmospheric oxygen, preventing oxidation[1][3].
Container Tightly sealed glass vials (Type I borosilicate).Prevents solvent evaporation and contamination.

Q4: My solution has developed a yellow or brownish tint. What happened, and is it still usable?

A4: A color change to yellow or brown is a definitive visual indicator of degradation, most commonly due to oxidation of the imidazole ring[1]. Oxidized byproducts are often colored chromophores. We strongly advise against using a discolored solution. Such a solution contains an unknown mixture of the parent compound and its degradants, which will lead to inaccurate and unrepeatable experimental results. Discard the solution and prepare a fresh batch following the best practices outlined in this guide.

Q5: Can I sterilize my solution by autoclaving?

A5: No, autoclaving is not recommended. The high temperatures (typically 121°C) can cause thermal degradation. Studies on similar heterocyclic amines have shown that elevated temperatures can accelerate the formation of degradation products[6]. For sterilization, sterile filtration using a 0.22 µm filter into a sterile container is the appropriate method.

Section 2: Troubleshooting Guide for Solution Instability

Use this guide to diagnose and resolve common issues encountered during your experiments.

Troubleshooting Flowchart

G start Inconsistent Results or Visible Degradation? color_change Is the solution discolored (yellow/brown)? start->color_change precipitate Is there a precipitate? start->precipitate activity_loss Is there a loss of biological/chemical activity? start->activity_loss color_change->precipitate No sol_oxid Cause: Oxidation or Photodegradation color_change->sol_oxid Yes precipitate->activity_loss No sol_ph Cause: pH Shift or Buffer Incompatibility precipitate->sol_ph Yes sol_storage Cause: Improper Storage (Temp, Air, Light) activity_loss->sol_storage Yes action_remake Action: Discard and remake solution. Use deoxygenated solvent. Protect from light (amber vial). sol_oxid->action_remake action_check_ph Action: Check solution pH. Verify buffer compatibility. Ensure concentration is below solubility limit. sol_ph->action_check_ph action_review_storage Action: Review storage protocol. Store at 2-8°C, purged with N₂/Ar. Prepare fresh solutions more frequently. sol_storage->action_review_storage G cluster_0 Degradation Factors O2 Oxygen (O₂) Degradation Degraded Products (Loss of Integrity & Activity) O2->Degradation Oxidation UV UV Light / High-Intensity Light UV->Degradation Photodegradation High_pH Basic pH (>7.5) High_pH->Degradation Base-Mediated Oxidation Compound (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (in solution)

Caption: Major factors leading to the degradation of the compound in solution.

Section 4: Recommended Experimental Protocols

Adherence to standardized protocols is the most effective way to ensure solution stability.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
  • Pre-analysis: Calculate the required mass of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (M.W. = 198.10 g/mol for the dihydrochloride salt).

  • Solvent Preparation: Dispense the required volume of ACS grade (or higher) water into a sterile, Class A volumetric flask. For maximum stability, deoxygenate the water by bubbling with nitrogen or argon gas for at least 15 minutes.

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound onto weighing paper.

  • Dissolution: Carefully transfer the powder to the volumetric flask containing the deoxygenated water. Cap and invert the flask gently until the solid is fully dissolved. Do not vortex vigorously, as this can reintroduce oxygen.

  • Atmospheric Control: Once dissolved, briefly flush the headspace of the flask with nitrogen or argon.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller-volume amber glass vials suitable for single use. Purge the headspace of each vial with inert gas before tightly sealing.

  • Final Storage: Label the vials clearly with the compound name, concentration, date, and your initials. Place them in a refrigerator at 2-8°C for storage. For long-term storage (> 4 weeks), consider storing at -20°C, but perform a freeze-thaw stability test first.

Protocol 2: Basic Workflow for Assessing Solution Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining over time.

  • Preparation (T=0): Prepare a solution of the compound as described in Protocol 1. Immediately after preparation, take a sample for HPLC analysis. This is your baseline (100% integrity) measurement.

  • Stress Conditions: Aliquot the remaining solution into three sets of vials:

    • Set A (Control): Stored at 2-8°C, protected from light, headspace purged with N₂.

    • Set B (Light Exposure): Stored on a lab bench at room temperature under ambient light.

    • Set C (Air Exposure): Stored at 2-8°C, protected from light, but in a vial that is not airtight to allow oxygen exposure.

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week), remove one vial from each set.

  • HPLC Analysis: Analyze each sample by HPLC-UV. A stability-indicating method (one that can separate the parent peak from degradation peaks) should be used.

  • Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5% typically indicates significant degradation. Observe the chromatograms for the appearance of new peaks, which correspond to degradation products.

References

  • Wikipedia. Imidazole . [Link]

  • Journal of Materials Chemistry A. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures . [Link]

  • PubMed Central (PMC). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes . [Link]

  • TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE . [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety . [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . [Link]

  • ResearchGate. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres . [Link]

  • ACS Publications. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study . [Link]

  • ResearchGate. Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent . [Link]

  • PubMed. Formation of heterocyclic amines in fried fish fiber during processing and storage . [Link]

  • ResearchGate. High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole . [Link]

  • SlideShare. Unit 4 imidazole . [Link]

  • Solubility of Things. Imidazole . [Link]

  • PubChem. (1-ethyl-1h-imidazol-5-yl)methanamine . [Link]

Sources

Common side reactions in the synthesis of ethyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of ethyl-imidazole derivatives. It is designed for researchers, scientists, and professionals in drug development to navigate the complexities of imidazole chemistry and optimize their synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Multiple Spots on TLC After Ethylation, Indicating a Mixture of Products.

Question: I performed an ethylation of imidazole using ethyl iodide and sodium hydride in THF, but my TLC plate shows multiple spots. What are these unexpected products, and how can I obtain a single, clean product?

Answer:

The appearance of multiple spots on your TLC plate is a common issue when alkylating imidazole and typically points to the formation of several isomeric products and potentially some unreacted starting material. The primary reason for this is the chemical nature of the imidazole ring itself.

  • Tautomerism and Isomer Formation: Imidazole exists as two rapidly interconverting tautomers. Deprotonation with a base like sodium hydride (NaH) generates the imidazolide anion, a resonance-stabilized species with negative charge density on both nitrogen atoms.[1] Consequently, ethylation can occur at either nitrogen, leading to a mixture of N-ethyl-imidazole regioisomers if the imidazole is unsymmetrically substituted.[1]

  • Over-alkylation: The initially formed N-ethyl-imidazole product is also nucleophilic and can be further alkylated by the ethylating agent. This is especially prevalent if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long, resulting in the formation of a 1,3-diethylimidazolium salt.[2] This salt will appear as a distinct, more polar spot on your TLC plate.

Troubleshooting Steps & Optimization:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the imidazole to the ethylating agent. A slight excess of imidazole can sometimes be used to ensure the complete consumption of the alkylating agent, which can be easier to remove during workup.

  • Slow Addition of Reagents: Add the ethylating agent (e.g., ethyl iodide) slowly and at a controlled temperature (e.g., 0 °C) to the solution of the imidazolide anion. This helps to dissipate the heat of the reaction and minimize side reactions.[3]

  • Choice of Solvent and Base: The choice of solvent and base can significantly influence the regioselectivity of the reaction. Aprotic polar solvents like DMF or acetonitrile can favor the formation of one isomer over the other. The use of a milder base, such as potassium carbonate, might also reduce the rate of side reactions compared to a strong base like NaH.[4]

  • Careful Monitoring: Monitor the reaction progress closely using TLC. Once the starting material is consumed and the desired product spot is prominent, quench the reaction to prevent the formation of over-alkylation products.

  • Purification: If a mixture of products is unavoidable, careful column chromatography is typically required to separate the isomers. For basic imidazole derivatives, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using a more basic stationary phase like alumina can be effective.

Workflow for Minimizing Side Products in Imidazole Ethylation:

cluster_reagents Reactant Control cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Imidazole Imidazole Deprotonation Deprotonation Imidazole->Deprotonation EtI Ethyl Iodide Alkylation Slow Alkylation EtI->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Alkylation Temp Controlled Temperature (e.g., 0 °C to RT) Temp->Alkylation Time Reaction Time Monitoring TLC Monitoring Time->Monitoring Deprotonation->Alkylation Alkylation->Monitoring Monitoring->Alkylation If incomplete Quench Reaction Quench Monitoring->Quench If complete Desired_Product Desired N-Ethyl-imidazole Quench->Desired_Product Side_Products Side Products (Isomers, Over-alkylation) Quench->Side_Products Purification Column Chromatography Side_Products->Purification Purification->Desired_Product

Caption: Workflow for controlled ethylation of imidazole to minimize side products.

Issue 2: Low Yield of the Desired N-Ethyl-imidazole Isomer and Formation of C-Alkylated Byproducts.

Question: My synthesis of 1-ethyl-4-methylimidazole resulted in a low yield of the target molecule, and I've identified a significant amount of a C-alkylated byproduct. What causes this, and how can I improve the N-alkylation selectivity?

Answer:

The formation of C-alkylated byproducts in imidazole synthesis is a known challenge, particularly when the nitrogen atoms are sterically hindered or when the reaction conditions favor C-alkylation. The imidazolide anion, being an ambident nucleophile, has electron density on both nitrogen and carbon atoms, leading to a competition between N-alkylation and C-alkylation.

Factors Influencing N- vs. C-Alkylation:

  • Steric Hindrance: If the nitrogen atoms of the imidazole ring are sterically hindered by bulky substituents, the ethylating agent may preferentially attack the less hindered carbon atoms (C2, C4, or C5).[5] The size of the incoming ethyl group also contributes to this effect.[6]

  • Nature of the Electrophile: "Hard" electrophiles tend to favor N-alkylation, while "softer" electrophiles might show a slight increase in C-alkylation.

  • Counter-ion and Solvent: The nature of the counter-ion from the base and the solvent can influence the location of the cation relative to the imidazolide anion, thereby affecting the accessibility of the nitrogen and carbon atoms to the electrophile. In general, polar aprotic solvents like DMF and DMSO can increase the reactivity of the nucleophile and may favor N-alkylation.

  • Temperature: Higher reaction temperatures can sometimes lead to an increase in the formation of thermodynamically more stable products, which may not always be the desired N-alkylated isomer.

Strategies to Enhance N-Alkylation Selectivity:

  • Protecting Groups: If direct ethylation is problematic, consider a protecting group strategy. For instance, you can protect one of the nitrogen atoms with a group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group, perform the alkylation on the other nitrogen, and then deprotect. This provides excellent regioselectivity.[4]

  • Phase Transfer Catalysis: Using a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium iodide - TBAI) in a biphasic system (e.g., dichloromethane/water with a base like KOH) can be an effective method for selective N-alkylation, often with high yields and cleaner reactions, avoiding quaternization.[7]

  • Vapor-Phase Alkylation: For industrial applications, vapor-phase alkylation of imidazoles with alcohols (like ethanol) over solid acid catalysts can provide high yields of N-ethylated products.[8]

Comparative Table of Ethylation Methods:

MethodTypical ReagentsAdvantagesDisadvantages
Direct Alkylation Ethyl halide, NaH/K2CO3, THF/DMFSimple, readily available reagentsPotential for isomer formation, over-alkylation, and C-alkylation[1]
Phase Transfer Catalysis Ethyl halide, KOH, TBAI, BenzeneHigh yields, avoids over-alkylation, can be solvent-free[7]Requires optimization of catalyst and solvent system
Vapor-Phase Alkylation Ethanol, Solid Acid Catalyst (e.g., H-Y Zeolite)High yield, suitable for large scaleRequires specialized equipment for high-temperature vapor-phase reactions[8]

Experimental Protocols

Protocol 1: General Procedure for N-Ethylation of Imidazole using Ethyl Iodide and NaH

This protocol is a general guideline and may require optimization for specific substituted imidazoles.

Materials:

  • Imidazole (or substituted imidazole)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl iodide

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the imidazole derivative.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in ethyl-imidazole synthesis and how can they be minimized?

The most common side products are:

  • Regioisomers: For unsymmetrically substituted imidazoles, ethylation can occur on either of the two non-equivalent ring nitrogens.[6]

  • Di-alkylation products: Formation of 1,3-diethylimidazolium salts due to over-alkylation.[2]

  • C-alkylation products: Ethylation at one of the ring carbons, though generally less common than N-alkylation.[4]

To minimize these, you should:

  • Carefully control the stoichiometry of your reagents.

  • Maintain a low reaction temperature during the addition of the ethylating agent.[3]

  • Choose an appropriate solvent and base combination to favor N-alkylation.[4]

  • Consider alternative synthetic routes like phase transfer catalysis for higher selectivity.[7]

Q2: How does the choice of solvent and base affect the regioselectivity of ethylation?

The solvent and base play a crucial role in the regioselectivity of imidazole alkylation.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to fully deprotonate the imidazole, forming the imidazolide anion. Weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can also be effective and may offer milder reaction conditions, potentially reducing side reactions.[4][9] The choice of base can influence which tautomer of a substituted imidazole is deprotonated, thus affecting the final product ratio.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are often preferred as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive imidazolide anion, which generally favors N-alkylation. Aprotic, less polar solvents like THF are also widely used.[4][9]

Q3: Are there any specific safety precautions to consider when working with reagents for ethyl-imidazole synthesis?

Yes, several reagents used in these syntheses require careful handling:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water and other protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl Iodide: This is a volatile and lachrymatory liquid. It is also a potential alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • DMF (Dimethylformamide): This is a combustible liquid and a suspected teratogen. It should be used in a fume hood, and exposure should be minimized.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Logical Relationship Diagram for Side Reaction Pathways:

Imidazole Imidazole Imidazolide Imidazolide Anion (Resonance Stabilized) Imidazole->Imidazolide + Base Base Base (e.g., NaH) EtX Ethylating Agent (e.g., EtI) N_Alkylation N-Alkylation (Major Pathway) Imidazolide->N_Alkylation + EtX C_Alkylation C-Alkylation (Minor Pathway) Imidazolide->C_Alkylation + EtX N_Ethyl_Imidazole N-Ethyl-imidazole (Desired Product) N_Alkylation->N_Ethyl_Imidazole C_Ethyl_Imidazole C-Ethyl-imidazole (Side Product) C_Alkylation->C_Ethyl_Imidazole Over_Alkylation Over-alkylation (Side Reaction) N_Ethyl_Imidazole->Over_Alkylation + EtX Dialkyl_Salt 1,3-Diethylimidazolium Salt (Side Product) Over_Alkylation->Dialkyl_Salt

Caption: Competing reaction pathways in the ethylation of imidazole.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Regioselective C-H Bond Arylation of Imidazoles. The Journal of Organic Chemistry, 71(13), 5014-5016. [Link]

  • MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Google Patents. (2013). Method for producing high-purity N-alkyl imidazole.
  • ResearchGate. (2023). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? [Link]

  • ACS Publications. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • NIH. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • Google Patents. (2006). Synthesis of 1,3 distributed imidazolium salts.
  • ResearchGate. (2004). N-alkylation of imidazole by alkaline carbons. [Link]

  • ResearchGate. (1990). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable imidazole derivative. Here, we provide not just protocols, but the underlying rationale and troubleshooting strategies to ensure a successful and efficient scale-up process.

I. Introduction to the Synthesis and its Challenges

(1-Ethyl-1H-imidazol-5-yl)methanamine is a key building block in pharmaceutical research. Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to larger production volumes. Issues such as regioselectivity, reaction kinetics, impurity profiles, and product isolation can become magnified during scale-up.[1][2][3] This guide will address these challenges head-on, providing a robust framework for a successful and reproducible synthesis.

A common and effective route to this compound involves a multi-step synthesis starting from readily available precursors. The key steps typically include the formation of the ethyl-imidazole core, followed by the introduction of the aminomethyl group at the C5 position. A likely synthetic strategy involves the reductive amination of 1-ethyl-1H-imidazole-5-carbaldehyde.[4][5][6]

II. Proposed Scalable Synthetic Route

The following diagram outlines a reliable two-step synthetic pathway for the scaled-up production of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Synthetic_Pathway A 1-Ethyl-1H-imidazole B 1-Ethyl-1H-imidazole-5-carbaldehyde A->B Vilsmeier-Haack Reagent (POCl3, DMF) C (1-Ethyl-1H-imidazol-5-yl)methanamine B->C Reductive Amination (NH4OAc, NaBH3CN) D (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride C->D HCl in Ether

Caption: Proposed synthetic route for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

III. Detailed Experimental Protocol (100g Scale)

This protocol is designed for a 100g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde
Reagent/SolventMolecular WeightQuantityMolesNotes
1-Ethyl-1H-imidazole96.13 g/mol 50.0 g0.520Starting material
N,N-Dimethylformamide (DMF)73.09 g/mol 200 mL-Solvent and reagent
Phosphorus oxychloride (POCl3)153.33 g/mol 120 mL (198 g)1.29Vilsmeier reagent
Dichloromethane (DCM)84.93 g/mol 500 mL-Solvent
Saturated NaHCO3 solution-~1 L-For neutralization
Brine-200 mL-For washing
Anhydrous MgSO4---Drying agent

Procedure:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 1-Ethyl-1H-imidazole (50.0 g, 0.520 mol) and DMF (200 mL).

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (120 mL, 1.29 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.

  • Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice (~500 g).

  • Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Caution: Exothermic reaction and gas evolution.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 1-Ethyl-1H-imidazole-5-carbaldehyde as a pale yellow solid.

Step 2: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Reagent/SolventMolecular WeightQuantityMolesNotes
1-Ethyl-1H-imidazole-5-carbaldehyde124.14 g/mol 40.0 g0.322Starting material
Ammonium acetate77.08 g/mol 124 g1.61Amine source
Sodium cyanoborohydride (NaBH3CN)62.84 g/mol 22.3 g0.355Reducing agent
Methanol32.04 g/mol 400 mL-Solvent
2M HCl in Diethyl Ether-~500 mL-For salt formation
Diethyl Ether74.12 g/mol 1 L-For precipitation

Procedure:

  • To a 2L round-bottom flask, add 1-Ethyl-1H-imidazole-5-carbaldehyde (40.0 g, 0.322 mol), ammonium acetate (124 g, 1.61 mol), and methanol (400 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add sodium cyanoborohydride (22.3 g, 0.355 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (200 mL) to the residue and basify to pH > 12 with 50% aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (4 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (1-Ethyl-1H-imidazol-5-yl)methanamine as an oil.

  • Dissolve the crude amine in a minimal amount of cold isopropanol (~100 mL) and cool to 0°C.

  • Slowly add 2M HCl in diethyl ether (~500 mL) with vigorous stirring.

  • A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Filter the solid, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white crystalline solid.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this synthesis.

Troubleshooting_Guide cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reductive Amination cluster_purification Purification & Isolation A Low yield of aldehyde A_S1 Incomplete reaction. Check temperature and reaction time. A->A_S1 A_S2 Decomposition of product during work-up. Ensure pH is carefully controlled during neutralization. A->A_S2 B Incomplete conversion to amine B_S1 Insufficient reducing agent. Check the quality of NaBH3CN. B->B_S1 B_S2 Formation of side products (e.g., dialkylation). Control stoichiometry of aldehyde to amine source. B->B_S2 C Difficulty in precipitating the dihydrochloride salt C_S1 Product is too soluble. Use a less polar solvent for precipitation (e.g., MTBE). C->C_S1 C_S2 Oily product obtained. Ensure the free base is completely dry before adding HCl/ether. C->C_S2

Caption: Troubleshooting decision tree for the synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: The Vilsmeier-Haack reaction is sluggish and gives a low yield. What can I do?

A1: Several factors can contribute to a low-yielding Vilsmeier-Haack reaction at scale.

  • Reagent Quality: Ensure the phosphorus oxychloride and DMF are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Inadequate cooling can lead to decomposition. Conversely, if the reaction temperature is too low during the heating phase, the reaction may not go to completion. Monitor the internal temperature closely.[1]

  • Mixing: Inefficient stirring can lead to localized hot spots and poor reagent distribution. Ensure vigorous mechanical stirring, especially in larger reaction vessels.[1]

  • Stoichiometry: While an excess of the Vilsmeier reagent is typically used, a large excess can lead to more side products and a more challenging work-up.

Q2: During the reductive amination, I am observing significant amounts of the corresponding alcohol as a byproduct. How can this be minimized?

A2: The formation of the alcohol is due to the reduction of the starting aldehyde by the cyanoborohydride.

  • Order of Addition: Ensure that the ammonium acetate and the aldehyde are well-mixed and the imine formation is favored before the addition of the reducing agent.

  • pH Control: Sodium cyanoborohydride is more stable and selective at a slightly acidic to neutral pH (around 6-7). While ammonium acetate provides some buffering, you can monitor and adjust the pH if necessary.

  • Choice of Reducing Agent: While NaBH3CN is common, other reducing agents like sodium triacetoxyborohydride can sometimes offer better selectivity for the imine over the aldehyde.[5]

Q3: The final dihydrochloride salt is difficult to crystallize and oils out. What are the best practices for isolation?

A3: "Oiling out" is a common issue when precipitating amine salts.

  • Solvent Purity: Ensure the free base is free of residual water and solvents from the work-up. Co-evaporation with a dry solvent like toluene can help remove traces of water.

  • Solvent System for Precipitation: If diethyl ether is causing the product to oil out, consider using a solvent system where the product has lower solubility, such as a mixture of isopropanol and methyl tert-butyl ether (MTBE).

  • Temperature: Perform the salt formation and filtration at low temperatures (0 to -10°C) to maximize precipitation and minimize solubility.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce crystallization.

Q4: How can I monitor the progress of these reactions effectively at a larger scale?

A4: At scale, taking representative samples for analysis is crucial.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction sample can provide a clear picture of the product-to-starting material ratio.

By understanding the key reaction parameters and potential pitfalls, the scale-up synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride can be a robust and reproducible process. This guide provides a solid foundation for your development work. For further inquiries, please do not hesitate to contact our technical support team.

V. References

  • HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.

  • MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

  • PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

  • Google Patents. Preparation of 4-methyl-5-chloromethyl-imidazole. US4211875A.

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde.

  • Amerigo Scientific. 1-Ethyl-1H-imidazole-5-carbaldehyde.

  • ChemicalBook. 5-CHLOROMETHYL-1-ETHYL-1H-IMIDAZOLE | 790654-82-9.

Sources

Challenges in handling hygroscopic (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. This valuable research chemical presents a significant handling challenge due to its hygroscopic nature—its strong affinity for absorbing moisture from the atmosphere.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to mitigate these challenges. Our goal is to ensure the integrity of your starting material, the accuracy of your experiments, and the reproducibility of your results. By understanding the causality behind these handling protocols, you can navigate the complexities of working with this compound effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Q1: What exactly is hygroscopicity, and why is this specific compound so susceptible?

A: Hygroscopicity is the tendency of a solid substance to readily absorb and retain water molecules from the surrounding air.[2][3] (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a salt, specifically a dihydrochloride salt of an amine. The presence of ionic chloride and protonated amine groups creates strong dipoles and sites for hydrogen bonding, which attract polar water molecules from the atmosphere. This interaction can be so strong that the compound may eventually dissolve in the absorbed water, a phenomenon known as deliquescence.

Q2: What are the optimal storage conditions to maintain the integrity of the compound?

A: Proper storage is the first line of defense. The key is to minimize exposure to atmospheric moisture. We recommend a multi-layered approach for both long-term and short-term storage.[1][2]

Storage ParameterRecommendationRationale
Primary Container Tightly sealed, airtight glass vial or bottle with a PTFE-lined cap.Prevents direct contact with ambient air.[1]
Secondary Container A desiccator cabinet or a sealed bag containing a desiccant.Provides a moisture-free secondary environment.[2][4]
Atmosphere For highly sensitive applications, backfill the primary container with an inert gas (e.g., Argon or Nitrogen).Displaces moist air from the container's headspace.
Temperature Store in a cool, dry place.Reduces the rate of moisture absorption and potential degradation.[5]
Desiccant Use indicating silica gel or molecular sieves.Actively removes moisture that enters the secondary container.[2]

Q3: How can I visually determine if my compound has been compromised by moisture?

A: Anhydrous (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride should be a free-flowing crystalline solid. The first visual indicator of moisture absorption is a change in its physical state. You may observe:

  • Clumping or caking: The powder loses its free-flowing nature.

  • "Wet" or "oily" appearance: The solid begins to look damp.

  • Formation of a thick syrup or complete dissolution: In cases of severe moisture exposure, the solid will deliquesce into a liquid.[6]

If you observe any of these changes, the compound's mass is no longer representative of the active molecule, and its purity is compromised.

Q4: If the compound has absorbed some water, can it still be used in a non-anhydrous reaction?

A: This is strongly discouraged. The core issue is the unknown quantity of water, which makes accurate weighing impossible and introduces a critical stoichiometric error.[7] The absorbed water effectively lowers the concentration of your reagent. For example, if your material has absorbed 10% water by mass, weighing out 100 mg will only provide 90 mg of the active compound. This leads directly to inconsistent yields, incomplete reactions, and non-reproducible results.[8]

Part 2: Troubleshooting Guide for Experimental Challenges

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem: My reaction yields are inconsistent, or the reaction is failing entirely.

  • Root Cause Analysis: The most probable cause when working with this hygroscopic reagent is an error in stoichiometry. As the compound absorbs atmospheric water, its measured weight on a standard laboratory balance will continuously increase. This leads you to believe you have added the correct molar equivalent, when in reality, a significant portion of that mass is water. This excess water can also act as an unwanted nucleophile or base, potentially leading to side reactions or degradation of other sensitive reagents in your mixture.[9][10]

  • Solution Pathway:

    • Adopt a Strict Weighing Protocol: Do not weigh the compound on an open-air balance. The most reliable method is "weighing by difference" from a sealed container. This minimizes exposure time to the atmosphere. For the highest accuracy, perform all manipulations inside a controlled-atmosphere glove box.[6][11]

    • Quantify the Water Content: If you suspect a bottle has been compromised, you must determine its water content to salvage the material. The gold standard for this is Karl Fischer titration, which selectively quantifies water.[12] Once you know the percentage of water (e.g., 5% w/w), you can adjust your weighed mass accordingly to achieve the correct molar quantity of the active compound.

    • Dry the Reagent: If the water content is significant, you may need to dry the material. This can be achieved by heating it under high vacuum, provided the compound is thermally stable. Always consult the Safety Data Sheet (SDS) or perform a small-scale thermogravimetric analysis (TGA) to determine the decomposition temperature first.[13]

Problem: The solid turns into a sticky, unmanageable gum on the weigh boat, making quantitative transfer impossible.

  • Root Cause Analysis: This is a classic case of deliquescence, where the solid absorbs so much moisture from the air that it dissolves. This happens extremely quickly in humid environments.

  • Solution Pathway: The key is to prevent the initial, rapid absorption of moisture.

    • Use a Controlled Environment: The ideal solution is to handle and weigh the compound inside a glove box with a dry, inert atmosphere (<10 ppm H₂O).[6]

    • Implement the "Weighing by Difference" Protocol: This is the most practical solution for labs without a glove box. A detailed step-by-step guide is provided in the Protocols section below. The workflow minimizes air exposure to a few seconds.

    • Weigh Directly into the Reaction Vessel: For less sensitive reactions, you can pre-tare your reaction flask, quickly add the approximate amount of the solid, seal the flask, and record the final weight. This avoids the static and surface area issues of a weigh boat.[6]

Below is a workflow diagram illustrating the decision-making process for handling this compound.

Caption: Decision workflow for handling the hygroscopic reagent.

Part 3: Detailed Experimental Protocols

These protocols provide explicit, step-by-step instructions for the key procedures discussed.

Protocol 3.1: Weighing by Difference

This technique is essential for accurately weighing hygroscopic materials without a glove box.[14] It measures the amount of substance delivered from a container, rather than the amount placed on a balance pan.

  • Preparation: Place your sealed vial of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and your reaction flask (with a stir bar, under an inert atmosphere if necessary) next to the analytical balance. Have a clean spatula ready.

  • Initial Weighing: Place the sealed vial of the compound on the balance and record its mass to the highest precision (e.g., M₁ = 15.1234 g).

  • Transfer: Remove the vial from the balance. Working quickly and next to the balance, uncap the vial, and use the spatula to transfer an estimated amount of the solid into your reaction flask.

  • Seal Immediately: Immediately recap the vial tightly. Do not leave it open to the air.

  • Final Weighing: Place the sealed vial back on the balance and record its new mass (e.g., M₂ = 14.9876 g).

  • Calculation: The mass of the compound transferred to your reaction flask is the difference between the initial and final weights (Mass Transferred = M₁ - M₂ = 0.1358 g).

This entire process should take less than 15-20 seconds to minimize moisture uptake by the bulk material in the vial.

Protocol 3.2: Emergency Drying of the Compound

This protocol should be used if you have confirmed that your material is compromised by significant water absorption.

  • Safety First: Perform this procedure in a fume hood. Consult the SDS for thermal stability information.[2]

  • Setup: Place a small amount of the compromised compound in a round-bottom flask or a Schlenk flask. Connect the flask to a high-vacuum line through a cold trap (liquid nitrogen or dry ice/acetone).

  • Drying: While under vacuum, gently heat the flask in a water or oil bath. The temperature should be well below the compound's decomposition point (e.g., 40-50°C is often a safe starting point for amine salts).[13]

  • Monitoring: Continue drying for several hours (4-24h) until the material returns to a free-flowing solid.

  • Cooling and Storage: Allow the flask to cool completely to room temperature before removing the vacuum. Backfill the flask with an inert gas (Argon or Nitrogen) before sealing and transferring to a desiccator for storage.

The diagram below illustrates the troubleshooting logic when reaction failures occur.

G A Problem: Reaction Failure or Low Yield B Was the reagent a free-flowing powder? A->B C Was 'Weighing by Difference' or a glove box used? B->C Yes D Reagent likely compromised by moisture. (Incorrect Stoichiometry) B->D No E Weighing error is the likely cause. (Inaccurate Stoichiometry) C->E No F Review reaction conditions: - Solvent purity? - Temperature correct? - Other reagents stable? C->F Yes G Action: Quantify water content via Karl Fischer Titration OR Dry the reagent under vacuum (Protocol 3.2). D->G H Action: Re-run reaction using strict weighing protocol (Protocol 3.1). E->H I Action: Address other experimental parameters. F->I

Caption: Troubleshooting decision tree for reaction failures.

References

  • Anonymous. (n.d.). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • PLE at Lund University. (2020). Hygroscopic materials and drying. YouTube. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. PubChem Compound Database. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (2024). What is the effect of moisture of the atmosphere on titer of Karl-Fischer reagent (one-component)?[Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • Reddit. (n.d.). Tips on weighing hygroscopic substance on a microbalance. r/labrats. [Link]

  • Ahlneck, C., & Zografi, G. (1990). The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • OpenStax. (2019). 12.1 Chemical Reaction Rates. Chemistry 2e. [Link]

  • Mettler Toledo. (n.d.). Moisture Content Determination. [Link]

  • MaChemGuy. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • UAlbertaScience. (2017). Weighing by Difference. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (VUF-8430), a Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the biological activity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a compound commonly known in scientific literature as VUF-8430.[1][2] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive comparative analysis, grounded in established experimental protocols. We will objectively compare the performance of VUF-8430 against other relevant histamine H4 receptor (H4R) ligands, providing the scientific context and detailed methodologies required to validate its function as a potent and selective H4R agonist.

The histamine H4 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of inflammatory, allergic, and autoimmune disorders.[3] Unlike the other three histamine receptors, H4R is preferentially expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[4] Its activation is intrinsically linked to key immunological processes such as chemotaxis, cytokine production, and the modulation of inflammatory responses.[3][4][5] Consequently, potent and selective agonists like VUF-8430 are invaluable pharmacological tools for dissecting H4R's physiological roles and exploring its therapeutic potential.[5][6]

The Histamine H4 Receptor Signaling Cascade

Understanding the mechanism of action is fundamental to validating any ligand's activity. The H4 receptor primarily couples to the Gi/o family of G proteins.[5] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunit can activate downstream pathways, including phospholipase C (PLC), which ultimately leads to calcium mobilization and the activation of protein kinase C (PKC). These signaling events culminate in various cellular responses, most notably the chemotactic migration of immune cells.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) Gi_o Gi/o Protein (α, βγ subunits) H4R->Gi_o Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Agonist H4R Agonist (e.g., VUF-8430) Agonist->H4R Binds & Activates Gi_o->AC Gαi inhibits Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Gi_o->Response Gβγ activates downstream effectors ATP ATP ATP->AC cAMP->Response Modulates

Caption: Histamine H4 Receptor (H4R) Signaling Pathway.

Comparative Profiling of H4 Receptor Agonists

To validate the biological activity of VUF-8430, its performance must be benchmarked against a panel of standard reference compounds. This panel includes the endogenous ligand, histamine, as well as other synthetic agonists with varying degrees of selectivity and potency.

  • VUF-8430 ((1-Ethyl-1H-imidazol-5-yl)methanamine): The subject of this guide, reported as a potent and selective non-imidazole H4R agonist.[5][6]

  • Histamine: The natural, non-selective agonist for all four histamine receptor subtypes (H1R, H2R, H3R, H4R).

  • 4-Methylhistamine (4-Me-H): A classic H4R agonist, often used as a reference, though it exhibits some activity at the H2 receptor.[7]

  • UR-PI376: A potent and selective H4R agonist used in various pharmacological studies.[7]

  • JNJ7777120: A widely used, potent, and selective H4R antagonist, which will serve as a negative control to confirm that the observed effects are specifically mediated by H4R.[8]

CompoundChemical ClassReported H4R Affinity (Ki)Reported H4R Potency (EC50)Key Characteristics
VUF-8430 Guanidinylethyl-isothiourea~31.6 nM[1][2]~50.1 nM[1]Potent, non-imidazole agonist with good selectivity over H1R and H3R.[1][6]
Histamine Imidazole~5-10 nMVaries by assayEndogenous, non-selective agonist for all histamine receptors.[3]
4-Methylhistamine ImidazoleVaries by speciesVaries by assayH4R agonist with notable H2R activity.[7]
UR-PI376 Phenyl-imidazole~10-20 nM~20-50 nMPotent and selective H4R agonist.[7][8]
JNJ7777120 Piperazinyl-pyrimidine~10-20 nM (as antagonist)N/A (Antagonist)Standard selective H4R antagonist for in vitro and in vivo studies.[8]

Experimental Validation: Protocols and Workflow

A multi-faceted approach involving binding, functional, and cell-based assays is required for the robust validation of VUF-8430's biological activity. The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Experimental_Workflow cluster_setup Assay Preparation cluster_assays Core Experiments cluster_analysis Data Analysis & Conclusion Cell_Culture 1. Cell Culture (HEK-293 cells stably expressing human H4R) Membrane_Prep 2. Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep cAMP_Assay 3b. cAMP Functional Assay (Determine Potency - EC50) Cell_Culture->cAMP_Assay Chemotaxis_Assay 3c. Chemotaxis Assay (Physiological Response) Cell_Culture->Chemotaxis_Assay Binding_Assay 3a. Radioligand Binding Assay (Determine Affinity - Ki) Membrane_Prep->Binding_Assay Data_Analysis 4. Data Analysis (Non-linear regression, IC50/EC50 calculation) Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Conclusion 5. Validation of Activity (Potency, Selectivity, Efficacy) Data_Analysis->Conclusion

Caption: General experimental workflow for H4R agonist validation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF-8430 for the human H4 receptor by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Preparation: Utilize cell membranes prepared from HEK-293 cells stably expressing the human H4R.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein per well).

    • A fixed concentration of [³H]-Histamine or another suitable H4R radioligand (e.g., near its Kd value).

    • Increasing concentrations of the test compound (VUF-8430) or reference compounds (10⁻¹⁰ M to 10⁻⁴ M).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ7777120) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold assay buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy of VUF-8430 by quantifying its ability to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Plating: Seed H4R-expressing HEK-293 cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them for 15 minutes with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of VUF-8430 or other agonists (10⁻¹⁰ M to 10⁻⁴ M). To confirm H4R-specificity, a separate set of wells should be pre-treated with the antagonist JNJ7777120 (e.g., 1 µM) for 15-20 minutes before adding the agonist.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Analysis:

    • Normalize the data, setting the forskolin-only response as 100% and the response with no forskolin as 0%.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist.

    • Use non-linear regression to calculate the EC50 (concentration of agonist that produces 50% of its maximal inhibitory effect) and the Emax (maximal inhibition).

Protocol 3: Mast Cell Chemotaxis Assay (Boyden Chamber)

Objective: To validate the ability of VUF-8430 to induce a physiologically relevant response—the directed migration of immune cells.

Methodology:

  • Cell Preparation: Use a mast cell line (e.g., HMC-1) or bone marrow-derived mast cells. Suspend the cells in serum-free media.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous polycarbonate membrane (e.g., 5-8 µm pore size) separating the upper and lower wells.

  • Loading:

    • Lower Chamber: Add media containing various concentrations of VUF-8430 or other chemoattractants (agonists). Include a negative control (media alone) and a positive control (e.g., C5a).

    • Upper Chamber: Add the mast cell suspension.

  • Specificity Control: To demonstrate H4R-mediation, pre-incubate a sample of the cells with the H4R antagonist JNJ7777120 before adding them to the upper chamber in wells where the lower chamber contains VUF-8430.

  • Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for 2-4 hours to allow cell migration.

  • Quantification:

    • Remove the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope or quantify the stained cells by eluting the dye and measuring its absorbance.

  • Analysis: Plot the number of migrated cells against the log concentration of the agonist. The resulting bell-shaped curve is characteristic of chemotaxis. Determine the peak effective concentration.

Summary of Expected Comparative Data

The following table summarizes the expected outcomes from the described experimental protocols, which would collectively validate VUF-8430 as a potent and selective H4R agonist.

CompoundBinding Affinity (Ki)cAMP Inhibition (EC50)Chemotaxis ResponseAntagonist Blockade (by JNJ7777120)
VUF-8430 Low nM Low-to-mid nM Potent Induction Complete Blockade
Histamine Low nMLow-to-mid nMPotent InductionComplete Blockade
4-Methylhistamine Mid-to-high nMMid-to-high nMModerate InductionComplete Blockade
Vehicle Control No displacementNo inhibitionBaseline migrationN/A
JNJ7777120 Low nMNo inhibition (is an antagonist)No inductionN/A

Interpretation of Results:

  • A low Ki value for VUF-8430 in the binding assay confirms its high affinity for the H4 receptor.[1]

  • A low EC50 value in the cAMP assay demonstrates its high potency as a functional agonist.[1]

  • The ability to induce a robust chemotactic response confirms its efficacy in a physiologically relevant cell-based model.

  • Crucially, the blockade of its effects in the functional assays by the selective antagonist JNJ7777120 provides definitive evidence that the observed biological activity of VUF-8430 is mediated specifically through the histamine H4 receptor.

Conclusion

The experimental framework detailed in this guide provides a robust pathway for the validation of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (VUF-8430) as a potent and selective histamine H4 receptor agonist. Through a combination of competitive binding assays to establish affinity, functional cAMP assays to determine potency, and chemotaxis assays to confirm physiological relevance, a comprehensive profile of VUF-8430's activity can be established. When benchmarked against the endogenous ligand histamine and other synthetic agonists, and controlled for specificity using a selective antagonist, the data generated will unequivocally support its classification. Such validation is critical for its confident use as a pharmacological tool to further investigate the complex role of the histamine H4 receptor in health and disease.

References

  • Title: Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases Source: MDPI URL: [Link]

  • Title: The histamine H4 receptor: from orphan to the clinic Source: Frontiers in Pharmacology URL: [Link]

  • Title: Profiling of histamine H4 receptor agonists in native human monocytes Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Clinical Development of Histamine H4 Receptor Antagonists Source: ResearchGate URL: [Link]

  • Title: 1-(1H-Imidazol-5-yl)methanamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor Source: PubMed Central, NIH URL: [Link]

  • Title: Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist Source: PubMed, NIH URL: [Link]

  • Title: Histamine H4 receptor agonists Source: PubMed, NIH URL: [Link]

  • Title: In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Histamine H4 receptor Source: Wikipedia URL: [Link]

  • Title: Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist Source: ACS Publications URL: [Link]

Sources

A Researcher's Guide to Characterizing and Comparing Novel Histamine Agonists: A Case Study Approach with (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel histamine receptor agonists, using the hypothetical investigation of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a central example. For researchers in pharmacology and drug development, the rigorous evaluation of a new chemical entity's interaction with its intended biological targets is paramount. This document outlines the essential experimental workflows, from initial binding affinity determination to functional downstream signaling assays, necessary to build a complete pharmacological profile. We will compare our target compound, "(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride," to a panel of well-established histamine agonists, providing the context needed to understand its potential selectivity and potency.

The Histamine Receptor Family: A Brief Overview

Histamine, a biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[1]. Understanding the signaling cascade initiated by each receptor subtype is fundamental to interpreting the functional data of a novel agonist.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).

  • H2 Receptor (H2R): Canonically coupled to Gs proteins, H2R activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

  • H3 Receptor (H3R): This receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. H3Rs are predominantly found in the central nervous system where they act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters[2].

  • H4 Receptor (H4R): Similar to the H3R, the H4R is also coupled to Gi/o proteins and thus its activation leads to the inhibition of adenylyl cyclase. H4Rs are primarily expressed on hematopoietic cells and are involved in inflammatory and immune responses[3].

Characterizing a Novel Agonist: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Currently, there is a lack of publicly available data on the binding affinity and functional potency of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride at the four histamine receptor subtypes. To address this, a series of in vitro experiments are required. The following sections will detail the necessary experimental protocols and how the resulting data can be used for a comparative analysis against known histamine agonists.

Part 1: Determining Receptor Binding Affinity

The initial step in characterizing a new ligand is to determine its binding affinity (Ki) for each of the histamine receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound. Specific radioligands and cell lines expressing the receptor of interest are required for each histamine receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells) to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R).

    • Add increasing concentrations of the unlabeled test compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, unlabeled ligand for the same receptor.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature and for a sufficient duration to reach binding equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis of Binding Affinities

The experimentally determined Ki values for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride would then be compared to those of known histamine agonists, as shown in the table below.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)
Histamine24,0003,1002516
4-Methylhistamine18,0005901,20050
Imetit>10,000>10,0001.31,180
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideTo be determinedTo be determinedTo be determinedTo be determined

Note: The Ki values presented are approximate and can vary between different studies and experimental conditions.

Part 2: Assessing Functional Activity and Potency

Following the determination of binding affinity, the next crucial step is to assess the functional activity of the compound. Does it act as an agonist, antagonist, or inverse agonist? And what is its potency (EC50) in eliciting a cellular response? This is determined through functional assays that measure the downstream signaling events of each receptor.

H1 Receptor Functional Assay: Calcium Flux

Activation of the H1R leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

Experimental Protocol: FURA-2 Calcium Flux Assay

  • Cell Preparation:

    • Seed cells expressing the H1R in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye solution in the dark at 37°C for a specified time.

    • Wash the cells with an appropriate assay buffer to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and an emission wavelength around 510 nm.

    • Record a baseline fluorescence reading.

    • Add increasing concentrations of the test compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). This ratio is proportional to the intracellular calcium concentration.

    • Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

H2, H3, and H4 Receptor Functional Assay: cAMP Measurement

Activation of the H2R stimulates cAMP production, while activation of H3R and H4R inhibits it. The levels of intracellular cAMP can be quantified using various methods, such as competitive immunoassays.

Experimental Protocol: cAMP Immunoassay

  • Cell Stimulation:

    • Seed cells expressing the respective histamine receptor (H2R, H3R, or H4R) in a 96-well plate.

    • For H3R and H4R assays, pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline of cAMP.

    • Add increasing concentrations of the test compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

    • Incubate for a specific period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Perform a competitive enzyme immunoassay (EIA) or a homogenous assay format like HTRF or AlphaScreen according to the manufacturer's instructions. In a competitive EIA, the cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the change in cAMP concentration (increase for H2R, decrease for H3R and H4R) against the logarithm of the agonist concentration.

    • Calculate the EC50 value for H2R agonism or the IC50 value for H3R and H4R agonism (the concentration that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Comparative Analysis of Functional Potency

The determined EC50 or IC50 values for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride would be compared to those of standard agonists.

CompoundH1R EC50 (nM)H2R EC50 (nM)H3R IC50 (nM)H4R IC50 (nM)
Histamine24,0003,1004.513
4-Methylhistamine180,0005901,20040
Imetit>100,000>100,0000.41,180
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideTo be determinedTo be determinedTo be determinedTo be determined

Note: The potency values presented are approximate and can vary between different studies and experimental conditions.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of the histamine receptors and a typical experimental workflow for agonist characterization.

Histamine_Signaling_Pathways cluster_H1R H1 Receptor Pathway cluster_H2R H2 Receptor Pathway cluster_H3_H4R H3/H4 Receptor Pathway H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim activates ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim H34R H3R / H4R Gio Gi/o H34R->Gio AC_inhib Adenylyl Cyclase Gio->AC_inhib inhibits ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib Agonist_Characterization_Workflow start Novel Compound: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride binding_assay Radioligand Binding Assay (H1R, H2R, H3R, H4R) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays comparison Comparative Analysis vs. Standard Agonists determine_ki->comparison ca_flux Calcium Flux Assay (H1R) functional_assays->ca_flux camp_assay cAMP Assay (H2R, H3R, H4R) functional_assays->camp_assay determine_potency Determine EC50/IC50 values ca_flux->determine_potency camp_assay->determine_potency determine_potency->comparison conclusion Pharmacological Profile: Selectivity and Potency comparison->conclusion

Caption: Experimental workflow for characterizing a novel histamine agonist.

Conclusion

The comprehensive characterization of a novel histamine agonist such as (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride requires a systematic approach, beginning with the determination of its binding affinity at all four histamine receptor subtypes, followed by functional assays to establish its potency and efficacy. By comparing the resulting data with that of well-characterized agonists, researchers can build a detailed pharmacological profile, elucidating the compound's selectivity and potential therapeutic applications. The methodologies and comparative frameworks provided in this guide offer a robust pathway for the rigorous evaluation of new chemical entities targeting the histaminergic system.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., & Bakker, R. A. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.
  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.
  • PubChem. (n.d.). Histamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

Sources

A Comparative Analysis of Receptor Binding: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride versus Histamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the endogenous neurotransmitter, histamine, and its synthetic analog, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. The focus is on their potential interactions with the four subtypes of histamine receptors (H1, H2, H3, and H4). This document is intended for researchers, scientists, and professionals in drug development who are exploring the structure-activity relationships of histaminergic compounds.

While extensive data exists for histamine's receptor binding profile, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a less-characterized compound. Therefore, this guide will juxtapose the known parameters of histamine with a predictive analysis of how the ethyl substitution on the imidazole ring of the analog might influence receptor affinity and selectivity. We will also detail the standard experimental protocols required to empirically determine these binding characteristics.

Introduction to Histamine and its Receptors

Histamine is a biogenic amine that plays a crucial role in a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1] It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype is coupled to a different G protein and initiates a unique intracellular signaling cascade, leading to diverse cellular responses.

  • H1 Receptor: Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This pathway ultimately increases intracellular calcium levels, leading to responses like smooth muscle contraction and increased vascular permeability.[1][2]

  • H2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This is famously associated with the stimulation of gastric acid secretion.[1][4]

  • H3 Receptor: This receptor is coupled to Gi/o, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[5][6] It primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[5][7]

  • H4 Receptor: Also coupled to Gi/o, the H4 receptor's activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[7][8] It is predominantly expressed on cells of the immune system and is involved in chemotaxis and inflammatory responses.[1][9]

Compound Profiles: A Structural Comparison

The key to understanding the potential differences in receptor binding lies in the structural nuances between histamine and its ethylated analog.

CompoundChemical StructureKey Features
Histamine A primary amine attached to an imidazole ring via a two-carbon chain. The imidazole ring exists in two tautomeric forms.
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Structurally similar to histamine, but with an ethyl group (-CH2CH3) attached to the nitrogen at position 1 of the imidazole ring.

The addition of the ethyl group in (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is the most significant modification. This substitution can be expected to introduce several changes in the molecule's properties:

  • Steric Hindrance: The bulkier ethyl group may sterically hinder the molecule from fitting into the binding pockets of certain histamine receptor subtypes, potentially reducing its affinity.

  • Electronic Effects: The ethyl group is an electron-donating group, which could alter the charge distribution and hydrogen bonding capacity of the imidazole ring.

  • Lipophilicity: The addition of the ethyl group increases the lipophilicity of the molecule, which could influence its ability to cross cell membranes and interact with the transmembrane domains of the receptors.

A Comparative Overview of Receptor Binding Profiles

Receptor SubtypeHistamine Affinity (Ki)(1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride (Predicted Affinity)Rationale for Prediction
H1 HighPotentially LowerThe H1 receptor binding pocket is known to be relatively constrained. The steric bulk of the ethyl group might lead to a poorer fit, thus reducing affinity.
H2 HighPotentially Similar or Slightly LowerThe H2 receptor is generally more accommodating of substitutions on the imidazole ring. The effect of the ethyl group might be less pronounced compared to the H1 receptor.
H3 HighPotentially LowerThe H3 receptor has a high affinity for histamine and its methylated analogs. The larger ethyl group could disrupt the specific interactions required for high-affinity binding.
H4 HighPotentially LowerThe H4 receptor shares some structural similarities with the H3 receptor. The ethyl group might interfere with key binding interactions.[10]

Note: The predicted affinities are hypothetical and require experimental validation.

Receptor Signaling Pathways

The activation of each histamine receptor subtype initiates a distinct signaling cascade. The following diagrams illustrate these pathways.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: H1 Receptor Signaling Pathway.

H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway.

H3_H4_Signaling Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R Binds Gio Gi/o H3R_H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits MAPK MAPK Pathway Gio->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response MAPK->Response

Caption: H3 and H4 Receptor Signaling Pathways.

Experimental Methodologies for Receptor Binding Analysis

To empirically determine the binding affinities and functional potencies of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, a series of well-established assays should be performed.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[11][12] It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate to Reach Binding Equilibrium Membranes->Incubate Radioligand Radioligand (Fixed Concentration) Radioligand->Incubate TestCompound Test Compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Count Quantify Radioactivity on Filter Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human histamine receptor subtype of interest.[13]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3, or [3H]JNJ7777120 for H4), and varying concentrations of the unlabeled test compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.[10][13]

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11][13]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

  • Calcium Mobilization Assay (for H1 and H4 Receptors): This assay measures changes in intracellular calcium concentration upon receptor activation.[14][15][16]

    • Cell Culture: Use cells expressing the H1 or H4 receptor, co-transfected with a promiscuous G protein like Gα16 if necessary to couple the receptor to the calcium signaling pathway.[14]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14][15]

    • Compound Addition: Add varying concentrations of the test compound.

    • Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an agonist response.[15]

  • cAMP Accumulation Assay (for H2 and H3 Receptors): This assay measures changes in intracellular cAMP levels.[17][18]

    • Cell Culture: Use cells expressing the H2 or H3 receptor.

    • Assay Principle: For the Gs-coupled H2 receptor, an agonist will increase cAMP levels. For the Gi-coupled H3 receptor, an agonist will decrease forskolin-stimulated cAMP accumulation.

    • Compound Treatment: Treat the cells with the test compound (in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation). For H3 assays, co-stimulation with forskolin is required.

    • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF or AlphaScreen technology.[19]

Conclusion

The structural difference between histamine and (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride—the presence of an N-ethyl group on the imidazole ring—is predicted to have a significant impact on its receptor binding profile. It is hypothesized that the ethylated analog will exhibit reduced affinity for all four histamine receptor subtypes due to steric hindrance. However, the extent of this reduction is likely to vary between the receptor subtypes.

To validate these predictions and fully characterize the pharmacological profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, the experimental protocols detailed in this guide should be employed. Such studies are crucial for the rational design of novel, selective histamine receptor ligands for therapeutic applications.

References

  • Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis - YouTube.
  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - ResearchGate.
  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • Histamine receptor - Wikipedia.
  • KEGG PATHWAY Database.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH.
  • Histamine H2 receptor - Wikipedia.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays - PMC - NIH.
  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH.
  • Histamine H3 receptor - Wikipedia.
  • The role of histamine H4 receptor in immune and inflammatory disorders - PubMed Central.
  • A study of antagonist affinities for the human histamine H2 receptor - PMC - NIH.
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PubMed Central.
  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Histamine H1 receptor - Wikipedia.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol.
  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. - Revvity.
  • 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem.
  • Histamine H4 receptor - Wikipedia.
  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate.
  • cAMP Accumulation Assay - Creative BioMart.
  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - MDPI.
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications.
  • Physiological implications of biased signaling at histamine H2 receptors - Frontiers.
  • Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation.
  • Analyzing Radioligand Binding Data.
  • Structural basis for recognition of antihistamine drug by human histamine receptor - PMC.
  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC - PubMed Central.
  • Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Ca2+ Mobilization Assay - Creative Bioarray.
  • Radioligand binding assays and their analysis - PubMed.
  • Cell preparation: a key step for successful cAMP assays. - Revvity.
  • Histamine H2 receptor (IPR000503) - InterPro entry - EMBL-EBI.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH.
  • Radiometric Ligand-Binding Assays - Revvity.
  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube.
  • (1-ethyl-1h-imidazol-5-yl)methanamine - PubChemLite.

Sources

A Researcher's Guide to Characterizing the Selectivity Profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document will not only propose a hypothetical primary target based on structural analogy but will also furnish a comprehensive, step-by-step guide to experimentally determine its selectivity against a panel of relevant biological targets. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established alternative compounds.

Structural Analogy and a Plausible Hypothesis: A Histamine H3 Receptor Antagonist?

(1-Ethyl-1H-imidazol-5-yl)methanamine features an ethyl-imidazole core, a common motif in ligands targeting histamine receptors. The imidazole ring is a crucial component of histamine itself, and modifications to this scaffold have yielded a plethora of compounds with varying affinities and selectivities for the four known histamine receptor subtypes (H1, H2, H3, and H4).

The substitution pattern on the imidazole ring and the nature of the side chain in (1-Ethyl-1H-imidazol-5-yl)methanamine suggest a potential interaction with the histamine H3 receptor (H3R). The H3R, primarily expressed in the central nervous system, acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[1] Consequently, H3R antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1][2]

Our working hypothesis, therefore, is that (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride may act as a histamine H3 receptor antagonist. To validate this and to comprehensively define its selectivity, a systematic experimental approach is essential.

The Experimental Workflow: A Roadmap to Defining Selectivity

The following workflow outlines a logical progression of experiments designed to first identify the primary target and then to quantify the selectivity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Broad Panel Selectivity Screening cluster_3 Phase 4: Comparative Analysis Initial Screening Initial Screening Radioligand Binding Assays (Histamine Receptors) Radioligand Binding Assays (Histamine Receptors) Initial Screening->Radioligand Binding Assays (Histamine Receptors) Focus on Histamine Receptor Family Functional Assays (e.g., cAMP, Ca2+ flux) Functional Assays (e.g., cAMP, Ca2+ flux) Radioligand Binding Assays (Histamine Receptors)->Functional Assays (e.g., cAMP, Ca2+ flux) Determine Agonist/Antagonist Activity Broad Target Screening (e.g., GPCRs, Kinases, Ion Channels) Broad Target Screening (e.g., GPCRs, Kinases, Ion Channels) Functional Assays (e.g., cAMP, Ca2+ flux)->Broad Target Screening (e.g., GPCRs, Kinases, Ion Channels) Assess Off-Target Effects Comparison with Alternatives Comparison with Alternatives Broad Target Screening (e.g., GPCRs, Kinases, Ion Channels)->Comparison with Alternatives Benchmark Performance

Caption: Experimental workflow for determining the selectivity profile.

In-Depth Methodologies: From Binding Affinities to Functional Outcomes

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for Histamine H3 Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable H3R radioligand (e.g., [3H]-Nα-methylhistamine).

    • Add increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (test compound) or a known H3R antagonist (positive control, e.g., Pitolisant).

    • To determine non-specific binding, add a high concentration of an unlabeled H3R ligand to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This protocol should be repeated for the other histamine receptor subtypes (H1, H2, and H4) to determine the selectivity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride within the histamine receptor family.

Functional Assays: Differentiating Agonism from Antagonism

Once binding affinity is established, it is crucial to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Protocol: cAMP Assay for Histamine H3 Receptor (a Gi-coupled Receptor)

The H3 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To test for antagonist activity, incubate the cells with increasing concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride followed by the addition of a known H3R agonist (e.g., R-α-methylhistamine).

    • To test for agonist activity, incubate the cells with increasing concentrations of the test compound alone.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration against the logarithm of the test compound concentration in the presence of the agonist. Calculate the IC50 value, which can be converted to a Kb (equilibrium dissociation constant for an antagonist).

    • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration. Calculate the EC50 value (the concentration that produces 50% of the maximal response).

This functional characterization is essential to understand the pharmacological nature of the compound's interaction with its primary target.

Broad Panel Screening: Unveiling the Wider Selectivity Profile

A truly comprehensive selectivity profile requires screening against a broad panel of off-targets. This is critical for predicting potential side effects and for understanding the compound's overall safety profile. Commercial services offer screening against hundreds of GPCRs, kinases, ion channels, and other enzymes.

Rationale for Target Selection in a Broad Panel Screen:

  • Closely Related Receptors: Include other amine GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) due to structural similarities in their binding pockets.

  • Common "Off-Target" Culprits: Screen against targets known for causing adverse effects, such as the hERG potassium channel (cardiotoxicity) and various cytochrome P450 enzymes (drug metabolism interactions).[3]

  • Kinome Scans: A broad kinase panel screen is crucial if the compound is intended for indications where kinase signaling is relevant or if there is any structural resemblance to known kinase inhibitors.

Comparative Analysis: Benchmarking Against the Competition

To put the selectivity profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride into context, it is essential to compare it with established alternative compounds. For our hypothetical H3R antagonist, relevant comparators would include:

  • Pitolisant (Wakix®): The first H3R antagonist/inverse agonist to receive marketing approval, used for the treatment of narcolepsy.[1]

  • Ciproxifan: A potent and selective H3R antagonist widely used as a research tool.[4]

  • Betahistine: An H3R antagonist used in the treatment of Ménière's disease.[4]

Data Presentation: A Comparative Selectivity Table

The following table provides a template for presenting the comparative selectivity data. The values for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride would be populated from the experimental work outlined above.

Target(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (Ki, nM)Pitolisant (Ki, nM)Ciproxifan (Ki, nM)Betahistine (Ki, nM)
Histamine H3R To be determined0.169.21900
Histamine H1R To be determined>10,000>10,000>10,000
Histamine H2R To be determined>10,000>10,000>10,000
Histamine H4R To be determined>10,000>10,000>10,000
Adrenergic α1A To be determined>1,000>1,000>1,000
Dopamine D2 To be determined>1,000>1,000>1,000
Serotonin 5-HT2A To be determined>1,000>1,000>1,000
hERG To be determined>10,000>10,000>10,000

Note: The Ki values for the comparator compounds are illustrative and should be referenced from peer-reviewed literature.

Conclusion: A Path to Understanding

While the precise selectivity profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its activity at histamine receptors, particularly the H3 subtype. The experimental framework detailed in this guide offers a robust and comprehensive approach to defining its affinity, functional activity, and broad selectivity.

By systematically applying these methodologies, researchers can generate the high-quality data necessary to understand the compound's therapeutic potential and to anticipate potential off-target liabilities. This rigorous approach to selectivity profiling is a cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward clinical development.

References

  • ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications. Retrieved from [Link]

  • Frontiers in Neuroscience. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-ethyl-1h-imidazol-5-yl)methanamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). H3 receptor antagonist – Knowledge and References. Retrieved from [Link]

  • bioRxiv. (n.d.). GPCR-G protein selectivity – a unified meta-analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Retrieved from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • Regensburg University Library. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. As a structural analog of histamine, this compound warrants a thorough investigation of its selectivity to ensure its potential as a safe and effective therapeutic agent. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with established compounds, grounding our discussion in the principles of modern drug discovery.

Introduction: The Imperative of Selectivity in Drug Development

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride belongs to the imidazole class of compounds, a scaffold present in numerous biologically active molecules.[1] Its core structure, featuring an imidazole ring and an ethylamine side chain, bears a significant resemblance to the endogenous neurotransmitter histamine. This structural similarity strongly predicts a potential interaction with one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4).[2]

Understanding a compound's cross-reactivity—its tendency to bind to unintended targets—is a cornerstone of preclinical drug development. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a scientific necessity. This guide will outline a strategic approach to prospectively evaluate the selectivity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, with a primary focus on the histamine receptor family.

Predicted Cross-Reactivity Based on Structural Analogy

The imidazole ring is a key feature for recognition by histamine receptors. The ethyl group on the imidazole nitrogen and the methanamine side chain will modulate the affinity and selectivity for the different receptor subtypes.

  • Histamine H1 Receptor (H1R): Primarily involved in allergic reactions and as a neurotransmitter in the central nervous system.[2] Many first-generation antihistamines are imidazole derivatives.

  • Histamine H2 Receptor (H2R): Predominantly responsible for the regulation of gastric acid secretion.[2]

  • Histamine H3 Receptor (H3R): Acts as an autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[2]

  • Histamine H4 Receptor (H4R): Primarily expressed on hematopoietic cells and plays a role in inflammatory and immune responses.[3]

Given the structural similarities, it is plausible that (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride could exhibit affinity for any of these receptors. The primary scientific objective is to quantify this affinity and determine the selectivity profile.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended, beginning with primary binding assays to determine affinity, followed by functional assays to elucidate the mode of action at any identified targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Broad Panel Screening A Compound Synthesis & QC ((1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride) B Radioligand Binding Assays (Histamine Receptor Panel: H1, H2, H3, H4) A->B Determine Ki C Functional Assays for Hits (e.g., Calcium Flux, cAMP) B->C If Ki < 1 µM D Determine EC50/IC50 & Mode of Action (Agonist, Antagonist, Inverse Agonist) C->D E Broad Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels) D->E Proceed if primary target activity confirmed F Identify Potential Off-Target Liabilities E->F

Caption: A tiered experimental workflow for assessing cross-reactivity.

Radioligand Binding Assays: Quantifying Affinity

The initial step is to determine the binding affinity (Ki) of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride for the human histamine H1, H2, H3, and H4 receptors. This is achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).

Step-by-Step Protocol (Example for H1 Receptor):

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a well-characterized H1R antagonist radioligand, such as [³H]-mepyramine.[4]

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-mepyramine (at a concentration near its Kd), and a range of concentrations of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols would be employed for H2, H3, and H4 receptors, using appropriate radioligands (e.g., [³H]-tiotidine for H2, [³H]-N-alpha-methylhistamine for H3, and [³H]-histamine for H4).

Functional Assays: Determining Mechanism of Action

Should (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride exhibit significant binding affinity for any of the histamine receptors, the next critical step is to determine its functional activity. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Principle: Functional assays measure the downstream signaling events that occur upon receptor activation or inhibition.

  • H1 Receptor (Gq-coupled): Activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) in a cell-based assay.

  • H2 Receptor (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays.

  • H3 and H4 Receptors (Gi/o-coupled): Activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

G cluster_h1 H1 Receptor (Gq) cluster_h2 H2 Receptor (Gs) cluster_h3h4 H3/H4 Receptors (Gi/o) H1 H1R PLC PLC H1->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC [Ca2+]i ↑ PKC Activation IP3_DAG->Ca_PKC H2 H2R AC_Gs Adenylyl Cyclase H2->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs H34 H3R / H4R AC_Gi Adenylyl Cyclase H34->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi

Caption: Simplified signaling pathways for histamine receptor subtypes.

Data Presentation and Comparative Analysis

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Binding Affinity Profile

CompoundH1 Ki (nM)H2 Ki (nM)H3 Ki (nM)H4 Ki (nM)
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideExperimentalExperimentalExperimentalExperimental
Emedastine[5]1.349,06712,430>10,000
4-Methylhistamine[3]1,1004311,00050
Histamine48332514

Data for Emedastine and 4-Methylhistamine are from published literature for comparative purposes.[3][5]

Table 2: Comparative Functional Activity Profile

CompoundH1 Functional ActivityH2 Functional ActivityH3 Functional ActivityH4 Functional Activity
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideExperimental (EC50/IC50, Mode)Experimental (EC50/IC50, Mode)Experimental (EC50/IC50, Mode)Experimental (EC50/IC50, Mode)
Emedastine[5]Antagonist (IC50 = 1.44 nM)Weak AntagonistWeak AntagonistNo Activity
4-Methylhistamine[3]Weak AgonistAgonistWeak AgonistPotent Agonist (pEC50 = 7.4)

Data for Emedastine and 4-Methylhistamine are from published literature for comparative purposes.[3][5]

Broader Off-Target Screening

For a comprehensive safety assessment, it is advisable to screen (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride against a broad panel of off-targets, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of G-protein coupled receptors, kinases, ion channels, and transporters. This step is crucial for identifying any unexpected interactions that could pose a risk in later stages of development.

Conclusion

A thorough understanding of the cross-reactivity profile of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is paramount for its progression as a potential therapeutic candidate. The systematic approach outlined in this guide, from targeted binding and functional assays on the histamine receptor family to broader off-target screening, provides a robust framework for assessing its selectivity. By generating high-quality, reproducible data and comparing it against known standards, researchers can make informed decisions about the future development of this promising imidazole derivative. The ultimate goal is to ensure that the compound's biological activity is focused on its intended target, thereby maximizing its therapeutic potential while minimizing the risk of adverse effects.

References

  • Leurs, R., et al. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 5(47), 30486–30495. Available from: [Link]

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127–S135. Available from: [Link]

  • Sharif, N. A., et al. (1994). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology, 10(4), 653–664. Available from: [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. Available from: [Link]

  • Méndez-Líter, J. A., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters, 13(5), 1142–1145. Available from: [Link]

  • PubChem. 1-(1H-Imidazol-5-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available from: [Link]

  • ResearchGate. H 1 receptor affinity of other ligands a used in CoMFA studies. Available from: [Link]

  • ResearchGate. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Available from: [Link]

  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • PubMed Central. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig. Available from: [Link]

  • Pharmacia. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available from: [Link]

  • ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • PubMed Central. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available from: [Link]

Sources

A Researcher's Guide to Pharmacological Benchmarking: Characterizing (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Against Known Histamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Given its core imidazole structure—a key feature of the endogenous neurotransmitter histamine—a logical and scientifically rigorous starting point for its characterization is to benchmark its activity against the four known histamine receptor subtypes (H1, H2, H3, and H4).[1][2]

This document outlines the requisite experimental workflows, from initial binding affinity determination to functional characterization, enabling researchers to build a complete pharmacological profile. We will detail the selection of appropriate comparator ligands, step-by-step protocols for key assays, and methods for data analysis and visualization.

The Strategic Rationale: Why Histamine Receptors?

The decision to focus on histamine receptors is rooted in structure-activity relationships. Imidazole-containing compounds have a well-documented history of interacting with histamine receptors.[2] These receptors are a class of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, including allergic responses (H1R), gastric acid secretion (H2R), neurotransmitter release (H3R), and immune modulation (H4R).[1] Characterizing a novel imidazole-based compound against this target class is a crucial first step in understanding its potential therapeutic applications or off-target effects.

Experimental Design: A Step-by-Step Benchmarking Workflow

A systematic approach is essential for a robust pharmacological characterization. The workflow should progress from determining binding affinity to assessing functional activity and selectivity.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Synthesis A Test Compound: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride C Radioligand Binding Assays (Determine Ki at H1R, H2R, H3R, H4R) A->C B Select Standard Ligands (Agonists & Antagonists for H1R, H2R, H3R, H4R) B->C D Select Functional Assays (Ca2+ Flux, cAMP, GTPγS) C->D Proceed if binding is observed E Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) D->E F Calculate Potency & Efficacy (EC50 / IC50) E->F G Compile Comparative Data Table F->G H Generate Selectivity Profile G->H I Build Pharmacological Profile H->I

Caption: Overall workflow for benchmarking the test compound.

Selection of Known Ligands for Comparison

To ensure the data is contextual and robust, the test compound must be benchmarked against well-characterized, subtype-selective ligands. The endogenous ligand, histamine, should be used as the primary agonist reference.

Receptor SubtypeStandard AgonistStandard Antagonist
H1 Receptor HistamineMepyramine[3]
H2 Receptor Amthamine[4]Cimetidine[5]
H3 Receptor (R)-α-MethylhistamineThioperamide[5]
H4 Receptor 4-Methylhistamine[6]JNJ 7777120[5]

Phase 1: Binding Affinity Profiling

The first crucial experiment is to determine if the test compound physically binds to any of the histamine receptors and with what affinity. Radioligand binding assays are the gold standard for this determination.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to measure the ability of the test compound to displace a known high-affinity radioligand from the receptor. This allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Objective: To determine the Ki of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride at human H1, H2, H3, and H4 receptors.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the individual human histamine receptor subtypes.

  • Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-Methylhistamine (for H3R), [³H]-Histamine (for H4R).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Test Compound & Comparators: Serial dilutions of the test compound and respective unlabeled standard ligands.

  • Filtration System: 96-well plate harvester with GF/C filter mats pre-soaked in polyethyleneimine (PEI).[7]

  • Scintillation Counter: MicroBeta or similar instrument.[7]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of an unlabeled standard antagonist), and competitor wells (radioligand + membranes + serial dilutions of the test compound).

  • Reagent Addition: Add assay buffer, cell membranes (typically 5-20 µg protein/well), and the test compound or non-specific binding ligand to the appropriate wells.

  • Initiate Reaction: Add the specific radioligand to all wells at a concentration at or near its Kd value. The final assay volume is typically 200-250 µL.[7]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of the plate onto the pre-soaked filter mat. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.[7][8]

Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then fitted to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Activity Characterization

If the test compound shows significant binding affinity (typically Ki < 1 µM) for one or more receptors, the next step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the natural ligand (antagonist), or reduce basal receptor activity (inverse agonist)? This is determined by measuring the downstream second messenger signals generated by the receptor upon activation.[9]

Histamine Receptor Signaling Pathways

Understanding the canonical signaling pathway for each receptor is critical to selecting the appropriate functional assay.[1]

G cluster_H1R H1 Receptor Pathway cluster_H2R H2 Receptor Pathway cluster_H3R_H4R H3 & H4 Receptor Pathway H1R H1R Gq Gαq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca H2R H2R Gs Gαs H2R->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3R H3R/H4R Gi Gαi/o H3R->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Canonical G protein signaling pathways for histamine receptors.

Protocol: H1R Calcium Flux Assay

The H1 receptor couples to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[10][11] This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine if the test compound is an H1R agonist or antagonist by measuring changes in [Ca²⁺]i.

Methodology:

  • Cell Plating: Plate HEK293 cells expressing H1R in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity.

    • Agonist Mode: Add serial dilutions of the test compound and measure the fluorescence response over time. Histamine is used as a positive control.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a fixed concentration of histamine (at its EC80) and measure the inhibition of the histamine-induced signal.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Protocol: H2R/H4R cAMP Accumulation/Inhibition Assay

H2 receptors couple to Gαs to stimulate adenylyl cyclase and increase cAMP levels, while H4 (and H3) receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[5][10] These changes can be measured using assays like HTRF or ELISA.

Objective: To determine if the test compound modulates cAMP levels via H2R or H4R.

Methodology:

  • Cell Stimulation: In a 96-well plate, incubate H2R- or H4R-expressing cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Modes:

    • H2R (Stimulation): Add serial dilutions of the test compound (agonist mode) or pre-incubate with the test compound before adding histamine (antagonist mode).

    • H4R (Inhibition): Add the adenylyl cyclase activator Forskolin to all wells to generate a cAMP signal. Then, add serial dilutions of the test compound (agonist mode) to measure the inhibition of the Forskolin-stimulated signal. For antagonist mode, pre-incubate with the test compound before adding histamine.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit) following the manufacturer's protocol.

  • Data Analysis: Calculate EC50 or IC50 values from the respective dose-response curves.

Protocol: H3R/H4R [³⁵S]GTPγS Binding Assay

For Gαi/o-coupled receptors like H3 and H4, a direct measure of G-protein activation is the [³⁵S]GTPγS binding assay.[12] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable analog [³⁵S]GTPγS is used to trap and quantify this activated state.[13][14]

Objective: To measure G-protein activation by the test compound at H3R and H4R.

Methodology:

  • Reaction Mix: Prepare a reaction mix in a 96-well plate containing H3R or H4R membranes, GDP, and serial dilutions of the test compound in assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Filtration: Stop the reaction by rapid filtration over a GF/B filter plate, followed by washing with cold buffer.

  • Detection: Dry the plate, add scintillant, and count on a microplate scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the test compound concentration to determine EC50 and Emax (maximal effect relative to a standard full agonist).

Phase 3: Data Synthesis and Interpretation

The final step is to consolidate all the binding and functional data into a clear, comparative format. This allows for an at-a-glance assessment of the compound's potency, efficacy, and selectivity.

Comparative Data Summary
ParameterTest CompoundHistamineMepyramineAmthamineCimetidine(R)-α-MHThioperamide4-Me-HistJNJ 7777120
H1R Ki (nM) DataData
H1R EC50/IC50 (nM) DataDataData
H2R Ki (nM) DataData
H2R EC50/IC50 (nM) DataDataDataData
H3R Ki (nM) DataData
H3R EC50/IC50 (nM) DataDataDataData
H4R Ki (nM) DataData
H4R EC50/IC50 (nM) DataDataDataData
Building the Pharmacological Profile

By analyzing the table, a profile of the test compound emerges. For example:

  • A Potent, Selective H3R Antagonist: Would show a low Ki and IC50 value specifically at the H3 receptor, with significantly higher (>100-fold) values at H1R, H2R, and H4R.

  • A Non-selective Histamine Agonist: Would show agonist activity (low EC50) across multiple receptor subtypes, similar to histamine itself.

  • An H1R Inverse Agonist: Would show high affinity for H1R and an ability to reduce the basal, constitutive activity of the receptor in a functional assay (often observed in over-expression systems).

This systematic benchmarking approach provides the essential data to classify (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, guiding future research and development efforts.

References

  • Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. (n.d.). YouTube. Retrieved January 21, 2026, from [Link]

  • Histamine receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • KEGG PATHWAY Database. (n.d.). KEGG. Retrieved January 21, 2026, from [Link]

  • 1-(1H-Imidazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). PubMed. Retrieved January 21, 2026, from [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Histamine H3 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • The role of histamine H4 receptor in immune and inflammatory disorders. (2008). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). Universität Regensburg. Retrieved January 21, 2026, from [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • Histamine H4 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Histamine H1 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. (1992). Portland Press. Retrieved January 21, 2026, from [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Measuring G-Protein-Coupled Receptor Signaling. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. (2013). PLOS One. Retrieved January 21, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 21, 2026, from [Link]

  • Specificity of histamine-stimulated calcium flux in HEK293 cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (2017). Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • Structure-based discovery and binding site analysis of histamine receptor ligands. (2018). Repository of the Academy's Library. Retrieved January 21, 2026, from [Link]

  • Functional characterization of histamine H4 receptor on human mast cells. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. (2013). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • GTPγS Binding Assays. (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Comparative Analysis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride: A Guide to Synthesis, Characterization, and Performance Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative statistical analysis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and data analysis strategies. We will compare the target compound with a structurally similar analogue, (1H-Imidazol-5-yl)methanamine, to establish a clear performance baseline.

Introduction: The Significance of Imidazole Derivatives

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These activities include anti-cancer, anti-fungal, anti-bacterial, and anti-parasitic properties.[1][3] (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative and a structural analogue of histamine, a key biogenic amine involved in local immune responses and neurotransmission.[4] The ethyl substitution on the imidazole ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to altered receptor binding affinity and pharmacokinetic profiles compared to its unsubstituted counterparts. This guide will provide the necessary protocols to quantify these differences.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for subsequent analysis. The proposed synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is adapted from established methods for similar imidazole derivatives.[4]

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from the commercially available 1-ethyl-1H-imidazole-5-carbaldehyde. The first step involves a reductive amination to form the primary amine, followed by conversion to the dihydrochloride salt.

Synthetic Pathway 1-Ethyl-1H-imidazole-5-carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Intermediate_Imine Intermediate_Imine 1-Ethyl-1H-imidazole-5-carbaldehyde->Intermediate_Imine NH4OH, EtOH (1-Ethyl-1H-imidazol-5-yl)methanamine (1-Ethyl-1H-imidazol-5-yl)methanamine Intermediate_Imine->(1-Ethyl-1H-imidazol-5-yl)methanamine NaBH4 (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (1-Ethyl-1H-imidazol-5-yl)methanamine->(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride HCl in Dioxane

Caption: Proposed two-step synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine

  • To a solution of 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in ethanol (10 mL/g), add ammonium hydroxide (5.0 eq, 28% aqueous solution).

  • Stir the mixture at room temperature for 2 hours to form the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (5 mL/g).

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude (1-Ethyl-1H-imidazol-5-yl)methanamine in a minimal amount of anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add a 4 M solution of HCl in 1,4-dioxane (2.2 eq) dropwise with stirring.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Physicochemical Characterization and Comparative Analysis

A thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound. These properties will be compared with those of (1H-Imidazol-5-yl)methanamine.

Analytical Techniques

The following analytical methods should be employed for a comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

  • Partition Coefficient (LogP) Determination: To evaluate the lipophilicity of the compound.

Comparative Data Summary

The experimental data should be compiled in a clear, tabular format for easy comparison.

Property(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (Experimental)(1H-Imidazol-5-yl)methanamine (Reference)
Molecular Formula C₆H₁₁N₃ · 2HClC₄H₇N₃
Molecular Weight 198.10 g/mol 97.12 g/mol
¹H NMR (D₂O) Expected shifts for ethyl and imidazolyl protonsLiterature values
¹³C NMR (D₂O) Expected shifts for ethyl and imidazolyl carbonsLiterature values
Mass (m/z) [M+H]⁺ Expected: 126.1026Literature: 98.0718
Purity (HPLC) >98%>98%
Melting Point (°C) To be determinedLiterature values
LogP (Octanol/Water) To be determinedLiterature values

Biological Activity Assessment: Histamine Receptor Binding Affinity

Given the structural similarity to histamine, a primary area of investigation is the compound's affinity for histamine receptors. A competitive radioligand binding assay is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[5]

Experimental Workflow for Receptor Binding Assay

Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Membranes Receptor Membranes Incubate at 25°C Incubate at 25°C Receptor Membranes->Incubate at 25°C Radioligand ([³H]-mepyramine) Radioligand ([³H]-mepyramine) Radioligand ([³H]-mepyramine)->Incubate at 25°C Test Compound Test Compound Test Compound->Incubate at 25°C Rapid Filtration Rapid Filtration Incubate at 25°C->Rapid Filtration Scintillation Counting Scintillation Counting Rapid Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation (Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation (Cheng-Prusoff)

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol for H1 Receptor Binding Assay
  • Preparation: Prepare cell membranes expressing the human H1 receptor. The radioligand used is [³H]-mepyramine. Prepare serial dilutions of the test compound and the reference compound.

  • Incubation: In a 96-well plate, incubate the receptor membranes (10-20 µg protein) with a fixed concentration of [³H]-mepyramine (e.g., 1 nM) and varying concentrations of the test compound for 60 minutes at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to separate bound from free radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Comparative Analysis

The binding affinities of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and (1H-Imidazol-5-yl)methanamine for the H1 receptor should be compared.

CompoundIC₅₀ (nM)Ki (nM)
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochlorideTo be determinedTo be determined
(1H-Imidazol-5-yl)methanamineTo be determinedTo be determined

Statistical Analysis

All experiments should be performed in triplicate, and the data should be presented as mean ± standard deviation (SD). Statistical significance between the two compounds can be determined using a Student's t-test, with a p-value < 0.05 considered statistically significant.

Conclusion

This guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. By following these detailed protocols and performing a rigorous statistical comparison with a relevant analogue, researchers can elucidate the impact of the N-ethyl substitution on the compound's physicochemical properties and its interaction with histamine receptors. This foundational data is crucial for the further development and optimization of novel imidazole-based therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. PubChem. Retrieved January 22, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Scientific Reports, 12(1), 1-19. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-ethyl-1h-imidazol-5-yl)methanamine. PubChem. Retrieved January 22, 2026, from [Link]

  • Javaid, K., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 28(13), 5089. Retrieved January 22, 2026, from [Link]

  • Prasad, R., et al. (2003). Analysis of histamine and modeling of ligand-receptor interactions in the histamine H(1) receptor for Magic Angle Spinning NMR studies. Inflammation Research, 52(10), 417-423. Retrieved January 22, 2026, from [Link]

  • Singh, P., et al. (2021). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1239, 130513. Retrieved January 22, 2026, from [Link]

  • Prasad, R., et al. (2003). Analysis of histamine and modeling of ligand-receptor interactions in the histamine H-1 receptor for Magic Angle Spinning NMR studies. Scholarly Publications Leiden University. Retrieved January 22, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(7), 960. Retrieved January 22, 2026, from [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8205. Retrieved January 22, 2026, from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6397. Retrieved January 22, 2026, from [Link]

  • Kiss, R., et al. (2014). Structure-based discovery and binding site analysis of histamine receptor ligands. Expert Opinion on Drug Discovery, 9(5), 473-490. Retrieved January 22, 2026, from [Link]

  • Satała, G., & Lenda, T. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1735. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis and Potential Utility of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride in Histamine H₃ Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neurotransmitter modulation, the histamine H₃ receptor (H₃R) presents a compelling target for therapeutic intervention in a range of neurological disorders. As a presynaptic autoreceptor, it governs the synthesis and release of histamine and other key neurotransmitters, playing a pivotal role in cognitive function, wakefulness, and synaptic plasticity. The development of potent and selective H₃R ligands is therefore of paramount importance.

This guide provides an in-depth, comparative analysis of the synthesis and potential experimental utility of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride , a novel imidazole-based compound. While comprehensive experimental data for this specific molecule is not yet widely published, we present a robust, proposed synthetic protocol grounded in established chemical principles. To provide a clear benchmark for its potential performance, we will compare this proposed synthesis and the compound's predicted properties with two well-established and highly potent H₃R agonists: Immepip and Methimepip .

This document is intended to serve as a practical resource for researchers, offering detailed, reproducible protocols and a critical evaluation of these compounds, thereby facilitating informed decisions in the selection and application of chemical tools for H₃R research.

Section 1: Synthesis and Characterization

The reproducibility of any experiment hinges on the purity and well-characterized nature of the chemical tools employed. This section details the synthetic routes and expected analytical data for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and its comparators.

Proposed Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

The synthesis of the title compound can be efficiently achieved via a one-pot reductive amination of the commercially available starting material, 1-ethyl-1H-imidazole-5-carbaldehyde. This method is widely used for the formation of amines from carbonyl compounds and is known for its operational simplicity and generally good yields[1][2]. The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure[3].

Experimental Protocol:

  • Reaction Setup: To a solution of 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol (0.2 M) is added ammonium chloride (10 eq). The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the imine intermediate.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting aldehyde.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 1 M sodium hydroxide.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Salt Formation: The crude amine is purified by column chromatography on silica gel. The purified free base is then dissolved in a minimal amount of methanol, and a 2 M solution of hydrochloric acid in diethyl ether is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

DOT Diagram of the Proposed Synthesis:

G start 1-Ethyl-1H-imidazole-5-carbaldehyde reagents1 + NH4Cl (Methanol) start->reagents1 intermediate Imine Intermediate (in situ) reagents1->intermediate reagents2 + NaBH3CN intermediate->reagents2 product_base (1-Ethyl-1H-imidazol-5-yl)methanamine (Free Base) reagents2->product_base reagents3 + 2 HCl (Ether) product_base->reagents3 final_product (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride reagents3->final_product

Caption: Proposed one-pot reductive amination for the synthesis of the title compound.

Synthesis of Comparator Compounds: Immepip and Methimepip

Immepip and Methimepip are potent and well-characterized H₃R agonists, making them ideal benchmarks for evaluating new compounds. Their syntheses, while multi-step, are well-documented in the medicinal chemistry literature[4][5].

Synthesis of Immepip (4-(1H-imidazol-5-ylmethyl)piperidine):

The synthesis of Immepip typically starts with a protected imidazole derivative, which is then functionalized and subsequently cyclized to form the piperidine ring. A common route involves the reaction of a protected 4-(chloromethyl)imidazole with a suitable piperidine precursor, followed by deprotection[6].

Synthesis of Methimepip (1-Methyl-4-(1H-imidazol-5-ylmethyl)piperidine):

Methimepip can be synthesized from Immepip via reductive amination of the piperidine nitrogen with formaldehyde and a reducing agent, such as sodium triacetoxyborohydride[4][7].

DOT Diagram of Methimepip Synthesis from Immepip:

G start Immepip reagents1 + Formaldehyde + NaBH(OAc)3 start->reagents1 product Methimepip reagents1->product

Caption: Synthesis of Methimepip from Immepip via reductive amination.

Section 2: Comparative Analysis of Physicochemical and Pharmacological Properties

A direct comparison of the key properties of these compounds is essential for evaluating their potential utility in H₃R research.

Table 1: Physicochemical Properties

Property(1-Ethyl-1H-imidazol-5-yl)methanamineImmepipMethimepip
Molecular Formula C₆H₁₁N₃C₉H₁₅N₃C₁₀H₁₇N₃
Molecular Weight 125.17 g/mol 165.25 g/mol 179.27 g/mol
Predicted XLogP3 -0.40.50.9
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 222

Table 2: Expected and Reported Pharmacological Data (Histamine H₃ Receptor)

CompoundPredicted/Reported pKiPotencySelectivity
(1-Ethyl-1H-imidazol-5-yl)methanamineTo be determinedPredicted AgonistTo be determined
Immepip~8.3-9.0[8]Potent AgonistHigh selectivity over H₁, H₂, and H₄ receptors[9]
Methimepip~9.0[5][7]Potent Agonist>2000-fold selective over H₄ receptor[7]

Section 3: Experimental Protocol for In Vitro H₃ Receptor Binding Assay

To determine the binding affinity (Ki) of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and compare it to the established values of Immepip and Methimepip, a competitive radioligand binding assay is the gold standard.

Protocol: Radioligand Displacement Assay

This protocol is adapted from established methods for characterizing H₃R ligands[10][11].

  • Materials:

    • Membrane preparations from cells stably expressing the human histamine H₃ receptor.

    • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a potent H₃R agonist.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled histamine or a potent H₃R antagonist like clobenpropit.

    • Test compounds: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, Immepip, and Methimepip at a range of concentrations.

    • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, [³H]-NAMH (at a concentration close to its Kd, typically 1-2 nM), and varying concentrations of the test compound or control.

    • Incubate the plates at 25°C for 2 hours with gentle shaking to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

    • The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DOT Diagram of the H₃R Binding Assay Workflow:

G start Prepare Assay Plate: - H3R Membranes - [3H]-NAMH - Test Compound incubation Incubate at 25°C for 2 hours start->incubation filtration Rapid Filtration (PEI-coated filter plate) incubation->filtration washing Wash with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis

Sources

A Comparative Guide to Imidazole-Based Histamine H3 Receptor Inverse Agonists: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride analogs and other imidazole-based compounds targeting the histamine H3 receptor (H3R). As a key modulator of neurotransmitter release in the central nervous system, the H3R is a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][2] This document delves into the synthesis, experimental evaluation, and structure-activity relationships of these compounds, offering insights for the design and development of novel H3R-targeting therapeutics.

Introduction to Histamine H3 Receptor and Imidazole-Based Ligands

The histamine H3 receptor, first identified in 1983, primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[2][3] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][4] The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[4] This property makes inverse agonists, which reduce this basal activity, a particularly interesting class of ligands for therapeutic development.

Imidazole-based compounds have been central to the development of potent and selective H3R antagonists and inverse agonists.[5][6][7] The imidazole ring is a key pharmacophoric element, mimicking the endogenous ligand histamine.[5] Modifications to the imidazole core and its substituents have led to the discovery of numerous analogs with diverse pharmacological profiles.[8][9] This guide will explore these variations and their impact on receptor affinity and functional activity.

Synthetic Strategies for Imidazole-Based Analogs

The synthesis of imidazole-based H3R ligands often involves multi-step sequences to construct the core imidazole heterocycle and introduce desired substituents. Common synthetic routes leverage commercially available starting materials and established chemical transformations.

A prevalent strategy for creating 1,5-disubstituted imidazole derivatives involves a key cycloaddition reaction.[10] This approach typically starts with the reaction of an acyl chloride with an aniline derivative to form an amide, which is then converted to an imidoyl chloride.[10] The subsequent cycloaddition with ethyl isocyanoacetate yields a 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate, which can be further modified.[10]

Another versatile method is the van Leusen imidazole synthesis, which allows for the construction of the imidazole ring from various starting materials.[11] For the synthesis of specific analogs like 1-(1H-imidazol-5-yl)-N-methylmethanamine, a two-step process involving reductive amination of 1H-imidazole-5-carboxaldehyde followed by N-methylation via the Eschweiler-Clarke reaction can be employed.[12]

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for producing imidazole-based compounds, highlighting the key reaction stages.

G A Starting Materials (e.g., Aldehydes, Amines) B Imidazole Ring Formation (e.g., van Leusen Synthesis) A->B Cyclization C Intermediate Product (Substituted Imidazole) B->C D Functional Group Modification C->D Substitution/ Derivatization E Final Analog D->E

Caption: Generalized workflow for the synthesis of imidazole analogs.

Comparative Pharmacological Evaluation

The performance of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride analogs and other imidazole-based compounds is primarily assessed through their binding affinity and functional activity at the H3 receptor. These parameters are determined using a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays typically involve competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competition Radioligand Binding Assay [1]

  • Membrane Preparation: HEK293T cells transiently expressing the human H3R are harvested, resuspended in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and disrupted by sonication.[1]

  • Incubation: Cell membrane preparations are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine or [3H]NAMH) and increasing concentrations of the unlabeled test compound.[1]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[1]

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For H3R, which is a Gi-coupled receptor, functional assays often measure changes in intracellular cyclic AMP (cAMP) levels or employ more direct methods like Bioluminescence Resonance Energy Transfer (BRET) to assess receptor conformation.[13]

Experimental Protocol: BRET-based Conformational Assay [13]

  • Cell Culture: Cells stably or transiently expressing an H3R biosensor (e.g., H3R fused to Nluc and HaloTag) are cultured.[13]

  • Assay Preparation: Cells are washed and incubated with a substrate for the luciferase (e.g., furimazine).[13]

  • Ligand Addition: The test compound is added to the cells.

  • BRET Measurement: The BRET ratio is measured using a plate reader capable of detecting the emissions from both the donor (Nluc) and acceptor (HaloTag).[13]

  • Data Analysis: Changes in the BRET ratio upon ligand binding indicate conformational changes in the receptor, allowing for the characterization of ligand efficacy.[13]

Visualizing the H3 Receptor Signaling Pathway

The following diagram illustrates the canonical Gi-coupled signaling pathway of the histamine H3 receptor.

G cluster_0 H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Ca_ion Ca2+ Ca_channel->Ca_ion Influx Histamine Histamine (Agonist) Histamine->H3R Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R

Caption: H3R signaling and modulation by ligands.

Comparative Data of Imidazole-Based H3R Ligands

The following table summarizes the binding affinities (Ki) and functional activities of several well-characterized imidazole-based H3R ligands.

CompoundStructureKi (nM)Functional ActivityReference
Histamine Imidazole-ethylamine~8Agonist[1]
Thioperamide Imidazole-piperidine~4Inverse Agonist[13]
Clobenpropit Imidazole-isothiourea~1Inverse Agonist[1][13]
Pitolisant (Wakix®) Phenyl-ether-piperidine~1Inverse Agonist[2][13]
Imetit Imidazole-isothiourea~0.32Agonist[1]

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Structure-Activity Relationships (SAR)

The extensive research into H3R ligands has revealed key structural features that determine their affinity and efficacy.[5][14][15]

  • The Imidazole Ring: The imidazole ring is a crucial component for H3R recognition, with the Nτ-H tautomer being important for binding.

  • The Alkyl Chain: The length of the alkyl chain connecting the imidazole ring to another functional group influences both affinity and functional activity. A three- to four-atom linker is often optimal.

  • The "Polar" Group: A basic nitrogen atom, often part of a piperidine or pyrrolidine ring, is a common feature in potent H3R antagonists and inverse agonists.[15]

  • Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its pharmacokinetic properties, including brain penetration.[14] Structure-activity relationship studies have shown that antagonist potency can have a parabolic dependence on lipophilicity.[14]

Conclusion

The development of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride analogs and other imidazole-based compounds has significantly advanced our understanding of the histamine H3 receptor. The interplay between the imidazole core, the alkyl linker, and various substituent groups dictates the pharmacological profile of these ligands. The experimental protocols and comparative data presented in this guide provide a framework for the continued exploration and optimization of novel H3R-targeted therapies for a range of neurological disorders.

References

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
  • Structure-activity studies with histamine H3-receptor ligands. PubMed.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • H3 receptor antagonist. Wikipedia.
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed Central.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
  • Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. PubMed Central.
  • H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis Online.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Taylor & Francis Online.
  • Review of pharmacological effects of imidazole deriv
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
  • Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. PubMed.
  • Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PubMed Central.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry.
  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PubMed Central.
  • Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. PubMed.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
  • 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride salt CAS NO.1255717-13-5. Zhejiang Jiuzhou Chem Co.,Ltd.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. This guide is built on this foundation, emphasizing risk mitigation and adherence to regulatory standards.

Hazard Assessment and Chemical Profile

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a heterocyclic amine salt. Understanding its constituent parts is key to anticipating its potential hazards:

  • Imidazole Ring: The imidazole moiety is a common functional group in biologically active molecules. Some imidazole-containing compounds can be skin and eye irritants.[1]

  • Amine Group: Amines can be corrosive and toxic. Their vapors can be irritating to the respiratory tract.[2]

  • Dihydrochloride Salt: This indicates the compound is a salt of hydrochloric acid. In the presence of strong bases, it can liberate the free amine. The salt form itself is likely a solid, which may present an inhalation hazard if handled as a fine powder.

Given these characteristics, it is prudent to handle (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride with the appropriate personal protective equipment (PPE) and to follow hazardous waste disposal protocols.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling or preparing for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the solid outside of a fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[3]

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is to manage it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Collect the waste in a designated, compatible, and properly sealed hazardous waste container.[4] Plastic containers are often preferred for their durability.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.

Step 2: Neutralization (for aqueous solutions, with caution)

For dilute aqueous solutions of amine hydrochlorides, neutralization can be a preliminary step before collection, but this should only be performed by trained personnel and in accordance with institutional protocols.

  • Work in a chemical fume hood.

  • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate solution, to the amine hydrochloride solution while stirring.[5]

  • Monitor the pH of the solution. The goal is to bring the pH to a neutral range (typically between 6 and 8).

  • Be aware that this process may release the free amine, which could be more volatile or hazardous.

  • The neutralized solution should still be collected as hazardous aqueous waste.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its chemical name and quantity.

Regulatory Compliance

Disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States. These regulations govern the entire lifecycle of hazardous waste, from generation to final disposal. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

DisposalWorkflow start Start: Handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride assess Assess for Disposal start->assess spill Spill Occurs assess->spill Is there a spill? no_spill Routine Disposal assess->no_spill No spill small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill Procedure (Contact EHS) spill->large_spill Large collect Collect in Labeled, Compatible Container small_spill->collect contact_ehs Contact EHS for Pickup large_spill->contact_ehs no_spill->collect aqueous_check Aqueous Solution? collect->aqueous_check solid_waste Treat as Solid Hazardous Waste aqueous_check->solid_waste No neutralize Consider Neutralization (with caution) aqueous_check->neutralize Yes store Store in Satellite Accumulation Area solid_waste->store neutralize->store store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.

Summary of Key Disposal Parameters

ParameterRecommendationRationale
Waste Classification Hazardous WastePrecautionary measure due to the lack of specific hazard data and the nature of the chemical class (amine hydrochloride, imidazole derivative).
Container Type Chemically compatible, sealed, and clearly labeled.To prevent leaks, reactions, and misidentification of the waste.
Disposal Method Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved methods.Ensures regulatory compliance and minimizes environmental impact.
Drain Disposal ProhibitedPotential for environmental toxicity and damage to plumbing.
Trash Disposal ProhibitedTo prevent the release of hazardous chemicals into the environment and to protect sanitation workers.

References

  • Angene Chemical. [(1-ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride(CAS# 1255717-13-5). [Link]

  • Material Safety Data Sheet. (General Handling). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Ethylimidazole. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Collodion, Flexible. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (General guidance on amine disposal). [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Logic-Driven Assessment

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is an organic molecule containing an imidazole ring, an amine group, and a dihydrochloride salt. This chemical structure suggests potential hazards that are common to similar compounds. Based on data from analogous chemicals, we can anticipate the following primary hazards[1][2][3][4]:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][3].

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort[1][3].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1][4].

These potential hazards necessitate a stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. The following table summarizes the recommended PPE, which should be worn at all times within the designated handling area[5][6][7].

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles. Must conform to EN166 or equivalent standards[8][9].
Hands Chemical-resistant gloves (e.g., nitrile).Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling the compound[10].
Body Laboratory coat.Protects skin and personal clothing from contamination[11].
Respiratory Use in a well-ventilated area is mandatory. If dust or aerosols are generated and engineering controls (e.g., fume hood) are not sufficient, a NIOSH-approved respirator is required.Prevents inhalation of the compound, which can cause respiratory irritation[5].

Below is a workflow for the correct donning and doffing of PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[2]. The container must be kept tightly closed to prevent moisture absorption and contamination[2][10][12].

Handling Procedures
  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[10]. An eyewash station and safety shower must be readily accessible[8].

  • Procedural Steps:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is correctly worn before entering the designated area.

    • Avoid generating dust. If weighing the solid, do so carefully on a tared weigh paper or in a suitable container within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[10][13].

    • Clean the work area and any equipment used with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Handling_Workflow Prep Preparation (Don PPE, Prepare Work Area) Weigh Weighing (In Fume Hood, Minimize Dust) Prep->Weigh Solubilize Solubilization (Slow Addition to Solvent) Weigh->Solubilize Experiment Experimental Use Solubilize->Experiment Cleanup Decontamination & Cleanup Experiment->Cleanup Waste Waste Disposal Cleanup->Waste

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][10].
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[2][10].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][10].
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][12].
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[10].

Disposal Plan: Responsible Waste Management

All waste containing (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, including unused material, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[2][3]. Do not dispose of it down the drain or in the regular trash.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet for 1-(1H-1,2,3-triazol-5-yl)methanamine hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-(1H-Imidazol-1-yl)benzoic acid.
  • Fisher Scientific. (2021). Safety Data Sheet for 4-(Hydroxymethyl)imidazole hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet for (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
  • Dalton Maag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet for (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related imidazole compound.
  • Fisher Scientific. (2009). Safety Data Sheet for Hydrochloric acid.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet for di(imidazol-1-yl)methanimine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related imidazole compound.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • BLDpharm. (n.d.). Product Information for (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.